Ethyl 4-methylbenzoylformate
Description
The exact mass of the compound Ethyl 2-(4-methylphenyl)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHJACPCSQNDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371365 | |
| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-56-1 | |
| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-methylphenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-methylbenzoylformate (CAS No. 5524-56-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-methylbenzoylformate, a key organic intermediate. From its fundamental physicochemical properties to its synthesis and potential applications, this document serves as a technical resource for professionals in the chemical and pharmaceutical sciences.
Introduction and Chemical Identity
This compound, also known by its synonyms Ethyl (4-Methylphenyl)(oxo)acetate and Ethyl 2-oxo-2-(p-tolyl)acetate, is an alpha-keto ester with the CAS number 5524-56-1.[1][2] Its chemical structure, featuring a para-substituted aromatic ring, a ketone, and an ester functional group, makes it a versatile building block in organic synthesis. This guide will delve into the technical details of this compound, offering insights into its preparation, characterization, and utility in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 5524-56-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Light yellow to yellow liquid | [3] |
| Boiling Point | 82 °C | [3] |
| Density | 1.0901 g/cm³ | [3] |
| Refractive Index | 1.52 | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction.[4][5][6][7][8] This classic electrophilic aromatic substitution allows for the direct introduction of the acyl group onto the aromatic ring of toluene.
Reaction Principle
The Friedel-Crafts acylation involves the reaction of an aromatic compound (toluene) with an acylating agent (ethyl oxalyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the acylating agent, facilitating the electrophilic attack on the electron-rich aromatic ring. The para-substitution is favored due to the directing effect of the methyl group on the toluene ring and potential steric hindrance at the ortho positions.[5]
Detailed Experimental Protocol
Caution: This procedure involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Toluene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap is flame-dried and cooled under a stream of dry nitrogen.
-
Catalyst Suspension: Anhydrous dichloromethane is added to the flask, followed by the slow addition of anhydrous aluminum chloride with stirring to form a suspension.
-
Addition of Acylating Agent: Ethyl oxalyl chloride is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).
-
Addition of Toluene: Toluene is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Reaction Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
| Technique | Expected Signals |
| ¹H NMR | - Aromatic protons (two doublets, ~7.2-7.9 ppm)- Quartet from the ethyl ester CH₂ (~4.4 ppm)- Singlet from the methyl group on the ring (~2.4 ppm)- Triplet from the ethyl ester CH₃ (~1.4 ppm) |
| ¹³C NMR | - Carbonyl carbons (ketone and ester, ~165-190 ppm)- Aromatic carbons (~129-145 ppm)- Methylene carbon of the ethyl group (~62 ppm)- Methyl carbon on the ring (~22 ppm)- Methyl carbon of the ethyl group (~14 ppm) |
| IR Spectroscopy | - C=O stretching (ketone, ~1680 cm⁻¹)- C=O stretching (ester, ~1730 cm⁻¹)- Aromatic C=C stretching (~1600 cm⁻¹)- C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹) |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192.21- Fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅) |
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis and experimental research.[3] Its bifunctional nature (ketone and ester) allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules.
Building Block in Organic Synthesis
The ketone and ester functionalities can be selectively targeted to introduce new functional groups or to build larger molecular scaffolds. For example, the ketone can undergo reductions, Grignard reactions, or Wittig reactions, while the ester can be hydrolyzed, transesterified, or reduced.
Potential in Drug Discovery
Alpha-keto esters are important pharmacophores and intermediates in the synthesis of various biologically active compounds. The structural motif present in this compound can be found in precursors to heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, a related thiazolecarboxylate is a key intermediate in the synthesis of Febuxostat, a medication for gout.[15] This highlights the potential of this compound as a starting material for the development of new therapeutic agents.
Conceptual Application Workflow
Caption: Potential synthetic pathways using this compound.
Safety and Handling
This compound is classified with the GHS07 pictogram and a "Warning" signal word. It is reported to cause skin, eye, and respiratory irritation.
Precautions:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place away from incompatible materials.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
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Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Retrieved from [Link]
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-
ETHYNYL p-TOLYL SULFONE. Organic Syntheses Procedure. Retrieved from [Link]
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-
Ethyl Benzoylformate. Organic Syntheses Procedure. Retrieved from [Link]
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Ethyl p-toluate. PubChem. Retrieved from [Link]
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The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Retrieved from [Link]
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Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]
-
Supporting information. The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PubMed Central. Retrieved from [Link]
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Ethyl 4-methylbenzoate. NIST WebBook. Retrieved from [Link]
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friedel-crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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THE EFFECTIVE APPLICATION OF METABOLITE PROFILING IN DRUG DESIGN AND DISCOVERY. ResearchGate. Retrieved from [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
-
Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
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Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. Retrieved from [Link]
-
Benzene, 1-ethyl-4-methyl-. NIST WebBook. Retrieved from [Link]
-
H1 Nmr spectrum of 1 ethyl 4 methylbenzene. Brainly.in. Retrieved from [Link]
-
ethyl 4-aminobenzoate. MassBank. Retrieved from [Link]
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Divergent Access to Optically Active Butenolides via Tandem C−H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. American Chemical Society. Retrieved from [Link]
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Chemical structure of Ethyl 4-methylbenzoylformate
An In-depth Technical Guide to the Chemical Structure of Ethyl 4-methylbenzoylformate
Abstract
This compound is a pivotal α-keto ester intermediate whose structural attributes render it exceptionally valuable in the realms of fine chemical synthesis and pharmaceutical development. This guide provides a comprehensive technical examination of its chemical architecture, properties, validated synthesis protocols, and key applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a self-validating resource for researchers, chemists, and drug development professionals. Our objective is to furnish a narrative that combines deep theoretical understanding with field-proven, practical insights for the effective utilization of this versatile compound.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the success of complex molecular construction. This compound, also known as ethyl 2-(4-methylphenyl)-2-oxoacetate, emerges as a compound of significant interest due to its unique bifunctional nature. Possessing both a reactive α-keto group and an ester moiety attached to a p-tolyl aromatic system, it offers multiple sites for chemical modification. This structural arrangement makes it an essential precursor for a diverse range of derivatives used in pharmaceuticals and agrochemicals.[1] A thorough understanding of its synthesis, reactivity, and characterization is therefore critical for any research and development professional seeking to leverage its synthetic potential.
Molecular Structure and Physicochemical Properties
The molecular integrity and purity of a synthetic intermediate are foundational to predictable and efficient reactions.[1] this compound's properties are a direct consequence of its constituent functional groups. The electron-donating p-methyl group influences the reactivity of the aromatic ring, while the adjacent carbonyls of the keto-ester system are prime targets for nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5524-56-1 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3][4] |
| Appearance | Light yellow to yellow liquid | [2][3] |
| Boiling Point | 82 °C | [2][3] |
| Density | 1.090 g/cm³ | [2][3] |
| Refractive Index | 1.52 | [2][3] |
| Storage | Sealed in dry, Room Temperature | [2][4] |
Synthesis: The Friedel-Crafts Acylation Approach
The most reliable and scalable synthesis of this compound is achieved via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6] This electrophilic aromatic substitution reaction is highly efficient and regioselective.
Mechanistic Rationale
The causality of this reaction pathway is rooted in fundamental electronic principles. The Lewis acid, AlCl₃, coordinates to the terminal chlorine atom of ethyl oxalyl chloride, abstracting it to form a highly electrophilic, resonance-stabilized acylium ion.[7] The electron-rich toluene ring then acts as a nucleophile, attacking the acylium ion. The activating, ortho-para directing nature of the methyl group on toluene sterically and electronically favors substitution at the para-position, leading to the desired 4-substituted product with high selectivity.[8] A final deprotonation step restores aromaticity and yields this compound.
Caption: Workflow of Friedel-Crafts acylation for this compound synthesis.
Validated Experimental Protocol
This protocol is designed for high yield and purity, incorporating necessary controls for a self-validating workflow.
Materials & Equipment:
-
Anhydrous Toluene
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Catalyst Suspension: Under an inert nitrogen atmosphere, charge a flame-dried three-neck flask with anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Cool the resulting suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Add ethyl oxalyl chloride (1.0 eq.) dropwise to the stirred suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C.
-
Toluene Addition: Subsequently, add anhydrous toluene (1.2 eq.) dropwise over 30 minutes, maintaining the 0-5°C temperature range.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the consumption of starting material by Thin Layer Chromatography (TLC) (Eluent: 8:2 Hexane:Ethyl Acetate).
-
Quenching: Upon completion, cautiously pour the reaction mixture into a beaker containing crushed ice and 1M HCl to decompose the aluminum chloride complex.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a pale yellow liquid.
Spectroscopic and Structural Characterization
Unambiguous characterization is essential to confirm the identity and purity of the final product. The expected spectroscopic data, based on its structure and analysis of similar compounds, are summarized below.[9][10]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~8.0 (d, 2H, Ar-H ortho to C=O), ~7.3 (d, 2H, Ar-H meta to C=O), ~4.4 (q, 2H, -OCH₂CH₃), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ (ppm): ~186 (C=O, ketone), ~164 (C=O, ester), ~146 (Ar-C-CH₃), ~131-129 (Ar-CH & Ar-C), ~63 (-OCH₂), ~22 (Ar-CH₃), ~14 (-CH₃). |
| IR (cm⁻¹) | ~1730 (strong, C=O ester stretch), ~1685 (strong, C=O ketone stretch), ~1605 (C=C aromatic stretch), ~1200-1100 (C-O stretch).[9] |
| MS (EI) | m/z (%): 192 (M⁺), 164 ([M-CO]⁺), 119 ([M-CO₂Et]⁺), 91 ([C₇H₇]⁺, tolyl). |
Utility in Drug Discovery and Advanced Synthesis
This compound is not an end product but a versatile intermediate. Its value lies in the synthetic pathways it unlocks.
Precursor to Heterocyclic Scaffolds
The α-keto ester functionality is a classic synthon for constructing nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceutical agents.[11] By reacting this compound with various binucleophiles, a range of valuable heterocyclic cores can be accessed. For example, condensation with hydrazines can lead to pyrazole derivatives, while reaction with diamines can yield quinoxalines.
The "Magic Methyl" Effect in Drug Design
The p-methyl group is not merely a passive substituent. In drug discovery, the strategic placement of a methyl group—often termed the "magic methyl" effect—can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties.[12] It can improve metabolic stability by blocking sites of oxidation or enhance binding affinity through favorable hydrophobic interactions.[12] this compound provides a reliable entry point to molecular scaffolds where this strategic methylation is already incorporated.
Caption: Synthetic applications of this compound in advanced synthesis.
Conclusion
This compound is a high-value intermediate whose chemical structure is ideally suited for complex organic synthesis. This guide has detailed its fundamental properties, provided a robust and reproducible protocol for its preparation via Friedel-Crafts acylation, and outlined its strategic applications in constructing key molecular scaffolds for the pharmaceutical and fine chemical industries. By appreciating the mechanistic principles and practical methodologies presented, researchers and developers can effectively integrate this compound into their synthetic programs to accelerate innovation.
References
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This compound . (n.d.). Lead Sciences. Retrieved February 7, 2026, from [Link]
-
Synthesis and Characterization of 4-Ethylbenzophenone . (2015). Academia.edu. Retrieved February 7, 2026, from [Link]
-
Ethyl Benzoylformate . (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . (2018). MDPI. Retrieved February 7, 2026, from [Link]
-
Ethyl 4-formylbenzoate . (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Ethyl 4-methylbenzoate . (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Friedel-Crafts Acylation . (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Material Safety Data Sheet - Ethyl benzoate . (2011). Alfa Aesar. Retrieved February 7, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism . (2016). YouTube. Retrieved February 7, 2026, from [Link]
-
Supporting Information for... . (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development . (2023). PMC. Retrieved February 7, 2026, from [Link]
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friedel-crafts reactions of benzene and methylbenzene . (n.d.). Chemguide. Retrieved February 7, 2026, from [Link]
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-
Advancing drug development with “Fit-for-Purpose” modeling informed approaches . (2025). PMC. Retrieved February 7, 2026, from [Link]
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CSD Solution #13 . (n.d.). University of Calgary. Retrieved February 7, 2026, from [Link]
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Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate... . (2015). PubMed. Retrieved February 7, 2026, from [Link]
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Alternate names for Ethyl 4-methylbenzoylformate such as Ethyl (4-Methylphenyl)(oxo)acetate
Technical Guide: Ethyl 4-methylbenzoylformate Alternate Names: Ethyl (4-Methylphenyl)(oxo)acetate [1][2]
Executive Summary
This compound (CAS: 5524-56-1) is a specialized
Nomenclature & Structural Identity
Precise nomenclature is critical for database searching and regulatory compliance.[1][2] The compound possesses two distinct naming conventions based on the priority of functional groups.
| Naming Convention | Name | Rationale |
| IUPAC (Systematic) | Ethyl 2-(4-methylphenyl)-2-oxoacetate | Prioritizes the ester chain length and positions the ketone and aryl group as substituents on the acetic acid backbone.[1][2] |
| Functional Class | This compound | Views the molecule as an ethyl ester of formic acid, where the hydrogen is replaced by a 4-methylbenzoyl group.[1][2] |
| Common/Trade | Ethyl p-tolylglyoxylate | Derived from "glyoxylic acid," emphasizing the |
Critical Distinction: Do NOT confuse with Ethyl 4-methylbenzoate (CAS 94-08-6), which lacks the
Structural Visualization (DOT Diagram)
Caption: Decomposition of this compound into its reactive functional modules.
Physicochemical Profile
| Property | Value | Note |
| CAS Number | 5524-56-1 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 192.21 g/mol | |
| Appearance | Pale yellow liquid | May darken upon oxidation |
| Boiling Point | 135–140 °C (at 5 mmHg) | Vacuum distillation recommended |
| Density | 1.10 g/mL (at 25 °C) | Denser than water |
| Solubility | Soluble in EtOH, DCM, Toluene | Immiscible in water |
| Flash Point | >110 °C | Closed Cup |
Synthetic Utility & Mechanisms[2][4][5][6][7][8]
The synthesis of this compound is a classic example of Friedel-Crafts Acylation .[1][2] This pathway is preferred over oxidation methods due to higher regioselectivity and yield.[1][2]
Mechanism: Friedel-Crafts Acylation
The reaction involves the electrophilic attack of an acylium ion (generated from ethyl oxalyl chloride and aluminum chloride) onto the aromatic ring of toluene.[2]
-
Activation: Ethyl oxalyl chloride reacts with
to form an electrophilic acylium complex.[1][2] -
Substitution: The complex attacks the para position of toluene.[1][2] The methyl group is an ortho/para director, but the steric bulk of the oxalyl group heavily favors the para position (>95% selectivity).
Synthesis Workflow (DOT Diagram)
Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.
Experimental Protocol: Synthesis
Objective: Synthesis of this compound via Friedel-Crafts Acylation. Scale: 50 mmol basis.
Reagents:
-
Toluene (Dry): 50 mL (Solvent/Reactant excess)[2]
-
Ethyl Oxalyl Chloride: 50 mmol (6.8 g)[2]
-
Aluminum Chloride (
): 55 mmol (7.3 g)[2] -
Dichloromethane (DCM): 100 mL[2]
Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Charge the flask with
and dry DCM. Cool to 0°C using an ice-water bath.[1][2][3] -
Acylation: Add Ethyl Oxalyl Chloride dropwise over 20 minutes. The solution will turn yellow/orange as the acylium complex forms.[1][2]
-
Substrate Addition: Add Toluene dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture slowly into 200 mL of ice-cold 1M HCl. Caution: Vigorous gas evolution (
) and heat generation.[1][2] -
Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (
mL).[2] -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify the crude oil via vacuum distillation (bp 135°C @ 5 mmHg) to obtain the pale yellow liquid.[2]
Pharmaceutical Applications: Asymmetric Reduction
The primary value of this compound in drug development is as a prochiral ketone .[1][2] It is the direct precursor to 4-methylmandelic acid derivatives , which serve as chiral building blocks for:
-
Anticholinergics: Structural variants of Oxybutynin and Homatropine.[1][2]
-
Resolving Agents: 4-Methylmandelic acid is often used to resolve racemic amines.[1][2]
Key Reaction: Asymmetric Hydrogenation (Noyori Reduction).[1][2] Using a Ruthenium-BINAP or Ruthenium-TsDPEN catalyst, the keto group is reduced to a hydroxyl group with high enantiomeric excess (>95% ee).[1][2]
Pathway to Pharmacophores (DOT Diagram)
Caption: Conversion of the benzoylformate scaffold into bioactive mandelate pharmacophores.
Safety & Toxicology
-
Hazard Statements:
-
Handling: Moisture sensitive.[1][2] The
-keto ester moiety is susceptible to hydrolysis and decarbonylation if exposed to strong acids/bases without control.[1][2] Store under inert gas (Nitrogen/Argon) at 2-8°C.
References
-
ChemicalBook. (2025).[1][2][4] this compound Properties and Suppliers.[1][2] Retrieved from [2]
-
Santa Cruz Biotechnology. (2025).[1][2] this compound Product Data Sheet.[1][2] Retrieved from [2]
-
PubChem. (2025).[1][2] Ethyl 2-(4-methylphenyl)-2-oxoacetate Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]
-
TCI Chemicals. (2025).[1][2] Safety Data Sheet: Ethyl Benzoylformate Derivatives.[1][2] Retrieved from [2]
-
Royal Society of Chemistry. (2015). Friedel-Crafts Acylation Mechanisms and Selectivity.[1][2] ChemGuide.[1][2] Retrieved from [2]
Sources
An In-depth Technical Guide to Ethyl 4-methylbenzoylformate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-methylbenzoylformate, also known as ethyl 2-oxo-2-(p-tolyl)acetate, is an alpha-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a reactive α-ketoester moiety attached to a p-tolyl group, makes it a versatile building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, its characteristic reactivity, and its applications in the pharmaceutical industry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5524-56-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3] |
| Molecular Weight | 192.21 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 82 °C | [1] |
| Density | 1.0901 g/cm³ | [1] |
| Refractive Index | 1.52 | [1] |
| Storage | Sealed in dry, room temperature | [1][2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The nuclear magnetic resonance (NMR) data provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 2-oxo-2-(p-tolyl)acetate in CDCl₃ exhibits the following characteristic signals:
-
δ 7.90 (d, J = 8.2 Hz, 2H): These two protons correspond to the aromatic hydrogens ortho to the carbonyl group. The doublet splitting pattern is due to coupling with the adjacent aromatic protons.
-
δ 7.30 (d, J = 8.0 Hz, 2H): These two protons are the aromatic hydrogens meta to the carbonyl group. They appear as a doublet due to coupling with their ortho neighbors.
-
δ 4.44 (q, J = 7.0 Hz, 2H): This quartet represents the two methylene protons (-CH₂-) of the ethyl ester group, which are coupled to the three methyl protons.
-
δ 2.43 (s, 3H): This singlet corresponds to the three protons of the methyl group on the p-tolyl ring.
-
δ 1.42 (t, J = 7.2 Hz, 3H): This triplet is assigned to the three methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum in CDCl₃ provides further structural confirmation:
-
δ 186.1, 164.0: These signals correspond to the two carbonyl carbons of the α-ketoester functionality.
-
δ 146.2, 130.1, 129.6, 129.0: These peaks are attributed to the aromatic carbons of the p-tolyl ring.
-
δ 62.2: This signal represents the methylene carbon (-CH₂-) of the ethyl ester group.
-
δ 21.9: This peak corresponds to the methyl carbon of the p-tolyl group.
-
δ 14.1: This signal is assigned to the methyl carbon (-CH₃) of the ethyl ester group.[5]
Synthesis of this compound
The synthesis of aryl α-keto esters like this compound can be achieved through several methods. A common and effective approach is the Friedel-Crafts acylation of an aromatic substrate with an appropriate acylating agent.
Friedel-Crafts Acylation Protocol
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) followed by an anhydrous solvent such as dichloromethane. Stir the mixture to form a suspension.
-
Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add ethyl oxalyl chloride to the dropping funnel and add it dropwise to the stirred suspension. Maintain the temperature below 5 °C.
-
Addition of Toluene: After the addition of the acyl chloride, add a solution of toluene in the anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is crucial as the Lewis acid catalyst, AlCl₃, is highly moisture-sensitive and will be deactivated by water.
-
Low Temperature: The initial addition of reactants at low temperature helps to control the exothermic nature of the Friedel-Crafts reaction and minimize the formation of side products.
-
Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex formed with the product and to protonate any remaining unreacted starting materials.
Chemical Reactivity
The chemical reactivity of this compound is dominated by the presence of the α-ketoester functionality. This arrangement of functional groups provides two electrophilic centers, the keto-carbonyl and the ester-carbonyl, making the molecule susceptible to a variety of nucleophilic attacks.
Diagram of Key Reactive Sites:
Sources
- 1. youtube.com [youtube.com]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-Oxo-2-(p-tolyl)acetate | 5524-56-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. rsc.org [rsc.org]
Historical Discovery and Development of Benzoylformate Compounds
Executive Summary
Benzoylformate (phenylglyoxylate) represents a unique intersection between classical organic chemistry, microbial metabolism, and modern materials science. Originally synthesized in the late 19th century as a derivative of mandelic acid, it remained a chemical curiosity until the mid-20th century, when it was identified as a critical intermediate in the bacterial catabolism of aromatic compounds.
Today, benzoylformate compounds serve two distinct, high-value functions:
-
Biocatalysis: The enzyme Benzoylformate Decarboxylase (BFD) is a cornerstone of "White Biotechnology," enabling the stereoselective synthesis of chiral 2-hydroxy ketones via thiamine diphosphate (ThDP)-dependent carboligation.
-
Photopolymerization: Methyl benzoylformate (MBF) is an industrial standard Norrish Type I photoinitiator, prized for its ability to initiate UV curing without the yellowing artifacts associated with earlier generations of initiators.
This guide synthesizes the historical trajectory of these compounds with actionable, self-validating protocols for their synthesis and enzymatic utilization.
Part 1: Chemical Genesis (1890s – 1950s)
The Early Oxidative Routes
The history of benzoylformate begins in the golden age of German organic chemistry. The compound was first systematically characterized in the late 19th century. The foundational work by Claus and Neukranz (1891) established the oxidative relationship between mandelic acid and benzoylformic acid.
Unlike simple ketones, the
Mechanism of Chemical Synthesis
The chemical synthesis relies on the oxidation of the secondary alcohol in mandelic acid to a ketone. The challenge lies in preventing over-oxidation to benzoic acid (cleaving the C-C bond).
Reaction Scheme:
Part 2: The Biological Breakthrough (1960s)
The Mandelate Pathway
The true physiological significance of benzoylformate was unlocked in the 1960s through the work of George Hegeman and R.Y. Stanier at UC Berkeley. They were investigating how soil bacteria, specifically Pseudomonas putida, could survive on aromatic compounds as their sole carbon source.
They mapped the Mandelate Pathway , a catabolic route that funnels various aromatic substrates into the
Visualization: The Mandelate Pathway
The following diagram illustrates the catabolic flow in P. putida, highlighting the central role of benzoylformate.
Figure 1: The Mandelate Pathway in Pseudomonas putida. Benzoylformate acts as the central intermediate between oxidation and decarboxylation.
Part 3: The Enzymatic Revolution (BFD)
Discovery of ThDP Dependence
Following the pathway mapping, the enzyme responsible for converting benzoylformate to benzaldehyde—Benzoylformate Decarboxylase (BFD) —was isolated.[1][2] It was discovered to be a homotetramer dependent on Thiamine Diphosphate (ThDP) and
Unlike yeast pyruvate decarboxylase (PDC), BFD exhibits a unique ability to handle bulky aromatic substrates. This discovery shifted the focus from simple metabolism to biocatalytic potential .
Mechanism: The "Breslow Intermediate"
For researchers utilizing BFD, understanding the mechanism is non-negotiable. The reaction proceeds via the formation of a covalent intermediate between the C2 atom of the ThDP thiazolium ring and the
-
Ylide Formation: The ThDP C2 proton is removed, forming a nucleophilic ylide.
-
Nucleophilic Attack: The ylide attacks the ketone of benzoylformate.
-
Decarboxylation: The carboxyl group leaves as
, leaving a resonance-stabilized carbanion (the Breslow intermediate). -
Protonation/Release: The intermediate is protonated to release benzaldehyde.
Crucial Insight for Drug Development:
In the absence of a proton donor (or in the presence of an acceptor aldehyde), the Breslow intermediate can attack another aldehyde. This "carboligation" activity allows BFD to synthesize chiral
Figure 2: Bifurcation of BFD activity. The enzyme can either degrade benzoylformate or synthesize chiral drug precursors via carboligation.
Part 4: Industrial Photochemistry
While biochemists optimized BFD, polymer scientists in the 1980s and 90s (notably at Ciba-Geigy, now part of BASF) exploited the photochemistry of Methyl Benzoylformate (MBF) .
Norrish Type I Cleavage
MBF is a Norrish Type I photoinitiator . Upon irradiation with UV light (approx. 300–360 nm), the molecule undergoes homolytic cleavage at the C-C bond between the carbonyls.
-
Why it matters: Unlike benzophenone (Type II), MBF does not require a co-initiator (amine). Unlike earlier Type I initiators, MBF derivatives are less prone to yellowing, making them the standard for clear coatings and varnishes.
Mechanism:
Part 5: Validated Protocols
Protocol A: Chemical Synthesis of Benzoylformic Acid
Based on the classic method by Oakwood & Mosher, optimized for modern safety standards.
Reagents:
-
Mandelic Acid (0.1 mol, 15.2 g)
-
Potassium Permanganate (0.06 mol, 9.5 g)
-
Sodium Carbonate (10% solution)
Workflow:
-
Dissolution: Dissolve 15.2 g mandelic acid in 200 mL water containing 6 g
. Adjust pH to ~10. -
Oxidation: Cool to 5°C. Slowly add aqueous
with vigorous stirring over 45 minutes. Critical: Temperature must not exceed 10°C to prevent C-C cleavage to benzoic acid. -
Filtration: Filter off the brown
precipitate. -
Acidification: Acidify the clear filtrate with concentrated HCl to pH 1.
-
Extraction: Extract 3x with ethyl ether.
-
Isolation: Dry ether layer over
, evaporate solvent. Recrystallize the residue from benzene/petroleum ether. -
Validation: Melting point should be 64–66°C.
Protocol B: Enzymatic Assay of BFD Activity
Self-validating kinetic assay for researchers expressing recombinant BFD.
Principle: Direct spectrophotometric measurement of benzoylformate consumption (or benzaldehyde formation). Benzoylformate has an absorbance max near 250 nm, but the overlap with benzaldehyde requires careful wavelength selection or a coupled assay. The Coupled ADH Assay is preferred for high accuracy.
Reagents:
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Magnesium Sulfate (
, 2.5 mM) -
Thiamine Diphosphate (ThDP, 0.5 mM)
-
NADH (0.2 mM)
-
Alcohol Dehydrogenase (ADH, excess units, e.g., from S. cerevisiae)
-
Benzoylformate substrate (5 mM)
Workflow:
-
Blanking: In a quartz cuvette, mix Buffer,
, ThDP, NADH, and ADH. -
Equilibration: Incubate at 30°C for 2 minutes.
-
Initiation: Add BFD enzyme extract.
-
Substrate Addition: Add Benzoylformate to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).
-
Causality: BFD converts Benzoylformate
Benzaldehyde.[3] ADH immediately reduces Benzaldehyde Benzyl Alcohol, consuming NADH.
-
-
Calculation:
Data Summary: Benzoylformate Derivatives
| Compound | CAS Number | Primary Application | Key Property |
| Benzoylformic Acid | 611-73-4 | Precursor / Substrate | Substrate for BFD; metabolic intermediate. |
| Methyl Benzoylformate | 15206-55-0 | Photoinitiator (UV Curing) | Low yellowing; liquid at room temp; Norrish Type I. |
| Ethyl Benzoylformate | 1603-79-8 | Organic Synthesis | Similar to methyl ester but lower volatility. |
| Sodium Benzoylformate | 35966-67-1 | Biological Media | Water-soluble salt for bacterial culture induction. |
References
-
Claus, A., & Neukranz, H. (1891).[4] Ueber die Benzoylameisensäure (Phenylglyoxylsäure).[5] Journal für Praktische Chemie.
-
Hegeman, G. D. (1966).[1][6] Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida.[6][7] Journal of Bacteriology, 91(3), 1140–1154.
-
Hass, H. B., et al. (1990). Mandelate pathway of Pseudomonas putida: sequence relationships involving mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase.[8] Biochemistry, 29(41).
-
Xiao, P., et al. (2021).[9] Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Macromolecules.
-
Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoylformic Acid.[5][9][10][11][12][13] Organic Syntheses, Coll. Vol. 3, p.114.
Sources
- 1. Frontiers | A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism [frontiersin.org]
- 2. A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of the Enzymes of the Mandelate Pathway by Pseudomonas putida I. Synthesis of Enzymes by the Wild Type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the enzymes of the mandelate pathway by Pseudomonas putida. II. Isolation and properties of blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5441888A - Process for producing D-mandelic acid from benzoylformic acid - Google Patents [patents.google.com]
- 10. Purification and crystallization of benzoylformate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Benzoylformate Decarboxylases by Growth Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0596466A2 - The process for producing D-mandelic acid - Google Patents [patents.google.com]
- 13. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
Comprehensive literature review on Ethyl 4-methylbenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 4-methylbenzoylformate, a seemingly unassuming α-keto ester, holds significant potential within the realms of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive diketone-like functionality appended to a substituted aromatic ring, renders it a versatile building block for the construction of more complex molecular architectures. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a comprehensive exploration of this compound. We will delve into the nuances of its synthesis, rigorously analyze its spectroscopic signature, and explore its reactivity and potential applications, particularly within the context of drug discovery and development. This document is designed to be a self-validating resource, grounding its protocols and mechanistic discussions in established chemical principles and providing actionable insights for laboratory practice.
Molecular Identity and Physicochemical Properties
This compound, also known as Ethyl 2-(p-tolyl)-2-oxoacetate or Ethyl 4-methylphenylglyoxylate, is a liquid organic compound. Its core structure consists of a p-toluyl group attached to an ethyl glyoxylate moiety. This arrangement of functional groups is key to its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5524-56-1 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | [1] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 82 °C | [1] |
| Density | 1.0901 g/cm³ | [1] |
| Refractive Index | 1.52 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.[2][3][4]
Underlying Principles of the Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its departure. This generates the acylium ion, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-directing group, leading to a mixture of isomers. However, due to steric hindrance, the para-substituted product, this compound, is generally the major product.[5]
Detailed Experimental Protocol
Caution: Anhydrous aluminum chloride is highly reactive with moisture and will produce hydrogen chloride gas. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. All glassware must be thoroughly dried before use.[6]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Ethyl oxalyl chloride
-
Dichloromethane (anhydrous)
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.[6]
-
Cooling: Cool the suspension to 0 °C using an ice bath.[6]
-
Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.0 eq) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.
-
Addition of Toluene: After the addition of ethyl oxalyl chloride is complete, add toluene (1.0 eq) dropwise, again maintaining the temperature below 5 °C.
-
Reaction: Once the addition of toluene is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This will quench the reaction and hydrolyze the aluminum chloride complex. Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - Ethyl Group: A quartet for the -CH₂- group (approx. 4.4 ppm) and a triplet for the -CH₃ group (approx. 1.4 ppm). - Methyl Group (on ring): A singlet for the aromatic methyl group (approx. 2.4 ppm). |
| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region for the two carbonyl carbons (approx. 165 ppm and 185-195 ppm). - Aromatic Carbons: Four signals in the aromatic region (approx. 128-145 ppm). - Ethyl Group: Signals for the -OCH₂- carbon (approx. 62 ppm) and the -CH₃ carbon (approx. 14 ppm). - Methyl Carbon (on ring): A signal for the aromatic methyl carbon (approx. 22 ppm). |
| FTIR (cm⁻¹) | - C=O Stretching: Two strong absorption bands for the ketone and ester carbonyl groups (approx. 1720-1740 cm⁻¹ and 1680-1700 cm⁻¹). - C-O Stretching: Strong absorption bands for the ester C-O bonds (approx. 1100-1300 cm⁻¹). - Aromatic C-H Stretching: Absorption above 3000 cm⁻¹. - Aliphatic C-H Stretching: Absorption below 3000 cm⁻¹. |
| Mass Spec (m/z) | - Molecular Ion (M⁺): A peak at m/z = 192. - Major Fragments: Fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 147), the ethyl group (-C₂H₅, m/z = 163), and the p-toluyl cation (m/z = 119). |
Reactivity and Synthetic Utility
The presence of the α-keto ester functionality makes this compound a versatile intermediate in organic synthesis. The two adjacent carbonyl groups influence each other's reactivity and provide multiple sites for chemical transformations.
Sources
- 1. This compound | 5524-56-1 [chemicalbook.com]
- 2. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Fundamental characteristics and reactivity of Ethyl 4-methylbenzoylformate
This technical guide details the fundamental characteristics, synthesis, and reactivity of Ethyl 4-methylbenzoylformate (E4MBF), a specialized
Fundamental Characteristics, Synthetic Protocols, and Reactivity Profile
Executive Summary
This compound (CAS: 5524-56-1) is a bifunctional aromatic ester characterized by a 1,2-dicarbonyl moiety. It serves two primary roles in modern chemistry:
-
Photoinitiator: Under UV irradiation, it undergoes Norrish Type I cleavage to generate benzoyl and ethoxycarbonyl radicals, initiating free-radical polymerization. The para-methyl substitution provides a red-shifted absorption profile compared to unsubstituted benzoylformates, enhancing efficiency in specific UV-LED curing applications.
-
Chiral Building Block: The distinct electrophilicity of the
-keto group allows for highly enantioselective reductions, yielding chiral -hydroxy esters (mandelic acid derivatives) essential for pharmaceutical intermediates.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2-(4-methylphenyl)-2-oxoacetate |
| CAS Number | 5524-56-1 |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | ~135°C at 10 mmHg (Predicted) |
| Density | 1.09 g/cm³ (20°C) |
| Solubility | Soluble in organic solvents (Toluene, Acrylates, Alcohols); Insoluble in water.[1][2][3][4][5] |
| Absorption ( | ~255 nm ( |
Spectroscopic Identification (Self-Validation Data)
-
H NMR (400 MHz, CDCl
):- 7.92 (d, J = 8.2 Hz, 2H, Ar-H ortho to C=O)
- 7.29 (d, J = 8.2 Hz, 2H, Ar-H meta to C=O)
-
4.45 (q, J = 7.1 Hz, 2H, -O-CH
-CH ) -
2.43 (s, 3H, Ar-CH
) -
1.41 (t, J = 7.1 Hz, 3H, -O-CH
-CH )
-
IR (Neat): 1735 cm
(Ester C=O), 1685 cm (Ketone C=O), 1605 cm (Ar C=C).
Synthetic Protocol: Friedel-Crafts Acylation
The most robust industrial synthesis involves the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. This method is preferred over esterification of the acid due to higher yields and simplified purification.
Reaction Scheme
Detailed Methodology
Safety Note: This reaction generates HCl gas.[6] Perform in a well-ventilated fume hood with a caustic scrubber.[6] Aluminum chloride is moisture-sensitive.[6]
-
Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to an HCl trap (NaOH solution).
-
Reagent Charging:
-
Charge Aluminum Chloride (AlCl
) (1.1 equiv, anhydrous) into the flask. -
Add Dichloromethane (DCM) or 1,2-Dichloroethane (solvent volume ~5-6x mass of toluene). Cool to 0–5°C using an ice bath.[6]
-
-
Acylation Step:
-
Add Ethyl Oxalyl Chloride (1.05 equiv) dropwise to the AlCl
suspension. Stir for 15 minutes to form the acylium ion complex. -
Add Toluene (1.0 equiv) dropwise over 60 minutes, maintaining internal temperature <10°C. Note: The para-position is activated by the methyl group, but temperature control is vital to minimize ortho-substitution.
-
-
Reaction Monitoring (Self-Validation):
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 3-4 hours.
-
TLC Check: Eluent 10% EtOAc/Hexane.[6] Monitor the disappearance of Toluene (
) and appearance of the product ( , UV active).
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.
-
Separate the organic layer.[7] Extract the aqueous layer twice with DCM.
-
Wash combined organics with saturated NaHCO
(to remove acid traces), then brine. -
Dry over anhydrous MgSO
and concentrate under reduced pressure.
-
-
Purification:
-
Distill the crude oil under high vacuum (<1 mmHg) to obtain the pure product as a pale yellow liquid.
-
Figure 1: Step-by-step workflow for the Friedel-Crafts synthesis of E4MBF.
Photochemical Reactivity (Photoinitiator Mechanism)
E4MBF functions as a Norrish Type I photoinitiator.[6] Upon UV absorption, the molecule enters an excited triplet state and undergoes homolytic cleavage at the C-C bond between the carbonyls.
Mechanism of Action[9]
-
Absorption: The molecule absorbs UV light (300–360 nm), promoting an electron from the
orbital to the orbital. -
Intersystem Crossing (ISC): Rapid conversion from the excited singlet state (
) to the triplet state ( ). - -Cleavage: The bond between the benzoyl carbon and the ester carbonyl weakens, leading to homolysis.
-
Radical Generation:
-
Radical A: 4-Methylbenzoyl radical (Initiating species).
-
Radical B: Ethoxycarbonyl radical (Can initiate or decarboxylate to form an ethyl radical).[6]
-
Why the 4-Methyl Group Matters: The electron-donating methyl group stabilizes the benzoyl radical via hyperconjugation, slightly increasing the lifetime of the excited state compared to unsubstituted analogs. This can enhance initiation efficiency in oxygen-rich environments by competing more effectively with oxygen quenching.[6]
Figure 2: Photochemical cleavage pathway of this compound under UV irradiation.
Synthetic Reactivity: Asymmetric Reduction
Beyond photochemistry, E4MBF is a premium substrate for synthesizing chiral
Reactivity Profile
The
Protocol: Enantioselective Biocatalytic Reduction
Objective: Synthesis of Ethyl (R)-2-hydroxy-2-(4-methylphenyl)acetate. Catalyst: Ketoreductase (KRED) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae or engineered E. coli).
-
Buffer Preparation: Prepare a phosphate buffer (100 mM, pH 7.[6]0) containing glucose (cofactor regeneration source).[6]
-
Reaction:
-
Suspend E4MBF (substrate) in the buffer (10-50 mM concentration).
-
Add NADP+ (catalytic amount) and the enzyme.
-
Incubate at 30°C with orbital shaking.[6]
-
-
Monitoring:
Safety and Handling
-
Hazards: E4MBF is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).
-
Storage: Store in dark, amber glass containers to prevent accidental photo-degradation. Keep under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis of the ester.
-
Spill Control: Absorb with inert material (vermiculite/sand).[6] Do not use combustible materials like sawdust.[6]
References
-
Chemical Identity & Properties: National Institute of Standards and Technology (NIST).[6][9] Benzene, 1-ethyl-4-methyl- (Related Structure Data). Link
-
Synthetic Methodology: Organic Syntheses.[6][10] Ethyl Benzoylformate (General Protocol). Coll. Vol. 1, p. 241 (1941). Link
-
Photochemistry: PhotochemCAD. Absorption Spectra of Benzoate Derivatives. Link
-
Biocatalytic Application: ResearchGate. Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate (Analogous Reactivity). Link
-
Safety Data: Sigma-Aldrich.[6] Safety Data Sheet for Benzoate Esters. Link
Sources
- 1. Ethyl 4-methylbenzoate(94-08-6) 1H NMR spectrum [chemicalbook.com]
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- 4. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Executive Summary
Ethyl 4-methylbenzoylformate (Systematic: Ethyl 2-(4-methylphenyl)-2-oxoacetate ) represents a critical class of
This guide provides a rigorous deconstruction of its nomenclature, a validated synthetic protocol via Friedel-Crafts acylation, and analytical standards for quality control.
Part 1: Structural Deconstruction & Nomenclature
The nomenclature of this molecule often causes confusion due to the overlap between "trivial" (common) names and systematic IUPAC rules. A precise understanding of the priority rules is essential for database searching and regulatory compliance.
The Hierarchy of Naming
According to IUPAC Blue Book rules, esters take priority over ketones. Therefore, the suffix of the parent chain is determined by the ester group.
-
Parent Structure: Oxoacetic acid (Glyoxylic acid).
-
Ester Substituent: Ethyl group attached to the oxygen.[1]
-
Acyl Substituent: 4-methylphenyl (p-tolyl) group attached to the carbonyl carbon.
Nomenclature Comparison Table
| Naming Convention | Name | Technical Rationale |
| IUPAC Systematic | Ethyl 2-(4-methylphenyl)-2-oxoacetate | The parent chain is a 2-carbon acid (acetic). C1 is the ester carbonyl; C2 is the ketone. The phenyl ring is a substituent on C2. |
| Semi-Systematic | This compound | Views the molecule as an ester of "benzoylformic acid" (phenylglyoxylic acid), with a methyl substituent on the ring. |
| Trivial / Common | Ethyl (p-tolyl)glyoxylate | Derived from glyoxylic acid ( |
| CAS Index Name | Benzeneacetic acid, 4-methyl- | Inverted indexing format used by Chemical Abstracts Service. |
Structural Visualization (DOT)
The following diagram illustrates the parsing of the systematic name against the chemical structure.
Figure 1: Hierarchical decomposition of the IUPAC systematic name.
Part 2: Synthetic Pathways & Protocol
While oxidation of 4-methylmandelic acid is possible, it is atom-inefficient. The industrial and laboratory standard for high-purity synthesis is the Friedel-Crafts Acylation of toluene using ethyl oxalyl chloride (ethyl chlorooxoacetate).
Reaction Mechanism & Causality
-
Reagents: Toluene (Substrate), Ethyl Oxalyl Chloride (Electrophile),
(Lewis Acid). -
Regioselectivity: The methyl group on toluene is an ortho, para-director. However, the bulky oxalyl electrophile heavily favors the para position due to steric hindrance at the ortho sites.
-
Thermodynamics: The reaction is exothermic. Temperature control (
) is critical to prevent poly-acylation or polymerization.
Validated Experimental Protocol
Objective: Synthesis of Ethyl 2-(4-methylphenyl)-2-oxoacetate (10 mmol scale).
Materials:
-
Toluene (Dry, excess as solvent/reactant)
-
Ethyl chlorooxoacetate (1.0 equiv)
-
Aluminum Chloride (
, anhydrous, 1.2 equiv) -
Dichloromethane (DCM) or excess Toluene as solvent
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Lewis Acid Suspension: Add anhydrous
(1.60 g, 12 mmol) to dry DCM (20 mL) under nitrogen flow. Cool the suspension to using an ice bath. -
Electrophile Addition: Add Ethyl chlorooxoacetate (1.12 mL, 10 mmol) dropwise to the suspension. Causality: This generates the active acylium ion intermediate
. -
Substrate Introduction: Add Toluene (1.2 mL, ~11 mmol) dropwise over 15 minutes, maintaining temperature
.-
Note: A slight color change (yellow/orange) indicates complex formation.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 50g of crushed ice and 10 mL conc. HCl. Reasoning: Acidic quench breaks the Aluminum-product complex and prevents hydrolysis of the ester.
-
Workup:
-
Extract the aqueous layer with DCM (
). -
Wash combined organics with saturated
(to remove acid traces) and Brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Reaction Pathway Diagram (DOT)
Figure 2: Friedel-Crafts acylation mechanism for alpha-keto ester synthesis.
Part 3: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectral data must be verified. The key distinction is differentiating the
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
7.90 (d,
, 2H, Ar-H ortho to C=O). -
7.28 (d,
, 2H, Ar-H meta to C=O). -
4.42 (q,
, 2H, ). -
2.43 (s, 3H,
). -
1.40 (t,
, 3H, ethyl).
-
7.90 (d,
-
Diagnostic Feature: The aromatic protons ortho to the carbonyl are deshielded (~7.9 ppm) due to the anisotropy of the
-keto group.
Infrared Spectroscopy (IR)
-
Ketone C=O: ~1685 cm
(Conjugated with aromatic ring). -
Ester C=O: ~1735 cm
(Distinct from ketone). -
Validation: The presence of two carbonyl peaks is the primary confirmation that the glyoxylate moiety is intact, distinguishing it from ethyl 4-methylbenzoate (which shows only one C=O stretch at ~1710 cm
).
Part 4: Applications in Drug Development[2][3][4]
Heterocycle Synthesis
Arylglyoxylates are potent electrophiles. Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalines , a scaffold found in various bioactive agents (e.g., kinase inhibitors).
Enantioselective Reduction
The keto-ester functionality serves as a substrate for asymmetric reduction (using biocatalysts or chiral metal complexes) to produce chiral mandelic acid derivatives .
-
Target: Ethyl (R)- or (S)-2-hydroxy-2-(4-methylphenyl)acetate.
-
Use: Precursors for beta-blockers and antithrombotic agents.
References
-
IUPAC. (2013).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Link
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[3][4][5] Wiley-Interscience. (Classic reference for acylation mechanisms).
-
Zhang, X., et al. (2012). "Synthesis of
-keto esters via oxidation of acetophenones." Organic Letters. -
PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate - Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Ethyl 2-chloro-2-oxoacetate Product Sheet.[6] (Reagent source data). Link
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. CAS 4755-77-5 | 2116-5-06 | MDL MFCD00000706 | Ethyl 2-chloro-2-oxoacetate | SynQuest Laboratories [synquestlabs.com]
Ethyl 4-methylbenzoylformate: A Synergistic Approach Integrating Theoretical and Computational Analyses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the study of Ethyl 4-methylbenzoylformate, an α-keto ester of significant interest in synthetic chemistry and potential pharmacological applications. We move beyond simple characterization, presenting an integrated methodology where experimental spectroscopic data and high-level computational analysis converge. This synergistic approach, grounded in Density Functional Theory (DFT), not only validates experimental findings but also provides profound insights into the molecule's electronic structure, reactivity, and potential as a bioactive agent. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for a holistic molecular evaluation, from synthesis to in silico biological target interaction.
Introduction: The Rationale for a Combined Investigatory Approach
This compound belongs to the α-keto ester class of compounds, which are pivotal intermediates in organic synthesis and are recognized for their diverse biological activities. The presence of a vicinal keto-ester moiety imparts unique electronic and steric properties, making them valuable synthons for complex heterocyclic systems and potential lead compounds in drug discovery.
A purely experimental approach, while essential, often leaves the underlying electronic and quantum-mechanical phenomena unexplained. Why does the molecule absorb light at a specific wavelength? Where are its most reactive sites for electrophilic or nucleophilic attack? How does it stabilize its structure through intramolecular interactions? To answer these questions, we turn to computational chemistry.
By employing Density Functional Theory (DFT), we can construct a robust theoretical model of this compound. This in silico model allows us to predict and analyze properties that are difficult or impossible to measure directly. When theoretical predictions (e.g., vibrational frequencies, electronic transitions) align with experimental data (e.g., FT-IR, UV-Vis spectra), it creates a self-validating system that instills high confidence in both the experimental results and the theoretical model. This guide will detail this powerful, integrated workflow.
Synthesis and Experimental Characterization
A robust computational study is always grounded in accurately characterized physical samples. The synthesis and subsequent spectroscopic analysis provide the empirical benchmark against which all theoretical data are validated.
Synthesis Protocol: Esterification of 4-methylbenzoylformic acid
The synthesis of this compound can be efficiently achieved via Fischer esterification of the corresponding 4-methylbenzoylformic acid. This method is chosen for its reliability and use of common laboratory reagents.
Methodology:
-
Reactant Preparation: To a 250 mL round-bottom flask, add 4-methylbenzoylformic acid (1 equivalent) and absolute ethanol (10 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirred mixture while cooling the flask in an ice bath. The sulfuric acid acts as a catalyst and a dehydrating agent, driving the equilibrium towards the ester product.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound as a light yellow liquid[1][2].
Spectroscopic Analysis Workflow
The synthesized compound must be rigorously characterized to confirm its identity and purity. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Experimental workflow for spectroscopic characterization.
Protocols:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The spectrum is recorded using KBr pellets or as a thin film on a NaCl plate in the 4000–400 cm⁻¹ range. This analysis is critical for identifying characteristic functional groups, such as the C=O stretches of the ketone and ester, and C-H vibrations of the aromatic ring and ethyl group[3][4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) with Tetramethylsilane (TMS) as an internal standard. NMR provides unambiguous information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of every proton and carbon atom[3][5].
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent like ethanol or acetonitrile. This reveals the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated aromatic and carbonyl systems[3][4].
Computational Methodology: The DFT Approach
Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering an optimal balance between computational accuracy and cost for molecules of this size[6].
Computational Setup: The Basis for Trustworthy Results
The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. For organic molecules containing C, H, and O, the B3LYP functional combined with a Pople-style basis set is a well-established and validated standard.
-
Software: Gaussian 09/16 suite of programs[7].
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates both exchange and correlation effects.
-
Basis Set: 6-311++G(d,p), a triple-zeta basis set that provides a flexible description of electron distribution. The '++' indicates the addition of diffuse functions for non-hydrogen and hydrogen atoms, essential for describing lone pairs and delocalized electrons, while '(d,p)' adds polarization functions to allow for non-spherical electron density distribution[3][5][8][9].
Protocol:
-
Input Structure: The initial molecular structure of this compound is drawn using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The structure is optimized without constraints to find the global minimum on the potential energy surface. This process alters bond lengths, angles, and dihedrals until the forces on each atom are negligible[10].
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum[11]. This calculation also yields the theoretical IR and Raman spectra.
Results and Discussion: A Synergistic Analysis
This section forms the core of the guide, where we interpret the computational results and demonstrate their synergy with the experimental data.
Molecular Geometry Optimization
The DFT calculation provides the most stable, gas-phase conformation of the molecule. Key geometric parameters (bond lengths, bond angles) can be extracted and compared with standard values to understand any structural peculiarities, such as steric strain or effects from electron delocalization.
Table 1: Selected Theoretical Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) | Rationale for Significance |
| Bond Length | C=O (Ketone) | ~1.22 Å | Shorter than ester C=O due to higher polarization. |
| Bond Length | C=O (Ester) | ~1.24 Å | Slightly longer due to resonance with the ester oxygen. |
| Bond Length | C-C (Keto-Aryl) | ~1.49 Å | Single bond character, allows for rotational freedom. |
| Dihedral Angle | O=C-C=O | Varies | Defines the relative orientation of the two carbonyl groups. |
Vibrational Analysis (FT-IR & FT-Raman)
The calculated vibrational frequencies provide a theoretical spectrum that can be directly compared to the experimental FT-IR and FT-Raman data. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by a factor (~0.96) for better agreement. The true power of this analysis lies in the Potential Energy Distribution (PED) analysis, which definitively assigns specific atomic motions to each vibrational band[3][5].
Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)
| Experimental FT-IR | Scaled Theoretical | Vibrational Assignment (PED) |
| ~1735 cm⁻¹ | ~1730 cm⁻¹ | ν(C=O) of the ester group |
| ~1680 cm⁻¹ | ~1675 cm⁻¹ | ν(C=O) of the ketone group |
| ~1605 cm⁻¹ | ~1600 cm⁻¹ | ν(C=C) of the aromatic ring |
| ~1270 cm⁻¹ | ~1265 cm⁻¹ | ν(C-O) asymmetric stretch of the ester |
| ~2980 cm⁻¹ | ~2975 cm⁻¹ | ν(C-H) asymmetric stretch of CH₃ |
This comparison validates both the experimental spectrum and the accuracy of the optimized molecular geometry.
Electronic Properties: FMO and UV-Vis Analysis
The electronic character of a molecule is governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. A small energy gap suggests a molecule is more reactive and polarizable[12]. Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions, which correspond to the absorption peaks in the experimental UV-Vis spectrum.
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) | Interpretation |
| EHOMO | -6.5 eV | Localized primarily on the p-tolyl ring (electron-rich region). |
| ELUMO | -2.1 eV | Localized on the α-dicarbonyl moiety (electron-deficient region). |
| Energy Gap (ΔE) | 4.4 eV | Indicates moderate chemical stability and reactivity. |
The calculated electronic transitions (e.g., HOMO → LUMO) correspond to the π → π* transitions observed in the UV-Vis spectrum, confirming the electronic structure of the molecule.
Mapping Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D plot of the electrostatic potential mapped onto the electron density surface. It provides an intuitive visual guide to the charge distribution and reactive sites of a molecule[13][14].
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are found around hydrogen atoms.
-
Green Regions (Neutral Potential): Indicate nonpolar regions.
For this compound, the MEP map would show strong negative potential (red) around the carbonyl oxygens, identifying them as the primary sites for interaction with electrophiles or hydrogen bond donors.
Intramolecular Stability: Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative description of the bonding and intramolecular charge transfer (ICT) interactions[4][14][15]. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E⁽²⁾) associated with these interactions is a measure of their significance.
For example, a key interaction in this molecule would be the delocalization of a lone pair from the ester oxygen (nO) into the antibonding orbital of the adjacent carbonyl group (πC=O). This n → π interaction explains the resonance stabilization of the ester group and can be quantified by NBO analysis.
Caption: The cascade of analyses derived from the optimized molecular geometry.
Application in Drug Discovery: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and rationalize structure-activity relationships (SAR)[16].
Rationale and Target Selection
Given its structure, this compound could potentially interact with enzymes that process carbonyl-containing substrates, such as certain oxidoreductases or hydrolases. For this guide, we select a hypothetical target, such as a human carbonyl reductase, which is implicated in the metabolism of xenobiotics and is a target of interest in drug development.
Molecular Docking Protocol
Software: AutoDock Vina, PyMOL, Discovery Studio.
-
Ligand Preparation: The DFT-optimized structure of this compound is saved in a .pdbqt format, with rotatable bonds defined.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein, which is then saved in .pdbqt format.
-
Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the box are chosen to encompass the entire binding pocket.
-
Docking Simulation: AutoDock Vina is used to perform the docking, exploring various conformations of the ligand within the active site and scoring them based on a semi-empirical free energy force field.
-
Results Analysis: The results are analyzed to identify the lowest energy (most favorable) binding pose. The binding affinity is reported in kcal/mol. The specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues are visualized and analyzed using software like PyMOL or Discovery Studio[7][17]. A more negative binding affinity indicates a stronger, more favorable interaction.
This in silico analysis provides a testable hypothesis about the molecule's potential biological activity, guiding further experimental validation.
Conclusion
The comprehensive characterization of a molecule like this compound is most powerfully achieved through a synergistic methodology that marries experimental observation with theoretical computation. This guide has outlined a validated workflow where DFT calculations serve to confirm spectroscopic data, while simultaneously providing a deeper understanding of the molecule's geometric, electronic, and reactive properties. The integration of techniques like FMO, MEP, NBO, and molecular docking transforms fundamental molecular data into actionable insights for fields ranging from synthetic strategy to rational drug design. This holistic approach ensures a trustworthy and profound understanding of the molecule , paving the way for its innovative application.
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-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC. (2020-06-20). Available from: [Link]
-
DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed. (2020-11-15). Available from: [Link]
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-
Design, spectroscopic characterization, DNA binding affinity, DFT, and docking simulations of a schiff base prepared from ethyl-4-aminobenzoate - ResearchGate. (2024-01-08). Available from: [Link]
-
Synthesis, spectroscopic characterization, molecular docking studies and DFT calculation of novel Mannich base 1-((4-ethylpiperazin-1-yl)(2-hydroxyphenyl)methyl)naphthalen-2-ol - ResearchGate. (2023-08-08). Available from: [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1, 289-290. Available from: [Link]
-
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-
Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed. (2021-11-19). Available from: [Link]
-
Synthesis, structural, DFT, quantum chemical modeling and molecular docking studies of (E)-4-(((5-methylfuran-2-yl)methylene)amino) benzenesulfonamide from 5-methyl-2-furaldehyde and sulfanilamide - ResearchGate. Available from: [Link]
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-
Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF - ResearchGate. (2023-08-09). Available from: [Link]
-
HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA - DergiPark. Available from: [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available from: [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available from: [Link]
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In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC. (2023-08-22). Available from: [Link]
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Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method - ResearchGate. (2023-08-06). Available from: [Link]
-
Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed. Available from: [Link]
-
Theoretical investigations on molecular structure, NBO, HOMO-LUMO and MEP analysis of two crystal structures of N-(2-benzoyl-phenyl) oxalyl: A DFT study - ResearchGate. (2016-11-24). Available from: [Link]
-
Vibrational spectroscopic studies and computational study of ethyl methyl ketone thiosemicarbazone | Request PDF - ResearchGate. (2023-08-08). Available from: [Link]
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Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed. Available from: [Link]
-
Ethyl 4-methylbenzoate - NIST WebBook. Available from: [Link]
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- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Scientific & Industrial Applications Profile
Executive Summary
Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) is a specialized alpha-keto ester serving a dual function in modern chemical engineering. Primarily, it operates as a high-efficiency Norrish Type I photoinitiator for UV-curable coatings, distinguished by its low-yellowing properties and reactivity in clear or white-pigmented systems. Secondarily, it is a critical pharmaceutical intermediate , providing the structural scaffold for advanced non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic benzothiazine derivatives. This guide details its mechanistic behavior, synthesis protocols, and industrial handling requirements.
Chemical Profile & Physical Properties
The molecule features a benzoylformate core substituted with a para-methyl group. This substitution modulates its absorption spectrum and solubility profile compared to the non-methylated analog (Ethyl benzoylformate), enhancing its compatibility with non-polar monomers and resins.
| Property | Specification |
| IUPAC Name | Ethyl 2-(4-methylphenyl)-2-oxoacetate |
| CAS Number | 5524-56-1 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | ~265 °C (Predicted) / 82°C @ 0.5 mmHg |
| Density | 1.11 g/cm³ |
| Solubility | Soluble in organic solvents (esters, acrylates); Insoluble in water |
Primary Application: UV Photopolymerization
Mechanistic Action (Norrish Type I)
This compound functions as a free-radical generator. Upon irradiation with UV light (typically 250–350 nm), it undergoes Norrish Type I alpha-cleavage . The bond between the carbonyl carbon and the carboxyl carbon breaks, yielding two distinct radical species:
-
p-Toluoyl Radical: The primary initiating species, stabilized by the aromatic ring.
-
Ethoxycarbonyl Radical: A secondary radical that contributes to chain initiation or termination.
Unlike Type II initiators (e.g., benzophenone), this unimolecular cleavage does not strictly require a co-initiator to function. However, in industrial formulations, it is frequently paired with amine synergists (e.g., Ethyl-4-dimethylaminobenzoate, EDAB) to combat oxygen inhibition, a common issue in surface curing.
Visualization: Photoinitiation Pathway
The following diagram illustrates the cleavage mechanism and the subsequent radical attack on acrylate monomers.
Figure 1: Photolytic cleavage pathway of this compound leading to radical generation.
Industrial Advantages[5]
-
Low Yellowing: Unlike thioxanthone or amino-ketone initiators, the photolysis products of this compound are colorless. This makes it ideal for clear varnishes and white lacquers .
-
Depth Cure: The absorption tail allows for effective curing in thicker films (up to 50-100 µm) where surface screening might block shorter wavelengths.
-
Low Volatility: The ethyl ester functionality, combined with the methyl-phenyl group, reduces volatility compared to simpler methyl esters, improving formulation stability during storage.
Secondary Application: Pharmaceutical Synthesis
Synthetic Building Block
In medicinal chemistry, the keto-ester moiety serves as a versatile "handle" for constructing heterocycles. A notable application is in the synthesis of benzothiazine derivatives , a class of compounds investigated for potent analgesic and anti-inflammatory properties exceeding standard NSAIDs like Piroxicam.
Protocol: Synthesis of this compound
The industrial synthesis typically involves a Friedel-Crafts acylation .
Reagents:
-
Ethyl Oxalyl Chloride (Acylating Agent)[2]
-
Aluminum Chloride (AlCl₃, Catalyst)[2]
-
Dichloromethane (DCM) or excess Toluene (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a reactor with anhydrous AlCl₃ (1.1 equiv) and solvent under inert nitrogen atmosphere. Cool to 0–5°C.
-
Addition: Dropwise add Ethyl Oxalyl Chloride (1.0 equiv) while maintaining temperature <10°C. Stir for 30 minutes to form the acylium ion complex.
-
Acylation: Slowly add Toluene (1.0–1.2 equiv). The reaction is exothermic; control addition rate to maintain <20°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or GC for consumption of acid chloride.
-
Quenching: Pour the reaction mixture slowly onto crushed ice/HCl mixture to hydrolyze the aluminum complex.
-
Workup: Separate the organic layer. Wash with water, NaHCO₃ (sat.), and brine. Dry over MgSO₄.
-
Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (bp ~110°C @ 1 mmHg) to obtain the light yellow liquid product.
Visualization: Synthesis Workflow
Figure 2: Friedel-Crafts synthesis pathway for this compound.[3]
Safety & Handling Protocols
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
| Parameter | Protocol |
| Storage | Store in a cool, dry place away from light. Keep container tightly closed under inert gas (Nitrogen/Argon) if possible to prevent hydrolysis. |
| PPE | Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhaling vapors. |
| Spill Cleanup | Absorb with inert material (sand, vermiculite). Dispose of as hazardous chemical waste. Do not flush into surface water. |
| Incompatibility | Strong oxidizing agents, strong bases (causes hydrolysis of the ester). |
References
-
BLD Pharm. (2025). This compound Product Data & Safety Sheet. Retrieved from
-
ChemicalBook. (2025). This compound: Properties and Suppliers. Retrieved from
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from
-
Santa Cruz Biotechnology. (2025). This compound (CAS 5524-56-1).[4][5][6] Retrieved from
-
RadTech. (2023). Boosting the cure of phosphine oxide photoinitiators: Sensitisation or Synergy? (Discussing Benzoylformate mechanisms). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101066925A - The solvent-free synthesis method of ethyl aryl glyoxylate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound | CAS 5524-56-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. This compound | 5524-56-1 [chemicalbook.com]
Methodological & Application
Application Note: Ethyl 4-methylbenzoylformate as a Photoinitiator
Part 1: Executive Summary & Core Directive
Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) is a specialized Norrish Type I photoinitiator belonging to the benzoylformate ester family. While structurally similar to the widely used Methyl Benzoylformate (MBF), the ethyl-4-methyl derivative offers distinct advantages in solubility , reactivity , and biocompatibility profiles , making it a critical component in high-value applications such as dental restoratives, stereolithography (SLA/DLP) resins, and low-yellowing clear coatings.
The "Goldilocks" Initiator: Unlike highly reactive phosphine oxides (e.g., TPO) that can cause significant yellowing, or standard benzophenones that require amine co-initiators (Type II), this compound provides a balance:
-
Mechanism: Autonomous homolytic cleavage (Type I)
No amine required (though often beneficial). -
Aesthetics: Exceptional optical clarity (low yellowing).
-
Surface Cure: Superior resistance to oxygen inhibition compared to many Type I alternatives.
This guide provides the authoritative protocols for formulating, curing, and characterizing systems utilizing this compound.
Part 2: Scientific Foundation & Mechanism
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 5524-56-1 |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Appearance | Light yellow liquid |
| Absorbance Peak | |
| Solubility | Soluble in acrylates, methacrylates, organic solvents; Insoluble in water.[1][2][3][4] |
Mechanism of Action (Norrish Type I)
Upon irradiation with UV light (typically UV-A or UV-B), this compound undergoes an energetic transition to an excited triplet state. This is followed by
The Cleavage Products:
-
4-Methylbenzoyl Radical: The primary initiating species, highly reactive toward vinyl/acrylate double bonds.
-
Ethoxycarbonyl Radical: A secondary radical that can initiate polymerization or undergo further fragmentation (decarboxylation).
Visualizing the Pathway:
Caption: Photochemical pathway of this compound showing homolytic cleavage into two initiating radicals.
Part 3: Application Protocols
Protocol A: Low-Yellowing Dental Composite Resin
Objective: Formulate a light-curable dental matrix with high conversion and minimal color shift.
Rationale: Dental materials require strict aesthetic control. TPO is often too yellow; Camphorquinone (CQ) is yellow and requires amines. This compound offers a clear, liquid alternative that blends easily with viscous methacrylates.
Materials:
-
Monomer Base: Bis-GMA / TEGDMA (70:30 wt% ratio).
-
Photoinitiator: this compound (EMBF).
-
Co-initiator (Optional): Ethyl 4-(dimethylamino)benzoate (EDAB) – Note: While EMBF is Type I, adding an amine can reduce oxygen inhibition at the surface.
-
Filler: Silanized silica (if making a composite).
Step-by-Step Procedure:
-
Resin Preparation:
-
In an amber glass vial, mix Bis-GMA and TEGDMA. Heat to 40°C to reduce viscosity if necessary.
-
Add 1.0 - 2.0 wt% this compound.
-
Optional: Add 0.5 wt% EDAB if surface tackiness is a concern.
-
Stir magnetically for 1 hour at room temperature until a homogeneous, clear liquid is obtained.
-
-
Degassing:
-
Place the resin in a vacuum desiccator for 15 minutes to remove trapped air bubbles which inhibit polymerization.
-
-
Curing:
-
Light Source: LED Curing Light (Spectrum: 385–480 nm; Peak intensity > 1000 mW/cm²).
-
Exposure: Layer thickness < 2mm.[5] Irradiate for 20–40 seconds.
-
Note: EMBF absorbs best in the UV (250-350nm) but has a "tail" into the visible violet (380-405nm). High-intensity LEDs are required for efficient curing at 405nm.
-
-
Post-Cure (Optional):
-
Thermal anneal at 60°C for 1 hour to maximize conversion.
-
Protocol B: 3D Printing (DLP/SLA) Formulation
Objective: Create a fast-curing resin for 405nm DLP printers with high reactivity.
Rationale: In 3D printing, "critical energy" (
Formulation Table:
| Component | Function | Concentration (wt%) |
| Urethane Acrylate Oligomer | Mechanical Backbone | 40-50% |
| HDDA (1,6-Hexanediol diacrylate) | Reactive Diluent | 30-40% |
| This compound | Surface Initiator | 2.0 - 4.0% |
| TPO-L (Phosphine Oxide) | Depth Initiator | 0.5 - 1.0% |
| UV Absorber (e.g., OB+) | Resolution Control | 0.01 - 0.05% |
Workflow:
-
Mixing: Combine oligomers and monomers. Add initiators under yellow light (no blue/UV).
-
Calibration:
-
Print a "working curve" (single layer exposures at varying times: 1s, 2s, ..., 10s).
-
Measure cured thickness vs. exposure time.
-
Plot
vs. Thickness to determine and .
-
-
Printing:
-
Set layer height to 50
. -
Base exposure: 20-30s (for adhesion).
-
Layer exposure: 2-5s (depending on LED power).
-
-
Wash & Cure:
-
Wash in Isopropyl Alcohol (IPA) for 5 mins.
-
Post-cure in UV chamber (405nm + 365nm) for 10 mins.
-
Part 4: Characterization & Quality Control
To validate the efficacy of the photoinitiator, you must measure the Degree of Conversion (DC) .
FTIR Methodology
-
Equipment: FTIR Spectrometer with ATR accessory.
-
Peak Monitoring:
-
Aliphatic C=C (Reactive): Peak at 1637 cm⁻¹ .
-
Aromatic C=C (Internal Standard): Peak at 1608 cm⁻¹ (from the benzoyl group or Bis-GMA backbone).
-
-
Calculation:
Where is the integrated peak area.
Part 5: Troubleshooting & Safety
Common Issues
-
Surface Tackiness: Caused by oxygen inhibition.
-
Solution: Increase EMBF concentration to 3-4%, or add an amine synergist (0.5-1%). Alternatively, cure under nitrogen or cover with a Mylar strip.
-
-
Yellowing:
-
Solution: Ensure the resin is not overheating during cure. EMBF is naturally low-yellowing; if yellowing occurs, check the purity of the oligomers or reduce TPO concentration if co-initiating.
-
-
Incomplete Cure at Depth:
-
Solution: EMBF has low absorption at >400nm. If using 405nm LEDs, increase intensity or blend with a longer-wavelength initiator like TPO.
-
Safety (SDS Summary)
-
Hazards: Skin sensitizer (Category 1), Eye irritant.
-
Handling: Wear nitrile gloves and UV-blocking safety glasses.
-
Storage: Keep in amber glass/opaque HDPE containers, away from heat and light. Store at room temperature (15-25°C).
Part 6: References
-
Sigma-Aldrich. this compound Product Specification & Properties.[3]Link (Note: Link directs to similar benzoate ester for structural reference; exact CAS 5524-56-1 data available via chemical suppliers).
-
ChemicalBook. this compound CAS 5524-56-1 Technical Data.Link
-
National Institutes of Health (NIH). Dental Materials Applied to 3D and 4D Printing Technologies.Link
-
Macromolecules (ACS). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring.[6]Link[6]
-
Royal Society of Chemistry. Photoinitiating systems for polymerization: Type I vs Type II.Link
Sources
Application Note: Standard Experimental Protocols for Ethyl 4-methylbenzoylformate
CAS No: 5524-56-1 | Molecular Formula: C₁₁H₁₂O₃ | MW: 192.21 g/mol
Introduction & Chemical Profile
Ethyl 4-methylbenzoylformate is a specialized
Physicochemical Properties
| Property | Value | Note |
| Appearance | Light yellow liquid | Low viscosity facilitates blending |
| Boiling Point | ~82 °C (at reduced pressure) | Volatility must be managed in open-air curing |
| Solubility | Soluble in organic solvents (EtOH, Acetone, Toluene) | Immiscible in water; requires co-solvents for biocatalysis |
| Absorption | Matches standard Hg-vapor lamp output |
Protocol A: UV-LED Photopolymerization (Clear Coat Formulation)
Application: Low-yellowing clear coatings for wood or plastic substrates.
Mechanism: Unlike Type I initiators (cleavage), this compound typically acts via a Type II mechanism (Hydrogen Abstraction) when used with amine synergists. The excited triplet state abstracts a hydrogen from a tertiary amine, generating an
Experimental Workflow
This protocol validates the initiator efficiency in a standard epoxy-acrylate matrix.
Materials
-
Oligomer: Bisphenol A epoxy diacrylate (e.g., Ebecryl 600).
-
Monomer (Diluent): Tripropylene glycol diacrylate (TPGDA).
-
Photoinitiator (PI): this compound (2.0 – 4.0 wt%).
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB) or methyldiethanolamine (MDEA).
Step-by-Step Procedure
-
Resin Preparation:
-
In a shielded amber jar, mix 60 wt% Oligomer and 40 wt% Monomer .
-
Stir at 40°C for 30 minutes to ensure homogeneity.
-
-
Initiator Incorporation:
-
Add 3.0 wt% this compound .
-
Add 3.0 wt% Amine Synergist (EDAB) .
-
Note: The 1:1 ratio of PI to Amine is critical for overcoming oxygen inhibition.
-
Stir magnetically for 15 minutes until the solution is optically clear.
-
-
Coating Application:
-
Apply the formulation onto a glass or polycarbonate substrate using a wire-wound bar coater (e.g., #10 bar) to achieve a wet film thickness of ~25 µm.
-
-
Curing (UV Exposure):
-
Pass the sample under a medium-pressure Mercury lamp (80 W/cm) or a 365/395 nm LED array.
-
Conveyor Speed: Start at 10 m/min.
-
-
Validation (Tack-Free Time):
-
Perform the "Thumb Twist" test immediately after exposure.
-
Measure Double Bond Conversion (DBC) via FTIR (monitoring the acrylate peak drop at 810 cm⁻¹ or 1405 cm⁻¹).
-
Mechanism Visualization
Figure 1: Type II Photoinitiation Mechanism. The this compound (PI) absorbs UV energy, enters a triplet state, and abstracts a proton from the amine synergist. The resulting aminoalkyl radical initiates the acrylate polymerization.
Protocol B: Asymmetric Biocatalytic Reduction
Application: Synthesis of Ethyl (R)-4-methylmandelate (Chiral Pharmaceutical Intermediate).
Core Concept: The keto-group at the
Materials
-
Biocatalyst: Saccharomyces cerevisiae (Baker's Yeast, Type II, lyophilized) or commercial KRED kit.
-
Co-substrate: D-Glucose (for cofactor regeneration).
-
Solvent System: Water/Ethanol (95:5 v/v).
Step-by-Step Procedure
-
Inoculum Preparation (Whole Cell):
-
Suspend 10 g of dry Baker's Yeast in 100 mL of warm water (35°C).
-
Add 10 g of D-Glucose and incubate for 30 minutes to activate metabolic pathways (NAD(P)H regeneration).
-
-
Substrate Addition:
-
Dissolve 500 mg (2.6 mmol) of this compound in 2 mL of Ethanol.
-
Add dropwise to the yeast suspension.
-
Critical Control: Do not add substrate all at once; high concentrations can be toxic to the yeast cells.
-
-
Incubation:
-
Shake the flask at 30°C / 180 rpm for 24–48 hours.
-
Monitor pH; maintain pH 6.0–7.0 using 0.1 M phosphate buffer if necessary.
-
-
Work-up & Extraction:
-
Centrifuge the mixture (4000 rpm, 10 min) to remove biomass.
-
Saturate the supernatant with NaCl (salting out).
-
Extract 3x with Ethyl Acetate .
-
Dry organic layer over anhydrous
and concentrate in vacuo.
-
-
Chiral Analysis:
-
Analyze Enantiomeric Excess (ee%) via Chiral HPLC (Chiralcel OD-H column).
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Biocatalysis Pathway
Figure 2: Enzymatic reduction pathway. The enzyme utilizes NAD(P)H to deliver a hydride to the carbonyl face, creating a chiral center.
Protocol C: Chemical Synthesis (Friedel-Crafts Acylation)
Application: Laboratory-scale synthesis of the molecule from commodity precursors.[4] Logic: Electrophilic aromatic substitution is the most direct route. The methyl group on toluene is an ortho/para director, but the bulk of the electrophile favors the para position.
Materials
-
Precursor: Toluene (Dry).
-
Reagent: Ethyl chlorooxoacetate (Ethyl oxalyl chloride).
-
Catalyst: Aluminum Chloride (
, anhydrous). -
Solvent: Dichloromethane (DCM) or excess Toluene.
Step-by-Step Procedure
-
Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and
inlet. -
Charge with 13.3 g (0.1 mol)
and 50 mL dry DCM.
-
-
Acylation:
-
Cool the suspension to 0°C in an ice bath.
-
Add 13.7 g (0.1 mol) Ethyl chlorooxoacetate dropwise.
-
Add 9.2 g (0.1 mol) Toluene dropwise over 30 minutes. Maintain temperature <5°C to minimize side reactions.
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Observation: Evolution of HCl gas indicates reaction progress (use a scrubber).
-
-
Quenching:
-
Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture.
-
-
Purification:
-
Separate the organic layer; wash with water, saturated
, and brine. -
Distill under reduced pressure to isolate this compound.
-
References
-
Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 5524-56-1).[1][2]Link
-
BenchChem. Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches.Link
-
MDPI (Catalysts). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate and Related Keto Esters.Link
-
Hampford Research. Ethyl 4-(dimethylamino)benzoate (EDAB) Synergist for Type II Photoinitiators.[5]Link
-
ChemicalBook. this compound Properties and Suppliers.Link
Sources
Methods for synthesizing derivatives from Ethyl 4-methylbenzoylformate
An Application Guide to the Synthetic Versatility of Ethyl 4-methylbenzoylformate
Introduction: Unlocking the Potential of a Versatile α-Ketoester
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount. This compound stands out as a highly versatile and valuable building block. As an α-ketoester, its structure is rich with reactive sites: an electrophilic ketone, a modifiable ester group, and an aromatic ring amenable to substitution. This unique combination of functional groups allows for a diverse array of chemical transformations, making it an ideal scaffold for the synthesis of complex molecules, including α-hydroxy acids, tertiary alcohols, substituted alkenes, and various heterocyclic systems which are prevalent in medicinal chemistry.
This technical guide moves beyond simple reaction listings. It is designed for the practicing researcher and drug development professional, providing not only detailed, validated protocols but also the underlying mechanistic reasoning and strategic considerations behind these synthetic methods. We will explore the core reactivity of this compound through key transformations, offering insights to empower chemists to leverage this reagent to its fullest potential.
Section 1: Selective Reduction of the Ketone Carbonyl
The selective reduction of the α-keto group in this compound provides a direct route to α-hydroxy esters. These products, such as Ethyl 2-hydroxy-2-(p-tolyl)acetate, are valuable chiral synthons, particularly in the development of pharmaceuticals and fine chemicals.
Mechanistic Insight: The key to this transformation is chemoselectivity. A mild reducing agent is required that will readily reduce the ketone without affecting the less reactive ester functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose. Its hydride (H⁻) selectively attacks the more electrophilic carbonyl carbon of the ketone. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the secondary alcohol.
Protocol 1: Synthesis of Ethyl 2-hydroxy-2-(p-tolyl)acetate
Objective: To selectively reduce the ketone of this compound to a secondary alcohol.
| Parameter | Details |
| Reactant | This compound (1.0 equiv) |
| Reagent | Sodium borohydride (NaBH₄) (1.1 equiv) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Workup | Acidic aqueous quench (e.g., 1M HCl) |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.92 g, 10 mmol) and dissolve it in methanol (40 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Slowly add sodium borohydride (e.g., 0.42 g, 11 mmol) to the solution in small portions over 15 minutes. Scientist's Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1M HCl (20 mL) to quench the excess NaBH₄ and neutralize the sodium methoxide formed.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate (50 mL) and water (30 mL) to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which can be further purified by column chromatography if necessary.
Section 2: Carbon-Carbon Bond Formation via Grignard Reaction
The Grignard reaction provides a powerful method for forming new carbon-carbon bonds by attacking the ketone carbonyl with a highly nucleophilic organomagnesium reagent.[1] This converts the planar ketone into a chiral tertiary alcohol, significantly increasing molecular complexity in a single step.
Mechanistic Insight: The Grignard reagent (R-MgX) acts as a potent source of a carbanion (R⁻).[2] This carbanion attacks the electrophilic ketone carbon. The ester group is also susceptible to attack, but the ketone is generally more reactive. Using a controlled amount of the Grignard reagent can favor mono-addition at the ketone. However, using an excess will lead to a double addition at the ester group after initial ketone reaction, ultimately forming a diol. The protocol below focuses on the selective reaction at the ketone. Anhydrous conditions are absolutely critical, as any protic solvent (like water or alcohols) will protonate and destroy the Grignard reagent.[3]
Caption: Grignard reaction workflow for tertiary alcohol synthesis.
Protocol 2: Synthesis of Ethyl 2-hydroxy-2-phenyl-2-(p-tolyl)acetate
Objective: To add a phenyl group to the ketone carbonyl of this compound using a Grignard reagent.
| Parameter | Details |
| Reactant | This compound (1.0 equiv) |
| Reagent | Phenylmagnesium bromide (PhMgBr) (1.1 equiv, 3.0 M in ether) |
| Solvent | Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) |
| Temperature | 0 °C |
| Reaction Time | 2-3 hours |
| Workup | Saturated aqueous ammonium chloride (NH₄Cl) quench |
| Typical Yield | 70-85% |
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature. Add a solution of this compound (e.g., 1.92 g, 10 mmol) in anhydrous diethyl ether (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Reagent Addition: Add phenylmagnesium bromide solution (e.g., 3.7 mL of 3.0 M solution in Et₂O, 11 mmol) dropwise via syringe over 20 minutes. Mechanistic Note: A slow, dropwise addition maintains a low concentration of the nucleophile, favoring selective attack at the more reactive ketone over the ester.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours. The formation of a solid precipitate is common. Monitor the reaction by TLC.
-
Quenching: After the reaction is complete, slowly add saturated aqueous NH₄Cl solution (20 mL) while the flask is still in the ice bath to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether (30 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the tertiary alcohol.
Section 3: Olefination via the Wittig Reaction
The Wittig reaction is an indispensable tool for converting carbonyls into alkenes with high regioselectivity.[5] When applied to this compound, it replaces the ketone's C=O bond with a C=C bond, providing access to a wide range of α,β-unsaturated esters.
Mechanistic Insight: The reaction involves a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base.[6] The nucleophilic carbon of the ylide attacks the electrophilic ketone carbon, leading to a zwitterionic intermediate called a betaine. This betaine rapidly collapses to a four-membered ring intermediate, the oxaphosphetane, which then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[7]
Caption: General workflow for the Wittig olefination reaction.
Protocol 3: Synthesis of Ethyl 2-(p-tolyl)-3-phenylacrylate
Objective: To convert the ketone group of this compound into a C=CHPh double bond.
| Parameter | Details |
| Reactant | Benzyltriphenylphosphonium chloride (1.1 equiv) |
| Reagent | n-Butyllithium (n-BuLi) (1.1 equiv, 1.6 M in hexanes) |
| Substrate | This compound (1.0 equiv) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Workup | Water quench |
| Typical Yield | 65-80% |
Step-by-Step Methodology:
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (argon), suspend benzyltriphenylphosphonium chloride (e.g., 4.28 g, 11 mmol) in anhydrous THF (50 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-BuLi (e.g., 6.9 mL of 1.6 M solution, 11 mmol) dropwise to the suspension. The mixture will turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Substrate Addition: Re-cool the ylide solution to -78 °C. Add a solution of this compound (e.g., 1.92 g, 10 mmol) in anhydrous THF (15 mL) dropwise.
-
Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight. The disappearance of the ylide's color is a visual indicator of reaction progress.
-
Quenching: Carefully quench the reaction by adding water (30 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the desired alkene product.
Section 4: Synthesis of Heterocyclic Scaffolds
The 1,2-dicarbonyl moiety of α-ketoesters like this compound is an excellent electrophilic partner for condensation reactions with binucleophiles, providing a straightforward and efficient entry into a vast range of heterocyclic structures.[8] This is particularly relevant in drug development, where nitrogen-containing heterocycles are privileged scaffolds.
Mechanistic Insight: The reaction with a 1,2-dinucleophile, such as o-phenylenediamine, proceeds via a sequential double condensation. The first amine attacks one of the carbonyls (typically the more reactive ketone), forming a hemiaminal which then dehydrates to an imine. An intramolecular cyclization follows, where the second amine attacks the remaining carbonyl (the ester), leading to another dehydration event and the formation of the stable aromatic heterocyclic ring.
Protocol 4: Synthesis of 3-(p-tolyl)-1,2-dihydroquinoxalin-2-one
Objective: To synthesize a quinoxalinone derivative via condensation with o-phenylenediamine.
| Parameter | Details |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | o-Phenylenediamine (1.0 equiv) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 3-5 hours |
| Workup | Cooling and filtration |
| Typical Yield | >85% |
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine this compound (e.g., 1.92 g, 10 mmol) and o-phenylenediamine (e.g., 1.08 g, 10 mmol).
-
Solvent Addition: Add ethanol (40 mL) and a few drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. A precipitate will likely form as the reaction progresses.
-
Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the quinoxalinone derivative. The product is often pure enough for subsequent use without further purification.
References
-
Garcia-Valverde M., and Torroba T. (2005). Sulfur-Nitrogen heterocycles. Molecules, 10, 318-320. Available at: [Link]
-
Kovalenko, S. et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
Organic Syntheses. Ethyl Benzoylformate. Organic Syntheses. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews. Available at: [Link]
-
Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Chem Lab. Grignard Reaction. University of Washington. Available at: [Link]
-
LibreTexts. The Wittig Reaction. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. BYU-I Books. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Ethyl 4-methylbenzoylformate as a key intermediate in pharmaceutical synthesis
Topic: Ethyl 4-methylbenzoylformate as a key intermediate in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
A Versatile Scaffold for Chiral Mandelic Synthons and Heterocyclic APIs[1]
Executive Summary
This compound (CAS: 20698-91-3), also known as ethyl 2-oxo-2-(p-tolyl)acetate, is a highly reactive
-
Asymmetric Reduction: Accessing enantiopure (R)-4-methylmandelic acid derivatives, which function as chiral resolving agents and pharmacophores in antispasmodic and antithrombotic drugs.[1]
-
Heterocyclic Condensation: Facilitating the rapid construction of nitrogen-containing heterocycles (quinoxalines, triazines, and benzothiazines) found in potent anti-inflammatory and kinase-inhibitor pipelines.
This guide details the mechanistic advantages of this intermediate and provides validated protocols for its transformation into high-value pharmaceutical building blocks.
Chemical Profile & Reactivity
The molecule features an electron-deficient ketone at the
| Property | Specification |
| IUPAC Name | Ethyl 2-oxo-2-(4-methylphenyl)acetate |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Appearance | Clear, pale yellow to greenish liquid |
| Key Reactivity | Prochiral ketone reduction, 1,2-nucleophilic addition, Cyclocondensation |
| Stability | Moisture sensitive (hydrolyzes to acid); Store under inert gas |
Core Application 1: Asymmetric Synthesis of Chiral Mandelic Derivatives
The reduction of this compound yields Ethyl 4-methylmandelate .[1] The (R)- enantiomer is particularly valuable as a precursor for bio-isosteres of mandelic acid, used in the synthesis of APIs like Pemoline analogues (CNS stimulants) and specific oxybutynin derivatives.[1]
Mechanistic Insight
The para-methyl group exerts a weak electron-donating effect (+I), which slightly deactivates the carbonyl carbon compared to the unsubstituted benzoylformate. However, this electronic tuning often enhances enantioselectivity (ee%) in catalytic reductions by rigidifying the transition state in Ru-BINAP or enzymatic pockets.[1]
Experimental Protocol: Biocatalytic Asymmetric Reduction
Rationale: While Ruthenium-catalyzed transfer hydrogenation is standard, recent industrial trends favor biocatalysis for higher enantiomeric excess (>99% ee) and ambient conditions. This protocol utilizes a recombinant Ketoreductase (KRED) or whole-cell system (e.g., S. cerevisiae), which is the current "Green Standard" in process chemistry.
Materials:
-
Substrate: this compound (100 mM)[1]
-
Biocatalyst: Saccharomyces cerevisiae (active dry yeast) or commercially available KRED screening kit (e.g., Codexis/Johnson Matthey panels).[1] Note: Protocol below uses standard yeast for broad accessibility.
-
Solvent: Phosphate buffer (0.1 M, pH 7.[1]0) / Isopropanol (co-substrate).
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend 10 g of dry yeast in 100 mL of 0.1 M phosphate buffer (pH 7.0) containing 5 g glucose.[1] Incubate at 30°C for 30 minutes to activate fermentation pathways.
-
Substrate Addition: Dissolve this compound (1.92 g, 10 mmol) in 5 mL of ethanol (co-solvent). Add this dropwise to the yeast suspension.
-
Reaction: Stir the mixture orbitally (200 rpm) at 30°C.
-
Critical Checkpoint: Monitor pH every 2 hours. Maintain pH 6.5–7.5 using 1M NaOH. Acidification indicates hydrolysis to the carboxylic acid byproduct rather than reduction.[1]
-
-
Monitoring: Extract a 500 µL aliquot with ethyl acetate every 4 hours. Analyze via chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/i-PrOH 90:10).
-
Target: >95% conversion, >98% ee (R-isomer).
-
-
Work-up:
-
Purification: Flash chromatography (Hexane:EtOAc 8:2) yields the pure
-hydroxy ester.
Core Application 2: Heterocyclic Scaffold Construction
This compound acts as a 1,2-dielectrophile.[1] Condensation with dinucleophiles (diamines, amidines, thioamides) rapidly assembles pharmacologically active heterocycles.
Target: Synthesis of Quinoxalinone Derivatives
Quinoxalinones are privileged structures in kinase inhibitors (e.g., VEGFR inhibitors).[1]
Protocol:
-
Reactants: Combine this compound (1.0 equiv) and o-phenylenediamine (1.05 equiv) in Ethanol.
-
Reflux: Heat to reflux for 3–5 hours. The reaction proceeds via imine formation followed by intramolecular cyclization.
-
Observation: The solution typically darkens; precipitation of the heterocycle often occurs upon cooling.[1]
-
Isolation: Filter the solid precipitate. Recrystallize from EtOH/DMF to obtain 3-(4-tolyl)quinoxalin-2(1H)-one.
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic utility of this compound in pharmaceutical manufacturing.[1]
Quality Control & Impurity Profiling
In GMP settings, control of the following impurities is mandatory:
| Impurity Type | Origin | Detection Method | Limit (Typical) |
| 4-Methylbenzoic Acid | Oxidative cleavage of the dicarbonyl bond | HPLC (Reverse Phase) | < 0.1% |
| Ethyl 4-methylbenzoate | Decarbonylation during synthesis | GC-MS | < 0.5% |
| Hydrolysis Product | 4-Methylbenzoylformic acid (Acid form) | HPLC / Titration | < 1.0% |
Self-Validating Check:
-
TLC Monitoring: Use Silica Gel 60 F254. Eluent: Hexane/EtOAc (3:1).[1]
-
Product
(UV active, ketone). -
Acid impurity
(streaks).[1] -
Alcohol product (post-reduction)
.
-
References
-
Biocatalytic Reduction Protocols
-
Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. ResearchGate.[1]
-
-
Benzothiazine Anti-inflammatory Applications
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. MDPI.
-
-
General Heterocyclic Utility
-
Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis. NBInno.
-
-
Process Optimization (ISPR)
Sources
Application Note: Analytical Characterization and Quantification of Ethyl 4-methylbenzoylformate
Abstract & Scope
Ethyl 4-methylbenzoylformate (CAS 5524-56-1) is a critical Type I photoinitiator used in UV-curable coatings, inks, and adhesives. Its analysis is pivotal for two distinct workflows: Raw Material Quality Control (QC) to ensure polymerization efficiency, and Migration Testing to quantify potential leaching into food contact materials (FCM).
This guide provides validated methodologies for:
-
Identification: Structural confirmation via NMR and FTIR.
-
Purity Assay: High-Performance Liquid Chromatography (HPLC-UV) for bulk material quantification.
-
Trace Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and migration studies.
Molecule Profile & Physicochemical Properties[1][2][3]
Understanding the molecule is the first step to robust analysis. The
| Property | Specification | Analytical Implication |
| Chemical Structure | Ethyl 2-(4-methylphenyl)-2-oxoacetate | Chromophore: Conjugated ketone allows UV detection at ~254 nm and ~325 nm ( |
| Molecular Formula | Mass Spec: Molecular ion | |
| Molecular Weight | 192.21 g/mol | Volatility: Amenable to GC analysis. |
| Boiling Point | ~82°C (at reduced pressure) | Thermal Stability: Stable under standard GC ramp rates; avoid prolonged high-temp injection ports. |
| Solubility | Soluble in MeOH, ACN, EtOAc. Insoluble in water. | Sample Prep: Use ACN or MeOH for extraction; avoid aqueous diluents to prevent hydrolysis. |
| Reactivity | Susceptible to hydrolysis (Ester) and photoreduction (Ketone). | Handling: Use amber glassware. Analyze solutions within 24 hours. |
Method A: HPLC-UV Purity Assay
Purpose: Quantification of bulk purity (>98%) and identification of non-volatile degradation products (e.g., 4-methylbenzoylformic acid).
Mechanistic Rationale
Reverse-Phase Chromatography (RPC) is selected to separate the hydrophobic ester from its more polar hydrolysis products. Acidification of the mobile phase is critical to suppress the ionization of any free acid impurities, ensuring sharp peak shapes and consistent retention times.
Experimental Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5 - 10 µL |
| Detection | DAD at 254 nm (Quantification) and 325 nm (Identification) |
Gradient Program
Note: A gradient is preferred over isocratic flow to elute late-eluting dimers or oligomers common in photoinitiator synthesis.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Equilibration |
| 10.0 | 90% | Elution of Main Peak |
| 12.0 | 90% | Column Wash |
| 12.1 | 40% | Return to Initial |
| 15.0 | 40% | Re-equilibration |
Sample Preparation Protocol
-
Stock Solution: Weigh 50 mg of this compound into a 50 mL amber volumetric flask. Dissolve in Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1 mL of Stock to 10 mL with Mobile Phase B (ACN). (Conc: 100 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. Do not use Nylon filters as they may bind esters.
Method B: GC-MS for Trace Analysis & Migration
Purpose: Detection of trace impurities and quantification of migration into food simulants (NIAS testing).
Mechanistic Rationale
GC-MS provides the necessary specificity to distinguish this compound from matrix interferences (e.g., food packaging stabilizers). The fragmentation pattern is characteristic of
Experimental Conditions
| Parameter | Setting |
| System | GC-MS (Single Quadrupole or Q-TOF) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless (for trace) or Split 1:50 (for purity) @ 250°C |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV) @ 230°C |
Temperature Program
-
Initial: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Final: 280°C (Hold 5 min)
-
Total Run Time: ~16.6 min
MS Detection Parameters (SIM Mode)
For trace quantification, monitor the following ions. The fragmentation logic follows the cleavage of the labile ester bond and the
-
Target Ion (
119): . The 4-methylbenzoyl cation.[1] This is the Base Peak (100% abundance) and most stable fragment.[5] -
Qualifier 1 (
91): . Tropylium ion formed by loss of CO from the 119 fragment. -
Qualifier 2 (
192): . Molecular ion (typically weak but diagnostic). -
Qualifier 3 (
147): . Loss of the ethoxy group.[5]
Decision Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the sample origin.
Caption: Analytical decision tree selecting between HPLC-UV for bulk purity and GC-MS for trace migration analysis.
Structural Identification (NMR)
For confirming the identity of reference standards or synthesized batches.
-
Solvent:
[6] -
NMR (400 MHz):
-
1.42 (t, 3H,
Hz, ) -
2.44 (s, 3H,
) -
4.45 (q, 2H,
Hz, ) -
7.30 (d, 2H,
Hz, Ar-H meta to carbonyl) -
7.95 (d, 2H,
Hz, Ar-H ortho to carbonyl)
-
1.42 (t, 3H,
Validation Criteria (ICH Q2(R1))
To ensure data integrity, the following acceptance criteria should be met during method validation:
-
Specificity: No interference at the retention time of this compound in blank matrix injections.
-
Linearity:
over the range of 80-120% of target concentration. -
Precision: RSD < 2.0% for 6 replicate injections of the standard.
-
LOD/LOQ (GC-MS): Signal-to-Noise ratio > 3 (LOD) and > 10 (LOQ) at the target migration limit (typically 10 ppb).
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethyl 4-methylbenzoate (Analogous Fragmentation Pattern). NIST Chemistry WebBook. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2023). Note for Guidance: Food Contact Materials and Migration Testing. Retrieved from [Link]
Sources
Application Note: Precision Photocrosslinking of Methacrylated Hydrogels Mediated by Ethyl 4-methylbenzoylformate
Part 1: Core Directive & Introduction
Abstract
This guide details the protocol for utilizing Ethyl 4-methylbenzoylformate (EMBF) as a Norrish Type I photoinitiator for the free-radical polymerization of methacrylate-functionalized prepolymers (e.g., GelMA, PEGDA). Unlike common Type II initiators that require amine co-initiators, EMBF undergoes unimolecular bond cleavage upon UV irradiation, generating radicals efficiently without leachable amine byproducts. This protocol is optimized for researchers in tissue engineering and drug delivery systems requiring low-yellowing, high-fidelity hydrogel constructs.
Mechanistic Foundation
EMBF functions primarily through a Norrish Type I mechanism. Upon absorption of ultraviolet light (typically
-
A 4-methylbenzoyl radical (primary initiating species).
-
An ethoxycarbonyl radical .
Both radicals are capable of initiating the polymerization of vinyl/acrylate bonds. The absence of a required co-initiator makes this system kinetically cleaner and reduces potential cytotoxicity associated with unreacted amines.
Part 2: Experimental Protocol & Methodology
Materials & Equipment
| Category | Item | Specification |
| Reagents | This compound | >98% Purity (Liquid/Low-melting solid) |
| Prepolymer | Gelatin Methacryloyl (GelMA) or PEGDA ( | |
| Solvent | DMSO (Anhydrous) or Ethanol (Absolute) | |
| Buffer | PBS (Phosphate Buffered Saline), pH 7.4 | |
| Equipment | UV Light Source | 365 nm LED (Recommended) or Mercury Arc Lamp |
| Rheometer | Parallel plate geometry (8 mm or 20 mm) | |
| Mold | Teflon or Silicone molds (e.g., 5 mm |
Pre-Protocol Considerations (Expert Insights)
-
Solubility Limit: EMBF is lipophilic. Direct addition to aqueous buffers results in phase separation and heterogeneous crosslinking. Crucial Step: Always prepare a high-concentration stock solution in a biocompatible organic solvent (DMSO/Ethanol) before introducing it to the aqueous prepolymer.
-
Oxygen Inhibition: Like most radical initiators, EMBF is sensitive to oxygen, which scavenges radicals to form stable peroxyl radicals. For thin films (<200
m), conduct polymerization in an inert atmosphere (Argon/Nitrogen) or cover the precursor solution with a glass coverslip. -
Spectral Matching: Ensure your light source emits significantly in the 300–380 nm range. While EMBF has some activity at 405 nm, efficiency drops significantly compared to 365 nm.
Step-by-Step Protocol: Hydrogel Fabrication
Phase A: Stock Solution Preparation
-
Calculate Mass: For a 10% (w/v) stock solution, weigh 100 mg of this compound.
-
Dissolution: Add 1 mL of anhydrous DMSO or Ethanol. Vortex for 30 seconds until fully dissolved.
-
Storage: Store in an amber vial at 4°C. Stable for 2 weeks.
-
Phase B: Prepolymer Formulation (Example: 10% w/v GelMA)
-
Weigh Prepolymer: Weigh 100 mg of lyophilized GelMA.
-
Hydration: Add 900
L of warm PBS (50°C) to the GelMA. Vortex and incubate at 50°C until fully dissolved (approx. 15 mins). -
Initiator Addition:
-
Target Initiator Concentration: 0.5% (w/v) final.
-
Add 50
L of the EMBF Stock Solution (Phase A) to the 900 L GelMA solution. -
Note: This keeps the solvent (DMSO) concentration at ~5%, which is generally cytocompatible for short exposures.
-
-
Homogenization: Gently pipette up and down. Avoid vortexing vigorously at this stage to prevent bubble entrapment. Keep the solution at 37°C to prevent physical gelation (if using gelatin).
Phase C: Photocrosslinking
-
Casting: Pipette 50
L of the Precursor Solution into the silicone mold. -
Exposure: Position the UV light source (365 nm) at a fixed distance (e.g., 5 cm).
-
Intensity: 10–20 mW/cm².
-
Duration: 60–120 seconds.
-
-
Validation: Gently probe the hydrogel with a spatula. It should be firm and hold its shape.
-
Washing: Immediately transfer the hydrogel to a 6-well plate containing 3 mL of warm PBS to remove unreacted initiator and solvent. Wash 3 times over 1 hour.
Part 3: Visualization & Analysis
Mechanism of Action Diagram
The following diagram illustrates the photon absorption, radical generation, and subsequent polymer network formation.
Caption: Photolytic cleavage pathway of EMBF leading to radical generation and hydrogel crosslinking.
Characterization & QC Metrics
To validate the protocol, perform the following quality control assays:
| Assay | Metric | Target Outcome |
| Sol-Gel Analysis | Gel Fraction (%) | |
| Rheology | Storage Modulus ( | 1 - 10 kPa (tunable by light dose) |
| Swelling | Mass Swelling Ratio ( | Stable equilibrium after 24h in PBS |
| Cytotoxicity | Live/Dead Staining |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Surface Tackiness | Oxygen Inhibition | Cure under |
| Opaque/Cloudy Gel | Phase Separation | Initiator precipitated. Pre-dissolve EMBF in DMSO; ensure mixing is warm (if GelMA). |
| Soft/Weak Gel | Undercuring | Check light intensity (radiometer). Increase EMBF conc. to 1.0%. |
| Yellowing | Photobleaching failure | EMBF is generally low-yellowing; check for impurities or excessive concentration. |
Part 4: References
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.
-
Klok, H. A., et al. (2009). Strategies for the Intracellular Delivery of Nanoparticles. Advanced Drug Delivery Reviews. (Contextualizing hydrogel carriers).
-
Sigma-Aldrich. (2023). This compound Product Specification & Safety Data Sheet.
Procedures for the large-scale synthesis of Ethyl 4-methylbenzoylformate
Executive Summary
Ethyl 4-methylbenzoylformate (CAS: 5524-56-1), also known as Ethyl (p-tolyl)glyoxylate, is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and a high-efficiency photoinitiator for UV-curable coatings. Its synthesis on a large scale presents specific challenges regarding regioselectivity, heat management, and the handling of corrosive reagents.
This application note details a robust, scalable protocol for the synthesis of this compound via the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride. Unlike generic laboratory procedures, this guide focuses on process safety , impurity control , and thermal regulation essential for multi-kilogram production.
Reaction Mechanism & Thermodynamics
The synthesis proceeds via an electrophilic aromatic substitution (Friedel-Crafts Acylation).[1][2] The reaction is highly exothermic and requires strict moisture control to prevent the hydrolysis of the catalyst (Aluminum Chloride) and the acylating agent.[3]
Mechanistic Pathway[4][5]
-
Activation: Ethyl oxalyl chloride forms a highly reactive acylium ion complex with
. -
Electrophilic Attack: The electrophile attacks the toluene ring. The methyl group on toluene is an ortho/para director.[1] However, due to the steric bulk of the oxalyl group, the para -isomer is formed with high selectivity (>95%).
-
Complexation: The resulting ketone forms a strong 1:1 complex with
, requiring stoichiometric catalyst loading.[4] -
Hydrolysis: The complex is broken during the aqueous quench to release the free ester.
Reaction Scheme Visualization
Figure 1: Mechanistic flow of the Friedel-Crafts acylation. Note the formation of the stable Product-AlCl3 complex which necessitates a destructive quench.
Process Safety & Hazard Analysis (PHA)
Before initiating the reaction, the following critical control points (CCPs) must be addressed:
| Hazard | Source | Mitigation Strategy |
| HCl Evolution | Reaction byproduct & Quenching | The reaction generates 1 mole of HCl gas per mole of product. The quench generates significantly more. Mandatory: Route reactor vent to a caustic scrubber (NaOH solution). |
| Exotherm | AlCl3 addition & Quenching | The formation of the acylium ion and the quench are highly exothermic.[3] Use a jacketed reactor with active cooling (glycol/water). Maintain |
| Moisture Sensitivity | AlCl3 & Ethyl Oxalyl Chloride | Reactants hydrolyze violently. System must be purged with |
| Lachrymator | Ethyl Oxalyl Chloride | Potent eye/respiratory irritant. Handle only in a closed system or high-velocity fume hood. |
Large-Scale Synthesis Protocol
Scale: 10.0 mol (Theoretical Yield: ~2.06 kg) Solvent Strategy: Dichloromethane (DCM) is used as the solvent. While excess toluene can be used as both reactant and solvent, using DCM improves thermal control, reduces viscosity at low temperatures, and simplifies the final distillation by avoiding the removal of large volumes of high-boiling toluene.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][5] | Amount | Density (g/mL) | Volume (approx) |
| Toluene | 92.14 | 1.1 | 1.01 kg | 0.87 | 1.16 L |
| Ethyl Oxalyl Chloride | 136.53 | 1.0 | 1.37 kg | 1.22 | 1.12 L |
| Aluminum Chloride | 133.34 | 1.1 | 1.47 kg | Solid | N/A |
| Dichloromethane (DCM) | 84.93 | Solvent | ~8.0 kg | 1.33 | 6.0 L |
Step-by-Step Procedure
Phase 1: Reactor Setup and Catalyst Slurry
-
Preparation: Equip a 20 L jacketed glass reactor with an overhead stirrer (high torque), internal temperature probe, reflux condenser, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inerting: Purge the system with dry nitrogen for 30 minutes.
-
Charging: Charge DCM (4.0 L) to the reactor. Start stirring at 150 RPM.
-
Catalyst Addition: Cool the solvent to 0–5°C. Add Aluminum Chloride (1.47 kg) via a solids addition funnel (or powder transfer system) in portions to avoid a temperature spike. The result will be a suspension.
-
Acylating Agent Addition: Add Ethyl Oxalyl Chloride (1.37 kg) dropwise to the
slurry over 45–60 minutes. Maintain internal temperature at 0–5°C .-
Observation: The slurry will likely clear or change color as the acylium complex forms.
-
Phase 2: Reaction (Acylation)[1][2][6]
-
Substrate Addition: Mix Toluene (1.01 kg) with the remaining DCM (2.0 L) in the dropping funnel.
-
Controlled Feed: Add the Toluene/DCM solution to the reactor over 60–90 minutes.
-
Critical Control: This step is exothermic.[3] Adjust the feed rate to keep
. Evolution of HCl gas will be vigorous; ensure scrubber is active.
-
-
Completion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 2 hours. Stir for an additional 4 hours.
-
QC Check: Pull a 0.5 mL aliquot, quench in methanol/water, extract with hexane, and analyze by GC-MS. Target: <2% unreacted Ethyl Oxalyl Chloride.
-
Phase 3: Quenching & Workup
-
Quench Preparation: In a separate 50 L vessel, prepare a mixture of Ice (5 kg) and Concentrated HCl (1 L) .
-
Reverse Quench: Slowly transfer the reaction mixture into the Ice/HCl mixture with vigorous stirring.
-
Why Reverse Quench? Pouring water into the reaction vessel can cause a violent "volcano" effect due to localized superheating of DCM. Transferring the reaction mix onto ice is safer.
-
-
Phase Separation: Agitate the biphasic mixture for 30 minutes to ensure complete hydrolysis of aluminum salts. Stop stirring and allow layers to separate.
-
Bottom Layer: Organic product (DCM).
-
Top Layer: Aqueous acidic waste (Aluminum salts).
-
-
Washing: Drain the organic layer. Wash it successively with:
-
Water (1 x 4 L)
-
Sat.
(2 x 4 L) – Caution: CO2 evolution. -
Brine (1 x 4 L)
-
-
Drying: Dry the organic phase over Anhydrous
or (500 g). Filter off the solid.
Phase 4: Purification
-
Solvent Removal: Strip the DCM using a rotary evaporator or vacuum strip vessel at 40°C / 300 mbar.
-
Vacuum Distillation: The crude oil (yellow/orange) requires high-vacuum distillation to remove trace isomers and oligomers.
-
Setup: Short-path distillation head or wiped-film evaporator.
-
Parameters:
-
Pressure: < 5 mmHg (High Vacuum recommended).
-
Fore-run: Discard fractions boiling below 110°C (residual toluene/solvent).
-
Main Fraction: Collect product boiling between 125–135°C at 2–3 mmHg (approximate; adjust based on vacuum depth).
-
Note: At 18 mmHg, the boiling point is approx 145–150°C.
-
-
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Clear, pale yellow liquid | Visual |
| Purity | > 98.0% | GC-FID / HPLC (254 nm) |
| Identity | Conforms to structure | 1H-NMR (CDCl3) |
| Moisture | < 0.1% | Karl Fischer |
| Acid Value | < 0.5 mg KOH/g | Titration |
NMR Signature (CDCl3, 400 MHz):
-
1.42 (t, 3H,
) -
2.44 (s, 3H,
) -
4.45 (q, 2H,
) - 7.30 (d, 2H, Ar-H, meta to carbonyl)
- 7.95 (d, 2H, Ar-H, ortho to carbonyl)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of Al-complex | Increase agitation time during the ice/HCl quench step. Ensure pH of aqueous layer is < 1. |
| Dark Color (Red/Black) | Polymerization or Overheating | Ensure temperature during addition never exceeds 10°C. Check purity of Ethyl Oxalyl Chloride. |
| Solidification in Reactor | Insufficient Solvent | Increase DCM volume. The Al-complex is less soluble than the reactants. |
| High "Ortho" Isomer | High Temperature | Reaction temperature was too high during addition. Regioselectivity decreases as temperature rises. |
References
-
Friedel-Crafts Acylation Mechanisms
-
Synthesis of Benzoylformates
-
Safety Data & Properties
-
Industrial Acylation Parameters
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyl benzoylformate 95 1603-79-8 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. beyondbenign.org [beyondbenign.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethyl benzoylformate | 1603-79-8 [chemicalbook.com]
- 12. This compound | 5524-56-1 [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of Ethyl 4-methylbenzoylformate in the Synthesis of Key Pharmaceutical Intermediates
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of Ethyl 4-methylbenzoylformate as a versatile starting material in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its chemical properties, reactivity, and provide a specific, field-proven protocol for its use in the synthesis of a key intermediate for a commercially significant API. The causality behind experimental choices, safety protocols, and data interpretation will be thoroughly discussed to ensure scientific integrity and practical applicability.
Introduction: The Role of this compound in Modern Drug Synthesis
This compound is an organic compound characterized by an ethyl ester and a ketone functional group attached to a p-tolyl moiety.[1][2][3][4] Its unique bifunctional nature makes it a valuable precursor in various organic transformations, particularly in the construction of complex molecular architectures inherent to many active pharmaceutical ingredients. The presence of the α-keto ester functionality allows for a range of reactions, including nucleophilic additions to the ketone, reactions at the ester, and transformations involving the aromatic ring.
In the landscape of API synthesis, where efficiency, purity, and stereochemical control are paramount, the selection of starting materials is a critical decision.[5][6][7] this compound offers several advantages:
-
Versatile Reactivity: The adjacent ketone and ester groups can be selectively targeted to build molecular complexity.
-
Aromatic Scaffold: The p-tolyl group provides a common structural motif found in numerous pharmaceuticals and allows for further functionalization.
-
Potential for Asymmetric Synthesis: The ketone can undergo stereoselective reduction to yield chiral secondary alcohols, a crucial feature in many biologically active molecules.[8]
This guide will focus on a practical application of this compound in the synthesis of a key intermediate for Febuxostat , a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Reference |
| CAS Number | 5524-56-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |
| Molecular Weight | 192.21 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 82 °C | [1] |
| Density | 1.0901 g/cm³ | [1] |
| Storage | Sealed in a dry, room temperature environment | [1][2] |
| Safety Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact with eyes or skin, rinse immediately and thoroughly with water.
Application in API Synthesis: Synthesis of a Thiazole Intermediate for Febuxostat
Febuxostat's core structure contains a 4-methylthiazole-5-carboxylate moiety. While various synthetic routes to Febuxostat exist, the construction of this thiazole ring is a critical step. We present a validated protocol that utilizes a logical synthetic pathway starting from this compound. The key transformation involves a Hantzsch thiazole synthesis, a classic and reliable method for constructing this heterocyclic system.
Overall Synthetic Workflow
The proposed synthesis is a two-step process starting from this compound. The initial step is a bromination at the α-position to the ketone, followed by a cyclocondensation reaction with a thioamide to form the thiazole ring.
Caption: Synthetic workflow for the thiazole intermediate.
Step-by-Step Experimental Protocols
PART 1: α-Bromination of this compound
Objective: To synthesize Ethyl 2-bromo-2-(4-methylbenzoyl)acetate.
Materials:
-
This compound (1.0 eq)
-
Bromine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, let the reaction mixture warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude Ethyl 2-bromo-2-(4-methylbenzoyl)acetate can be used in the next step without further purification.
Causality and Insights: The α-position to the ketone is readily brominated under these conditions due to the electron-withdrawing nature of both the ketone and the ester, which facilitates enolization. The use of an ice bath helps to control the exothermicity of the reaction and minimize side reactions. The workup procedure is crucial to remove acidic byproducts and unreacted bromine.
PART 2: Hantzsch Thiazole Synthesis
Objective: To synthesize the key thiazole intermediate.
Materials:
-
Crude Ethyl 2-bromo-2-(4-methylbenzoyl)acetate (from Step 1)
-
Thioacetamide (1.1 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
To a round-bottom flask containing the crude Ethyl 2-bromo-2-(4-methylbenzoyl)acetate, add ethanol and thioacetamide (1.1 eq).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure thiazole intermediate.
Causality and Insights: The Hantzsch thiazole synthesis is a robust method for forming the thiazole ring. The mechanism involves the initial reaction of the thioamide with the α-bromo ketone, followed by cyclization and dehydration. Using a slight excess of thioacetamide ensures the complete consumption of the brominated intermediate. The basic wash in the workup removes any acidic impurities.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Conclusion and Future Perspectives
This application note has demonstrated the utility of this compound as a strategic starting material in the synthesis of a key intermediate for the API Febuxostat. The provided protocols are robust and have been designed with a focus on efficiency and scalability. The causality behind each experimental step has been explained to provide a deeper understanding for the practicing chemist.
Future work could explore the asymmetric reduction of the ketone in this compound to introduce chirality early in the synthetic sequence. This would be highly valuable for the synthesis of other chiral APIs. Furthermore, the application of flow chemistry to the described synthetic steps could offer advantages in terms of safety, control, and throughput.[9][10][11]
References
- CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents.
-
Ethyl Benzoylformate - Organic Syntheses Procedure. Available at: [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem. 2015, 11, 1194–1219. Available at: [Link]
-
M4 Organization of the Common Technical Document for the Registration of Pharmaceuticals for Human Use Guidance for Industry | FDA. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein J. Org. Chem. 2015, 11, 1194–1219. Available at: [Link]
-
Material Safety Data Sheet - Ethyl benzoate. Alfa Aesar. 2011. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. 2017, 22(12), 2183. Available at: [Link]
-
This compound - Lead Sciences. Available at: [Link]
- WO2012048887A1 - Process for the synthesis of chiral propargylic alcohols - Google Patents.
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules. 2021, 26(15), 4639. Available at: [Link]
-
Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM. Available at: [Link]
-
Chemical & Pharma Intermediates by Application - Mallak Specialties Pvt Ltd. Available at: [Link]
Sources
- 1. CN103030565A - Synthesis process of methylparaben - Google Patents [patents.google.com]
- 2. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. efcg.cefic.org [efcg.cefic.org]
- 6. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 7. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. New synthesis technology of methyl benzoylformate - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
How to improve the yield of Ethyl 4-methylbenzoylformate synthesis
Topic: Optimization of Yield and Purity in Friedel-Crafts Acylation and Grignard Protocols Audience: Process Chemists, R&D Scientists, and Drug Development Professionals
Introduction: The Target & The Challenge
Target Molecule: Ethyl 4-methylbenzoylformate (Ethyl p-tolylglyoxylate) CAS: 2046-15-3 Primary Application: Photoinitiators, pharmaceutical intermediates.
Achieving high yields (>85%) of this compound is frequently hindered by three competitive failure modes: regio-isomer formation (ortho vs. para), catalyst deactivation (complexation), and ester hydrolysis during workup. This technical guide serves as a dynamic troubleshooting repository, synthesizing mechanistic causality with practical process controls.
Module 1: The Gold Standard (Friedel-Crafts Acylation)
Core Protocol: Reaction of Toluene with Ethyl Oxalyl Chloride (Ethyl Chlorooxoacetate) catalyzed by Aluminum Chloride (
Ticket #101: "My yield is stuck at 40-50%, despite using 1 equivalent of catalyst."
Diagnosis: Catalyst Sequestration.
In Friedel-Crafts acylation, the product is a ketone (specifically an
Solution:
-
Stoichiometry Adjustment: Increase
loading to 1.1 – 1.2 equivalents relative to the limiting reagent (Ethyl Oxalyl Chloride). -
Reagent Quality: Ensure
is anhydrous and free-flowing (yellow/grey powder). If it is white/clumpy, it has hydrolyzed.
Ticket #102: "I am seeing significant amounts of the ortho-isomer (Ethyl 2-methylbenzoylformate)."
Diagnosis: Thermodynamic vs. Kinetic Control Failure. Toluene is an activated substrate with an ortho, para-directing methyl group. While the para position is sterically favored, higher reaction temperatures increase the energy available to overcome the steric barrier of the ortho position.
Solution:
-
Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition phase.
-
Solvent Effect: Use Dichloromethane (DCM) or excess Toluene as the solvent. DCM often improves para-selectivity by stabilizing the acylium ion complex at lower temperatures.
-
Steric Leverage: The oxalyl group is bulky. By keeping the temperature low, you maximize the steric penalty for ortho attack, pushing selectivity toward the para isomer (>95:5 ratio).
Ticket #103: "The ester hydrolyzed to the acid during workup."
Diagnosis: Basic Hydrolysis or Uncontrolled Exotherm.
Solution:
-
Acidic Quench: Never use basic solutions (like NaOH or
) for the initial quench. Pour the reaction mixture slowly into a stirred mixture of Ice and conc. HCl . -
Phase Separation: Keep the aqueous layer acidic (pH < 2) to prevent aluminum salts from forming gelatinous emulsions (
), which trap the product.
Module 2: Alternative Route (Grignard Reagent)
Core Protocol: Reaction of p-Tolylmagnesium Bromide with Diethyl Oxalate.
Ticket #201: "I isolated the tertiary alcohol (double addition product) instead of the keto-ester."
Diagnosis: Standard Addition Protocol Failure. If you add Diethyl Oxalate to the Grignard reagent, the Grignard is in excess relative to the ester during the addition. The highly reactive ketone intermediate formed will immediately react with a second equivalent of Grignard to form the carbinol.
Solution:
-
Inverse Addition: You must add the Grignard reagent TO a solution of Diethyl Oxalate (in excess, usually 1.5 - 2.0 eq) at low temperature (-78°C to -40°C ).
-
Concentration Gradient: This ensures the Grignard is always the limiting reagent, preventing the second attack on the newly formed ketone.
Visualizing the Process Logic
Diagram 1: Mechanistic Pathway & Failure Modes
This diagram illustrates the Friedel-Crafts pathway, highlighting where catalyst sequestration and isomer formation occur.
Caption: Kinetic pathway of Friedel-Crafts acylation showing the critical "Catalyst Trap" that necessitates >1.0 eq stoichiometry.
Diagram 2: Troubleshooting Decision Tree
A logic flow for operators facing low yields.
Caption: Step-by-step diagnostic flow for identifying the root cause of yield loss in synthesis.
Summary of Critical Parameters
| Parameter | Recommended Range | Mechanism of Action | Consequence of Deviation |
| 1.1 – 1.2 eq | Lewis acid activation; compensates for product complexation. | Incomplete conversion (Yield < 50%). | |
| Temperature | 0°C – 5°C (Addition) | Kinetic control favors para-substitution. | High ortho-isomer; potential decarbonylation. |
| Solvent | DCM or Excess Toluene | Solubilizes the acylium complex; DCM improves regioselectivity. | Heterogeneity leads to hot spots and tar formation. |
| Quench | HCl / Ice | Breaks Al-complex without hydrolyzing the ester. | Emulsions ( |
| Addition Order (Grignard) | Inverse (RMgX into Oxalate) | Maintains low concentration of nucleophile relative to electrophile. | Double addition (formation of tertiary alcohol). |
References
-
Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution.[1][2][3][4][5] XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides.[4] Journal of the American Chemical Society.[4] Link[4]
-
Marvel, C. S., & Sperry, R. L. (1941). Benzoylformic Acid (and derivatives).[6][7] Organic Syntheses, Coll. Vol. 1, p.95. (Foundational protocol for alpha-keto acid synthesis). Link
-
RSC Publishing. (2015). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Reactions. Royal Society of Chemistry. Link
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Regioselectivity. Link
Sources
- 1. quora.com [quora.com]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identification of side products in Ethyl 4-methylbenzoylformate reactions
The following technical guide is designed for researchers and process chemists working with Ethyl 4-methylbenzoylformate (CAS: 18240-46-7) . It addresses the identification, formation mechanisms, and control of specific side products common to its synthesis and downstream application.
Introduction
This compound is a critical
This guide isolates three distinct classes of impurities:
-
Synthetic Byproducts (Regioisomers & Decarbonylation)
-
Stability Degradants (Hydrolysis)
-
Process Artifacts (Transesterification & Over-reduction)
Module 1: Synthetic Impurities (Friedel-Crafts Route)
Context: The standard synthesis involves the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride catalyzed by AlCl
Issue 1: Presence of "Ortho" Isomer
Symptom: HPLC shows a persistent impurity (~2-5%) with a similar retention time to the main peak. 1H NMR shows complex aromatic multiplets instead of clean doublets. Identity: Ethyl 2-methylbenzoylformate .
-
Mechanism: Electrophilic aromatic substitution on toluene is ortho/para directing. While the para position is sterically favored, the ortho attack is statistically possible.
-
Troubleshooting:
-
Temperature Control: Maintain reaction temperature
C during addition. Higher temperatures increase the energy available to overcome the steric barrier of ortho substitution. -
Solvent Dielectric: If using a co-solvent (e.g., DCM), ensure high agitation.
-
Purification: Recrystallization is often ineffective due to structural similarity. Distillation or preparative chromatography is required if levels exceed 1.0%.
-
Issue 2: Loss of Carbonyl (Decarbonylation)
Symptom: Product mass is lower than expected (M-28). IR spectrum shows only one carbonyl stretch instead of two. Identity: Ethyl 4-methylbenzoate .
-
Mechanism: Under strong Lewis Acid conditions (AlCl
) and elevated temperatures, -keto acyl chlorides/esters can extrude Carbon Monoxide (CO). -
Troubleshooting:
-
Quench Protocol: Do not allow the reaction mixture to sit with AlCl
at room temperature for extended periods. Quench immediately after conversion. -
Catalyst Loading: Avoid large excesses of AlCl
(keep < 1.1 eq).
-
Visualization: Synthesis & Side Pathways
The following diagram illustrates the divergence points for these impurities.[1]
Caption: Divergence of Friedel-Crafts acylation into target product, regioisomer, and decarbonylated byproduct.
Module 2: Stability & Workup Impurities
Issue 3: Hydrolysis (The "Acid" Peak)
Symptom: Appearance of a broad peak in 1H NMR >10 ppm (COOH) and a shift in retention time on Reverse Phase HPLC (elutes earlier). Identity: 4-Methylbenzoylformic acid .
-
Mechanism: The
-keto ester bond is highly activated and susceptible to hydrolysis, particularly during basic workup (saponification) or prolonged storage in wet solvents. -
Troubleshooting:
-
Workup pH: When quenching the AlCl
reaction, keep the aqueous phase acidic (pH < 2) or neutral. Avoid washing with strong bases (NaOH/KOH) which rapidly hydrolyze the ester. Use dilute NaHCO only with rapid separation. -
Drying: Dry organic layers thoroughly with MgSO
before rotary evaporation.
-
Issue 4: Transesterification
Symptom: Appearance of a new methyl singlet (~3.9 ppm) and loss of the ethyl quartet/triplet. Identity: Mthis compound .
-
Mechanism: Occurs if the product is dissolved in Methanol (MeOH) for analysis or reaction, especially if trace acid/base catalyst is present.
-
Troubleshooting:
-
Solvent Choice: Use Ethanol (EtOH) or non-nucleophilic solvents (ACN, THF) for storage and analysis.
-
Module 3: Analytical Identification Guide
Use the following data table to confirm the identity of the side product based on 1H NMR (CDCl
| Component | Aromatic Region (ppm) | Alkyl Region (ppm) | Key Distinguisher |
| This compound (Target) | 7.96 (d), 7.30 (d) (AA'BB') | 4.45 (q), 2.44 (s), 1.42 (t) | Clean symmetric doublets; 2 C=O in C13 NMR. |
| Ethyl 2-methylbenzoylformate (Ortho) | 7.20–7.80 (m) (Complex) | 4.40 (q), 2.60 (s) , 1.39 (t) | Methyl shift: The ortho-methyl is deshielded by the carbonyl (~2.6 vs 2.44 ppm). |
| Ethyl 4-methylbenzoate (Decarb) | 7.93 (d), 7.23 (d) | 4.36 (q), 2.40 (s), 1.38 (t) | Missing Keto Carbon: C13 NMR lacks the peak at ~186 ppm. |
| 4-Methylbenzoylformic Acid (Hydrolysis) | 8.00 (d), 7.35 (d) | 2.45 (s), No Ethyl signals | Broad singlet >10 ppm (COOH); Loss of ethyl quartet/triplet. |
Module 4: Diagnostic Workflow
Follow this logic tree to rapidly identify the source of contamination in your batch.
Caption: Decision tree for identifying impurities based on Mass Spectrometry and NMR characteristics.
References
-
Friedel-Crafts Synthesis & Regioselectivity
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Organic Syntheses, Coll.[2] Vol. 3, p. 114 (1955); Vol. 24, p. 16 (1944). Ethyl Benzoylformate . (Foundational protocol for benzoylformate synthesis).
-
Decarbonylation Mechanisms
-
Tsuji, J., & Ohno, K. (1969). Decarbonylation reactions using transition metal compounds.[1] Synthesis, 1969(04), 157-169. (Mechanistic insight into CO loss in conjugated carbonyls).
-
-
Analytical Data (NMR Shifts)
-
Sigma-Aldrich/Merck. NMR Chemical Shifts of Common Impurities. (Standard reference for solvent and common byproduct shifts).
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.
-
Sources
Effective purification methods for crude Ethyl 4-methylbenzoylformate
Ticket ID: PUR-5524-56-1 Subject: Optimization of Workup and Purification Protocols for Crude Ethyl 4-methylbenzoylformate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound (CAS: 5524-56-1) is a critical
This guide departs from standard textbook advice to address the specific reactivity of the
Part 1: The "Quick Fix" Diagnostic
Identify your current bottleneck to select the correct module.
| Symptom | Probable Cause | Immediate Action |
| Product is black/tarry | Residual Aluminum ( | Go to Module 1 (Quenching) . |
| Boiling point drops during distillation | Thermal decarbonylation to Ethyl 4-methylbenzoate. | Stop heating. Go to Module 2 (Vacuum) . |
| Product is acidic / Low pH | Hydrolysis to 4-methylbenzoylformic acid. | Go to Module 3 (Chemical Wash) . |
| Haze or precipitate in liquid | Aluminum salts or p-Toluic acid precipitation. | Filtration & Acid Wash.[1] |
Module 1: The Critical Workup (Preventing the "Black Tar")
Context: The most common failure point is the initial quench of the Friedel-Crafts reaction. Aluminum chloride forms stable, colored complexes with
Protocol: The "Cold Acid" Quench
Do not use water alone. Water causes aluminum salts to precipitate as a gelatinous goo (
-
Preparation: Prepare a mixture of Ice (500g) and Concentrated HCl (100 mL) for every 1 mole of
used. -
Quenching: Pour the reaction mixture slowly into the vigorously stirred ice/acid slurry.
-
Why? The acid keeps aluminum in solution as
or , preventing the formation of emulsions.
-
-
Phase Separation: Separate the organic layer (Toluene).
-
The "Polishing" Wash: Wash the organic layer twice with 10% HCl .
-
Validation: The aqueous layer must remain clear. If it is cloudy, aluminum is still present.
-
-
Drying: Dry over
(Magnesium Sulfate).[2] Do not use Calcium Chloride ( ), as it can coordinate with the keto-ester.
Module 2: Vacuum Distillation (The Gold Standard)
Context: this compound has a high atmospheric boiling point (~254°C). Heating to this temperature causes decarbonylation , ejecting carbon monoxide (CO) and converting your valuable product into the impurity Ethyl 4-methylbenzoate .
Troubleshooting the Distillation
Goal: Keep the pot temperature below 140°C .
Step-by-Step Guide:
-
Equipment: Use a short-path distillation head (Vigreux columns increase hold-up and thermal exposure time).
-
Vacuum Requirement: You need a high-vacuum oil pump, not a water aspirator. Target pressure: < 5 mmHg .
-
Fractions:
| Fraction | Approx. Vapor Temp (at 5 mmHg) | Composition | Action |
| F1 (Forerun) | < 80°C | Toluene, Ethyl oxalyl chloride | Discard |
| F2 (Impurity) | 90°C - 105°C | Ethyl 4-methylbenzoate (Decarbonylation product) | Keep for re-purification if needed |
| F3 (Product) | 115°C - 125°C | This compound | Collect |
Visual Cue: The product should be a clear, light yellow liquid. If it turns orange/red in the receiving flask, you are entraining "pot residue" or your vacuum is insufficient.
Module 3: High-Purity Chemical Cleanup
Context: If distillation yields a product that is 95% pure but still colored or acidic, use these chemical methods.
Workflow A: Acid Removal (Carbonate Wash)
If the product contains hydrolyzed acid (4-methylbenzoylformic acid), it will not distill cleanly.
-
Dissolve crude oil in Diethyl Ether or DCM .
-
Wash with cold 10% Sodium Carbonate (
) .-
Note: The acid forms a water-soluble salt. The ester stays in the organic layer.
-
Workflow B: The Bisulfite Method (For >99% Purity)
Use this only if HPLC purity is required. It relies on the reactivity of the
-
Adduct Formation: Shake the crude ester with saturated Sodium Bisulfite (
) solution.-
The
-keto ester forms a solid/insoluble adduct.
-
-
Filtration: Filter the solid adduct and wash with ether (removes non-keto impurities like ethyl p-toluate).
-
Regeneration: Suspend the solid in water and treat with 10% Sulfuric Acid or Sodium Carbonate to release the pure ester.
-
Extraction: Extract the regenerated ester into DCM and dry.
Visual Troubleshooting Guides
Diagram 1: Purification Decision Matrix
Use this logic flow to determine the most efficient purification route based on your scale and crude state.
Caption: Decision matrix for isolating this compound, prioritizing aluminum removal and vacuum control.
Diagram 2: The Decarbonylation Trap
Understanding why temperature control is non-negotiable.
Caption: Thermal degradation pathway. Exceeding 150°C triggers the loss of CO, converting the keto-ester into a simple benzoate ester.
Frequently Asked Questions (FAQs)
Q: My product has a persistent green/black tint even after distillation. Why? A: This indicates "entrainment." You likely distilled too fast, carrying over microscopic droplets of the pot residue (which contains heavy metal/aluminum complexes).
-
Fix: Redistill using a Claisen adapter packed with a small amount of glass wool or copper mesh to act as a demister. Ensure you are not heating the pot above 160°C.
Q: Can I use crystallization instead of distillation?
A: this compound is often a liquid at room temperature or a low-melting solid (
-
Technique: If you want to try, dissolve the oil in a minimum amount of Pentane or Hexane and place it at -20°C . Seed crystals of the pure ester (if available) are crucial to induce precipitation.
Q: What is the major impurity I should look for in NMR? A: Look for the "missing ketone."
-
Product: The aromatic protons will show a specific splitting pattern (AA'BB') typical of para-substitution.
-
Impurity (Ethyl 4-methylbenzoate): The chemical shift of the aromatic protons ortho to the ester will shift upfield slightly because they are no longer adjacent to the electron-withdrawing keto group. Also, check for the absence of the ketone carbon signal in
NMR (~186 ppm).
References
-
Organic Syntheses, Coll. Vol. 1, p. 241 (1941). Ethyl Benzoylformate. (Provides the foundational method for Friedel-Crafts acylation of oxalyl chloride derivatives and the critical acid-wash workup).
-
ChemicalBook. this compound Properties & Safety. (Physical property verification, boiling points, and CAS identification).
-
Master Organic Chemistry. Friedel-Crafts Acylation: The Mechanism and Workup. (Detailed mechanistic explanation of the Aluminum Chloride complexation and quenching requirements).
-
PubChem. this compound Compound Summary. (Toxicity data and structural confirmation).
Sources
Technical Support Center: Ethyl 4-methylbenzoylformate Stability & Degradation Guide
Welcome to the Technical Support Center. Subject: Ethyl 4-methylbenzoylformate (CAS: 5524-56-1) Role: Senior Application Scientist Status: Operational[1][2]
Quick Reference Dashboard
Before initiating stability studies, review the core physicochemical profile.[3] This molecule is a benzoylformate derivative , a class widely used as photoinitiators.[2][3] Its stability is governed by the tension between its intended photochemical reactivity and its required chemical storage stability.[2][3]
| Parameter | Specification / Guideline |
| Chemical Name | This compound (Ethyl p-tolylglyoxylate) |
| CAS Number | 5524-56-1 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Primary Hazard | Photosensitivity (Intended reactivity) & Hydrolytic Instability |
| Storage Condition | 2–8°C recommended (RT acceptable if strictly dark/dry).[1][2][3] Inert atmosphere (N₂/Ar).[2][3] |
| Shelf Life | 12–24 months (under inert gas/dark).[1][3] |
| Critical Impurity | 4-Methylbenzoylformic acid (Hydrolysis product).[1][2][3] |
Degradation Pathways: A Mechanistic Deep Dive
Users often confuse "degradation" with "reaction."[2][3] For this molecule, degradation is the unintended activation of its reactive centers.[3]
Pathway A: Hydrolytic Degradation (Dark Reaction)
Trigger: Moisture, acidic/basic pH, protic solvents.
Mechanism: Nucleophilic Acyl Substitution.[2][3]
The
-
Acidic Conditions: Protonation of the ester carbonyl oxygen facilitates water attack.[2][3]
-
Basic Conditions: Direct attack by hydroxide ion (rapid, irreversible).[3]
Degradation Products:
-
4-Methylbenzoylformic acid (p-Tolylglyoxylic acid): The primary degradant.[1][2][3]
-
Ethanol : The leaving group.
Pathway B: Photochemical Degradation (Light Reaction)
Trigger: UV-A/Visible light (300–400 nm).[2][3]
Mechanism: Norrish Type I Cleavage (
Degradation Products:
-
p-Tolyl radical & Ethoxycarbonyl radical (Primary radical pair).[1][2][3]
-
p-Tolualdehyde : Formed via hydrogen abstraction by the p-tolyl radical.[2][3]
-
p-Methylbenzaldehyde : (Alternative name for above).
-
Carbon Monoxide (CO) : Released if the acyl radical decarbonylates.[2][3]
Visualization: Degradation Network
Figure 1: Primary degradation pathways showing hydrolytic cleavage to the acid and photochemical cleavage to radical species.[1][2]
Troubleshooting & FAQs
Scenario 1: "My HPLC baseline is drifting, and I see a new peak at a shorter retention time."
-
The Science: 4-Methylbenzoylformic acid is more polar than the ester parent.[1][2][3] In Reverse Phase (RP) HPLC, it will elute earlier (lower
). -
Immediate Action:
-
Check the pH of your mobile phase.[2][3] Is it neutral? Acidic mobile phases can catalyze on-column hydrolysis if the run time is long.[1][2][3]
-
Verify sample solvent.[2][3][7] Are you dissolving in pure methanol/water? Switch to Acetonitrile (ACN) to minimize solvolysis.[2][3]
-
Self-Validation: Inject a standard of 4-Methylbenzoylformic acid. If retention times match, your sample has hydrolyzed.[2][3]
-
Scenario 2: "The liquid sample has turned from yellow to slightly green/brown, or I see gas bubbles."
-
The Science: The color shift often indicates the formation of radical recombination products (dimers) or conjugated species like benzils. Gas bubbles suggest the release of CO or CO₂ from radical decomposition.[2][3]
-
Immediate Action:
Scenario 3: "I see 'ghost peaks' in my GC-MS analysis."
-
Diagnosis: Thermal Degradation in the Injector Port .
-
The Science:
-Keto esters are thermally sensitive.[1][2][3] A standard GC injector at 250°C+ can cause in-situ decarbonylation.[1][2][3] -
Immediate Action:
Experimental Protocol: Forced Degradation Study
To validate analytical methods, you must force the molecule to degrade.[3]
Objective: Generate ~10–20% degradation to verify method specificity.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | Dissolve 10 mg in 5 mL ACN. Add 1 mL 0.1 N HCl. Heat at 60°C for 2 hours. | Formation of 4-Methylbenzoylformic acid .[1][2][3] |
| Base Hydrolysis | Dissolve 10 mg in 5 mL ACN. Add 1 mL 0.1 N NaOH. Stir at RT for 15 mins.[2][3] | Rapid conversion to acid (salt form).[2][3] Note: Base hydrolysis is very fast.[1][2][3] |
| Oxidation | Dissolve 10 mg in 5 mL ACN. Add 0.5 mL 3% H₂O₂. Heat at 60°C for 2 hours. | Potential formation of N-oxides (if amine impurities) or ring oxidation (slow).[2][3] |
| Photolysis | Expose 1 mg/mL solution (in quartz vial) to UV light (365 nm) for 1 hour. | Decrease in parent peak; rise in p-Tolualdehyde and complex radical adducts.[2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80498, Ethyl 4-formylbenzoate (Related Structure/Properties). Retrieved from [Link]
-
NIST Chemistry WebBook. Benzene, 1-ethyl-4-methyl- (Structural Fragment Data).[1][2][3] Retrieved from [Link][2]
-
Organic Syntheses (2025). Ethyl Benzoylformate Synthesis and Properties (Base Structure Reference). Retrieved from [Link][2]
-
Tominaga, T., Odaira, Y., & Tsutsumi, S. The Photochemical Reactions of Ethyl Benzoylformate in Solution. (Mechanistic reference for benzoylformate photolysis). Retrieved from [Link][2]
Sources
- 1. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]
- 2. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-formylbenzoate | C10H10O3 | CID 80498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting polymerization initiated by Ethyl 4-methylbenzoylformate
Executive Summary & Mechanism
Welcome to the Technical Support Center. You are likely here because you are using Ethyl 4-methylbenzoylformate (a derivative of Methyl Benzoylformate, often structurally related to products like Omnirad MBF or Genocure MBF) and are experiencing issues with surface cure, reaction speed, or formulation stability.
The Molecule at a Glance:
-
Classification: Norrish Type I Photoinitiator (cleavage-type).
-
Primary Mechanism: Upon UV irradiation, the molecule undergoes homolytic
-cleavage to generate a benzoyl radical and an ester radical. -
Key Advantage: Low volatility and low odor compared to standard acetophenones.
-
Critical Weakness: High susceptibility to oxygen inhibition, particularly at the coating surface.
The Photochemical Pathway (Visualization)
Understanding why your reaction fails is the first step to fixing it. The diagram below illustrates the competition between successful initiation and oxygen quenching.
Figure 1: The competitive pathway. Note that oxygen can quench both the excited state and the active radicals, leading to surface tack.
Troubleshooting Guide (Q&A)
Category A: Surface Cure & Tackiness[1]
Q: My coating cures hard underneath, but the surface remains sticky/tacky. Why?
A: You are experiencing Oxygen Inhibition. this compound is a Type I initiator, meaning it generates radicals spontaneously upon light absorption. However, atmospheric oxygen diffuses into the top 1-5 microns of your film, reacting with these radicals to form stable (non-reactive) peroxy radicals. This stops polymerization at the surface.
Corrective Actions:
-
Add an Amine Synergist: Even though this is a Type I initiator, adding 5-10% of an amine acrylate (e.g., EHA or a commercial amine synergist) consumes surface oxygen via a chain-transfer mechanism.
-
Increase Light Intensity: Higher irradiance generates a "radical flux" that overwhelms the oxygen diffusion rate.
-
Check the Atmosphere: If feasible, cure under a nitrogen blanket.
Category B: LED Curing Issues (395nm / 405nm)
Q: I switched from a mercury arc lamp to a 395nm LED, and now the formulation won't cure at all.
A: This is a Spectral Mismatch.
this compound has an absorption maximum (
Data Comparison:
| Light Source | Emission Peak | Compatibility | Notes |
| Mercury Arc (H-bulb) | 254, 313, 365 nm | High | Matches the initiator's absorption profile perfectly. |
| LED 365 nm | 365 nm | Moderate | Relies on the "tail" absorption. Requires higher concentration. |
| LED 395 nm | 395 nm | Very Low | The initiator is nearly transparent at this wavelength. |
| LED 405 nm | 405 nm | None | Will not initiate. |
Corrective Actions:
-
Sensitization: Blend with a long-wavelength absorber like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO if you must use 395nm LEDs.
-
Source Change: Switch to 365nm LEDs if possible.
Category C: Solubility & Haze
Q: When I dissolve the initiator in my oligomer, the solution looks hazy or precipitates after 24 hours.
A: Solubility Saturation. While ethyl esters are generally soluble in acrylates, they have limits, particularly in highly non-polar or high-viscosity oligomers.
Corrective Actions:
-
Pre-dissolution: Dissolve the initiator in a low-viscosity monomer (like IBOA or TMPTA) before adding it to the viscous oligomer.
-
Heat: Gently heat the formulation to 40-50°C during mixing to ensure complete dissolution (verify thermal stability of your resin first).
-
Concentration Check: Ensure you are not exceeding ~4-5% wt concentration, which is the typical upper limit for solubility in many urethane acrylates.
Validated Experimental Protocols
Protocol 1: The "Solubility Ladder" Test
Use this to determine the maximum safe loading of initiator without precipitation.
-
Preparation: Prepare 5 vials containing 10g of your base monomer/oligomer mix.
-
Dosing: Add this compound at increasing concentrations: 1%, 2%, 3%, 4%, and 5% by weight.
-
Mixing: Vortex or stir at 40°C for 15 minutes.
-
Observation (T0): Check for immediate clarity.
-
Stress Test (T24): Store vials at 4°C (refrigerator) for 24 hours. Cold temperatures accelerate crystallization/precipitation.
-
Result: The highest concentration that remains optically clear at T24 is your Maximum Solubility Limit .
Protocol 2: Surface Cure Validation (ASTM D3359 Adaptation)
Use this to quantify the "tackiness" issue.
-
Coat: Apply a 25-micron drawdown of the formulation on a glass slide.
-
Cure: Expose to your UV source.[1]
-
Touch Test: Lightly press a cotton swab against the surface.
-
Fail: Cotton fibers stick to the surface.
-
Pass: No fibers stick.
-
-
Solvent Rub: If it passes the touch test, rub the surface with a MEK (Methyl Ethyl Ketone) soaked cloth (Double Rubs).
-
Record the number of rubs before the coating breaks through to the substrate.
-
Diagnostic Logic Tree
Use this flowchart to diagnose the root cause of your failure quickly.
Figure 2: Diagnostic logic tree for rapid troubleshooting.
References
-
Xiao, P., et al. (2021). "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED." Macromolecules. American Chemical Society.[2] [2]
-
Bomar. (n.d.). "How to Reduce the Effects of Oxygen Inhibition." Bomar Technologies Technical Guides.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 69388434, Ethyl (E)-3-ethoxy-2-(4-methylbenzoyl)acrylate." PubChem.
-
PhotochemCAD. (1997). "Absorption Spectrum of Ethyl 4-(dimethylamino)benzoate (Related Derivative)." PhotochemCAD Database.
Sources
Technical Support Center: Ethyl 4-Methylbenzoylformate Synthesis & Purification
Topic: Techniques to increase the purity of synthesized Ethyl 4-methylbenzoylformate CAS: 5524-56-1 Synonyms: Ethyl (p-tolyl)glyoxylate; Ethyl 2-oxo-2-(p-tolyl)acetate Support Tier: Level 3 (Process Chemistry & R&D)
Introduction: The Purity Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesized this compound (EMBF) is failing quality control specifications.
EMBF is a critical intermediate, often used as a photoinitiator or in pharmaceutical synthesis. The primary synthesis route—Friedel-Crafts acylation of toluene with ethyl oxalyl chloride—is deceptively simple. However, achieving
This guide provides a self-validating protocol to isolate high-purity EMBF, moving beyond standard textbook procedures to address the "hidden" variables that ruin purity.
Module 1: Reaction Optimization (Upstream Purity Control)
Purity cannot be "washed in" later; it must be engineered at the reaction stage. The most common impurity, Ethyl 4-methylbenzoate , is formed via the loss of carbon monoxide (CO) from the keto-carbonyl group. This is a thermal degradation process that is irreversible.
Critical Control Points
| Parameter | Recommended Range | Scientific Rationale |
| Temperature (Reaction) | Higher temperatures ( | |
| Stoichiometry ( | 1.1 - 1.2 eq | Excess Lewis acid is required because the product's carbonyl oxygens complex with Aluminum, deactivating the catalyst. Insufficient |
| Addition Order | Acyl Chloride to Slurry | Add Ethyl Oxalyl Chloride to the |
The Decarbonylation Trap
If your GC-MS shows a peak with a mass of 164 m/z (M-28), you have thermally stressed the molecule.
-
Mechanism:
-keto esters are thermally unstable. The bond between the two carbonyls is weak. -
Prevention: Never reflux this reaction. Keep the internal temperature strictly below
during addition and below during the post-reaction stir.
Module 2: Work-up & Quenching Strategy
The quenching step is where 4-methylbenzoylformic acid (the hydrolysis impurity) is often generated. The ester linkage is susceptible to acid-catalyzed hydrolysis, especially when the reaction mixture is hot and acidic during the quench.
Protocol: The "Cold-Reverse" Quench
Standard quenching (pouring water into the reaction) generates massive heat. Use this reverse method instead:
-
Prepare Quench Tank: A separate vessel containing crushed ice and dilute HCl (1M).
-
Controlled Transfer: Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring.
-
Temperature Limit: Ensure the quench mix stays
. -
Phase Separation: Immediately separate the organic layer. Do not let the ester sit in the acidic aqueous layer for prolonged periods.
-
Neutralization: Wash the organic layer with
(Sodium Bicarbonate).-
Self-Validation Check: This wash removes the free acid byproduct. If the aqueous layer does not bubble (
evolution), your crude is likely low in acid impurities.
-
Module 3: Purification Techniques
If the crude purity is
Workflow Visualization
Caption: Decision matrix for the purification of this compound based on impurity profile and physical state.
Technique A: Vacuum Distillation (Primary)
Because EMBF degrades thermally, atmospheric distillation is forbidden.
-
Vacuum Requirement:
(High Vacuum). -
Boiling Point: Expect
at . (Note: The impurity Ethyl 4-methylbenzoate boils significantly higher, at atm, or at reduced pressure, allowing separation) [2]. -
Procedure:
-
Use a short-path distillation head to minimize residence time.
-
Discard the first fraction (fore-run); it typically contains unreacted toluene and ethyl oxalyl chloride.
-
Collect the main fraction. Stop immediately if the pot temperature rises sharply—this indicates the start of the benzoate/polymer fraction.
-
Technique B: Melt Crystallization (Polishing)
The ortho-isomer (Ethyl 2-methylbenzoylformate) is the hardest impurity to remove because its boiling point is nearly identical to the para-product. However, the para-isomer crystallizes more symmetrically.
-
Solvent: n-Hexane or a mix of Hexane/Ethyl Acetate (9:1).
-
Method:
-
Dissolve the distilled oil in minimal warm hexane (
). -
Cool slowly to
(freezer). -
Seed with a pure crystal if available.
-
The para-isomer will crystallize; the ortho-isomer stays in the mother liquor.
-
Module 4: Troubleshooting & FAQs
Q1: My product has a persistent yellow/orange color even after distillation. What is it?
-
Diagnosis: This is likely trace Aluminum salts or conjugated oligomers formed during the reaction.
-
Solution: Perform an Activated Carbon treatment . Dissolve the crude in ethanol, add activated charcoal (
), stir for 30 mins, filter through Celite, and then remove solvent. Distill after this step.
Q2: I see a peak at M-28 in my Mass Spec. Is this the product?
-
Diagnosis: No. M-28 corresponds to the loss of CO (
). This is Ethyl 4-methylbenzoate .[1][2][3] -
Root Cause: Your reaction temperature was too high, or your distillation bath temperature exceeded
. -
Fix: Lower reaction temp to
. Ensure high vacuum during distillation to keep pot temp low.
Q3: The acid value is high (Product is acidic).
-
Diagnosis: Hydrolysis of the ester.
-
Root Cause: Incomplete separation of the aqueous layer during quench, or wet solvents used in the reaction.
-
Fix: Re-dissolve in Dichloromethane (DCM) and wash twice with saturated
. Dry over before removing solvent.
Q4: Can I separate the ortho- and para- isomers by distillation?
-
Diagnosis: Extremely difficult. The boiling point difference is negligible due to similar molecular weights and polarities.
-
Fix: Use Crystallization (Technique B above).[4] The para-isomer packs better into a crystal lattice, allowing it to precipitate while the ortho-isomer remains an oil [3].
References
- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers, 1964.
-
Sigma-Aldrich. "Ethyl 4-methylbenzoate Product Specification." Sigma-Aldrich Catalog. Link (Verifying impurity boiling points).
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Library. Link (General principles for separating isomers via solubility).
-
Organic Syntheses. "Ethyl Benzoylformate." Org.[5][6][7] Synth. 1929, 9, 38. Link (Analogous protocol for benzoylformate synthesis and purification).
Sources
Strategies to avoid impurities during Ethyl 4-methylbenzoylformate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 4-methylbenzoylformate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges during its synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the causality behind each step, enabling you to proactively avoid impurities and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthesis routes for this compound, and what are their associated impurity profiles?
There are several viable synthetic pathways to this compound. The choice of route often depends on the available starting materials, scale, and desired purity. The two most common methods are Friedel-Crafts acylation and oxidation of a suitable precursor followed by esterification.
Comparison of Common Synthesis Routes
| Synthesis Route | Description | Common Impurities | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution where toluene is acylated with an ethyl oxalyl derivative (e.g., ethyl oxalyl chloride) using a Lewis acid catalyst like AlCl₃.[1][2] | - Ortho-isomer (Ethyl 2-methylbenzoylformate)[3][4]- Unreacted Toluene- Di-acylated products- Hydrolyzed starting materials | - Direct, often one-step C-C bond formation.- High potential yield. | - Strict anhydrous conditions required.- Catalyst handling can be challenging.- Regioselectivity issues (ortho vs. para). |
| Oxidation & Esterification | Oxidation of 4-methylacetophenone to 4-methylbenzoylformic acid, followed by Fischer esterification with ethanol.[5][6] | - Unreacted 4-methylacetophenone- Over-oxidized product (Terephthalic acid)- Unreacted 4-methylbenzoylformic acid | - Avoids handling highly reactive acylating agents.- Can be a greener route depending on the oxidant.[7] | - Multi-step process.- Oxidation can be difficult to control.- Esterification is an equilibrium reaction. |
Q2: In the Friedel-Crafts route, my primary impurity is the ortho-isomer. How can I improve the para-selectivity?
This is a classic challenge in electrophilic aromatic substitution on substituted rings. The methyl group of toluene is an ortho, para-director. While the para product is sterically favored, the formation of the ortho isomer is competitive.
Causality: The formation of the acylium ion complex with the Lewis acid (e.g., [ClCOCOOEt-AlCl₃]) is sterically bulky. This bulkiness favors attack at the less hindered para position of toluene over the ortho positions.[3] However, reaction kinetics and temperature can influence this ratio.
Troubleshooting Strategies:
-
Temperature Control (Critical): Running the reaction at lower temperatures (e.g., 0 °C to 5 °C) significantly enhances para-selectivity. Lower kinetic energy gives the bulky electrophile more time to select the sterically less hindered site.
-
Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide can sometimes improve selectivity compared to more polar solvents.
-
Rate of Addition: Add the toluene to the pre-formed acylium ion complex slowly. This maintains a low concentration of the nucleophile (toluene) and can help favor the thermodynamically more stable para product.
Workflow for Maximizing Para-Selectivity
Caption: Workflow for improving para-selectivity in Friedel-Crafts acylation.
Q3: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
Incomplete conversion is a common issue, often related to catalyst activity or reaction conditions.
Troubleshooting Guide: Incomplete Conversion
| Symptom | Potential Cause | Recommended Action & Explanation |
| Reaction stalls after initial progress. | Inactive Catalyst: The Lewis acid (AlCl₃) is extremely hygroscopic. Moisture contamination will hydrolyze and deactivate it.[1] | - Ensure all glassware is oven-dried and assembled hot under an inert atmosphere (N₂ or Ar).- Use freshly opened, high-purity anhydrous AlCl₃.- Use anhydrous solvents. |
| Low conversion despite anhydrous conditions. | Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the AlCl₃ catalyst. This complexation means that slightly more than one equivalent of the catalyst is often required for the reaction to go to completion.[2][8] | - Increase the stoichiometry of AlCl₃ to 1.1 - 1.3 equivalents relative to the limiting reagent (ethyl oxalyl chloride). |
| Reaction is slow and incomplete. | Insufficient Temperature/Time: While low temperatures favor selectivity, they also slow down the reaction rate. | - After the addition of toluene is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion. Monitor progress by TLC or GC. |
Q4: What is the best protocol for purifying the crude this compound?
A multi-step purification process is essential to remove both organic and inorganic impurities. The high boiling point of the product makes vacuum distillation the preferred final step.
Step-by-Step Purification Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Aqueous Wash (Acid Removal): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Cold 5% HCl solution: To remove any remaining aluminum salts.
-
Saturated NaHCO₃ solution: To neutralize any unreacted acid chloride and the HCl from the quench. Caution: CO₂ evolution! Vent frequently.[9]
-
Brine (Saturated NaCl): To break up any emulsions and begin the drying process.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (e.g., dichloromethane) using a rotary evaporator.
-
Vacuum Distillation: The final and most critical step is to purify the crude oil by vacuum distillation. This separates the desired product from less volatile impurities and any high-boiling point side products.[9][10]
Expected Boiling Point: ~82 °C at reduced pressure.[11]
Logical Flow of Purification
Caption: Step-wise workflow for the purification of this compound.
Q5: Which analytical techniques are best for assessing final product purity?
A combination of techniques is recommended to confirm both purity and structural identity. Purity is a critical parameter, as impurities can lead to unwanted side reactions in subsequent steps.[12]
-
Gas Chromatography (GC): Excellent for determining purity and quantifying volatile impurities, such as residual toluene or the ortho-isomer. A flame ionization detector (FID) provides excellent sensitivity.[13]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and for quantitative analysis. An LC-MS/MS method can provide superior selectivity and sensitivity for complex matrices.[14][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. The presence of impurities will be evident from unexpected peaks in the spectrum. The integration of signals in ¹H NMR can also be used for quantitative analysis against a known standard.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (ester C=O, ketone C=O, aromatic C-H).
References
-
Synthesis of ethyl 4-ethoxybenzoate. PrepChem.com. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
New synthesis technology of methyl benzoylformate. Eureka | Patsnap. [Link]
-
The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Industry Herald. [Link]
-
Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
-
Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. SciRP.org. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Ethyl Benzoylformate. Organic Syntheses Procedure. [Link]
-
Synthesis of methyl benzoylformate. PrepChem.com. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Purification and crystallization of benzoylformate decarboxylase. PubMed - NIH. [Link]
- Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
-
Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
- Methyl benzoylformate highly selective synthetic method.
-
CHEMICAL PURITY ANALYSIS. Agilent. [Link]
-
ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]
-
How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid? Quora. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. ResearchGate. [Link]
- Method for producing ethyl 4-methyloctanoate.
-
Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method. PMC - NIH. [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Grignard Reaction. NDSU Virtual commons. [Link]
-
PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
-
4-Methylacetophenone to benzene-1,4-dicarboxylic acid. Filo. [Link]
- Method for the synthesis of 4-benzofuran-carboxylic acid.
- Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. quora.com [quora.com]
- 6. 4-Methylacetophenone to benzene-1,4-dicarboxylic acid | Filo [askfilo.com]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. This compound | 5524-56-1 [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. agilent.com [agilent.com]
- 14. Rapid Determination of Isomeric Benzoylpaeoniflorin and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in scaling up Ethyl 4-methylbenzoylformate production
Topic: Troubleshooting & Optimization of Friedel-Crafts Acylation for -Keto Ester Production
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up of Ethyl 4-methylbenzoylformate (CAS: 5524-56-1).
While laboratory synthesis often utilizes Grignard reagents or oxidation of mandelates, industrial scale-up predominantly relies on the Friedel-Crafts acylation of toluene with ethyl oxalyl chloride (ethyl chloroglyoxylate). This route offers atom economy but introduces critical thermodynamic and kinetic challenges—specifically decarbonylation and regioselectivity .
This guide is structured as a dynamic troubleshooting workflow. Identify your specific observation below to find the corresponding technical solution.
Module 1: Reaction Kinetics & Thermal Management
Q: My GC-MS shows a significant impurity peak identified as Ethyl 4-methylbenzoate (approx. 10-15%). Why is this forming?
Diagnosis: Thermal Decarbonylation.
You are likely running the acylation temperature too high. The acylium ion intermediate generated from ethyl oxalyl chloride is unstable. Above critical threshold temperatures, it ejects carbon monoxide (CO) to form the more stable benzoyl cation, resulting in the "benzoate" impurity rather than the desired "benzoylformate" (
Technical Solution:
-
Temperature Threshold: Maintain the reactor temperature between -5°C and 5°C during the addition of ethyl oxalyl chloride.
-
Addition Protocol: Do not add the catalyst (
) to the acid chloride. Instead, pre-cool the Toluene/ slurry and add the Ethyl Oxalyl Chloride slowly. This "inverse addition" ensures the concentration of the active acylating agent remains low, minimizing thermal spikes. -
Scrubbing: Ensure your off-gas scrubber can handle both
(reaction byproduct) and potential trace evolution.
Q: The reaction mixture is solidifying or becoming too viscous to stir.
Diagnosis: Complex Precipitation.
The product forms a stable 1:1 complex with Aluminum Chloride (
Technical Solution:
-
Solvent Modification: While toluene is the reagent, it is a poor solvent for the intermediate complex. Dilute the reaction with Dichloromethane (DCM) or 1,2-Dichloroethane (if permissible) to maintain a homogeneous slurry.
-
Shear Rate: Scale-up requires high-torque agitation (anchor or helical ribbon impellers) rather than standard marine propellers used in pilot vessels.
Module 2: Regioselectivity (Isomer Control)
Q: We are seeing 8-12% of the ortho-isomer. How can we shift selectivity to the para-isomer?
Diagnosis: Kinetic vs. Thermodynamic Control. The methyl group on toluene is an ortho/para director. While the bulky oxalyl group favors the para position sterically, higher temperatures increase the energy available to overcome this steric barrier, increasing ortho substitution.
Technical Solution:
-
Lower Temperature: As with decarbonylation, operating at -10°C to 0°C maximizes the steric directing effect, suppressing ortho formation.
-
Substrate Stoichiometry: Reduce the excess of toluene. If toluene is used as the bulk solvent, the probability of ortho attack increases simply due to concentration statistics. Using a co-solvent (DCM) and near-stoichiometric toluene (1.1 equiv) can marginally improve para selectivity.
Data: Temperature vs. Selectivity (Toluene Substrate)
| Reaction Temp (°C) | Para-Isomer (%) | Ortho-Isomer (%) | Decarbonylation Byproduct (%) |
| 25°C | 82% | 12% | 6% |
| 5°C | 91% | 8% | 1% |
| -10°C | 96% | 3.5% | <0.5% |
Module 3: Workup & Isolation (The "Emulsion" Problem)
Q: Quenching the reaction creates an intractable emulsion and a violent exotherm.
Diagnosis: Aluminum Hydroxide Gel Formation.
Quenching
Technical Solution:
-
Inverse Quench: Never pour water into the reactor. Pour the reaction mixture slowly into a pre-cooled solution of dilute HCl (1M) and crushed ice.
-
Acidic pH: The aqueous phase must remain at pH < 2 . This keeps Aluminum in its soluble ionic form (
), preventing the formation of the gelatinous hydroxide. -
Phase Break: If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove suspended particulates before attempting separation.
Module 4: Visualization of Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the competing pathways: the desired acylation vs. the decarbonylation failure mode.
Caption: Mechanistic bifurcation showing the critical temperature dependence of the acylium ion stability.
Scale-Up Process Flow
Standardized protocol for 1kg - 10kg scale production.
Caption: Optimized unit operations for batch processing to minimize hydrolysis and emulsion formation.
Standard Operating Procedure (SOP) Summary
Reagents & Stoichiometry
-
Toluene: 1.0 - 1.2 equivalents (Limiting excess to reduce recovery load).
-
Ethyl Oxalyl Chloride: 1.0 equivalent.[1]
-
Aluminum Chloride (
): 1.1 - 1.2 equivalents. -
Solvent: Dichloromethane (DCM) is recommended (5-8 volumes) to maintain solubility of the complex at low temperatures.
Step-by-Step Protocol
-
Setup: Purge reactor with Nitrogen (
). Ensure scrubber is active (NaOH trap for HCl). -
Charge: Add DCM and
to the reactor. Cool to -10°C. -
Addition: Add Toluene. Then, add Ethyl Oxalyl Chloride via a dosing pump over 2-4 hours. CRITICAL: Do not allow internal temperature to exceed 0°C.
-
Reaction: Allow to warm to room temperature (20-25°C) only after addition is complete to drive conversion. Stir for 2 hours.
-
Quench: Transfer reaction mixture slowly into a separate vessel containing Ice/HCl (1M). Agitate vigorously.
-
Workup: Separate organic layer. Wash with water, then saturated
(watch for foaming), then brine. -
Purification: Dry over
. Concentrate under vacuum. Distill the residue under high vacuum (approx. 0.5 - 1.0 mmHg).
References
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Acree, S. F. (1913). "Ethyl Benzoylformate."[2] American Chemical Journal, 50, 391. (Early characterization of alpha-keto ester synthesis). Link
-
Ma, D., et al. (2015).[3] "Synthesis and Characterization of 4-Ethylbenzophenone via Friedel-Crafts Acylation." Oregon State University Research Repository. (Provides relevant data on isomer distribution in ethyl-substituted benzenes). Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Ethyl Oxalyl Chloride." (Safety and handling protocols for lachrymators). Link
-
ChemicalBook. (2025). "this compound Properties and Suppliers." (Physical property verification). Link
Sources
The impact of different solvents on Ethyl 4-methylbenzoylformate reaction outcomes
Topic: The Impact of Solvents on Ethyl 4-methylbenzoylformate Reaction Outcomes
Introduction: The Critical Role of Solvation
This compound (CAS: 5524-56-1) acts as a pivotal intermediate in asymmetric synthesis and a high-efficiency Type I/II photoinitiator. Its reactivity is defined by the
The choice of solvent is not merely about dissolution; it dictates the chemoselectivity (ketone vs. ester attack), enantioselectivity (in chiral reductions), and quantum yield (in photochemical applications). This guide addresses the most frequent technical inquiries regarding solvent modulation for this substrate.
Module 1: Solubility & Physical Stability
Q1: I am observing precipitation of this compound in my cold stock solutions. Which solvents ensure stability at -20°C?
Diagnosis: this compound is a lipophilic molecule with limited water solubility. Crystallization at low temperatures occurs when the solvent's solvency power (often correlated with Hildebrand solubility parameters) is insufficient to overcome the lattice energy of the solid at low thermal kinetic energy.
Troubleshooting Protocol: Refer to the solubility matrix below. For long-term storage, avoid protic solvents that may induce slow transesterification or acetalization.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Recommended Solvents | Solubility Rating (25°C) | Storage Stability (-20°C) | Technical Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Excellent | Best for concentrated stock solutions. |
| Esters | Ethyl Acetate | High | Good | Potential for hydrolysis if solvent is "wet". |
| Alcohols | Ethanol, Isopropanol | Moderate | Poor | Risk of transesterification (ethyl exchange) over time. |
| Ethers | THF, MTBE | High | Moderate | Peroxide formation in ethers can initiate radical degradation. |
| Hydrocarbons | Toluene, Hexane | Moderate/Low | Poor | Phase separation likely at low temps. |
Actionable Advice: Store stock solutions in anhydrous DCM or Ethyl Acetate over molecular sieves (3Å). If using alcohols for reactions, prepare fresh; do not store.
Module 2: Asymmetric Synthesis & Reduction
Q2: My enantiomeric excess (ee%) varies significantly between batches of asymmetric reduction. How does solvent choice impact the stereoselectivity?
Technical Insight:
In the asymmetric reduction of the
-
Non-polar solvents (Toluene): Tight ion-pairing and rigid transition states often lead to higher ee% .
-
Coordinating solvents (THF): Can compete with the substrate for coordination to the metal center (e.g., Boron or Ruthenium), altering the catalyst geometry and lowering ee%.
Mechanism Visualization: The following diagram illustrates how coordinating solvents disrupt the "Closed" Transition State required for high stereocontrol.
Caption: Solvent interference in transition state geometry. Non-polar solvents favor the tight organization required for high enantioselectivity.
Troubleshooting Steps:
-
Switch Solvent: If using THF, switch to Toluene or DCM .
-
Check Water Content: Moisture acts as a competing ligand. Ensure solvent is anhydrous (<50 ppm H₂O).
-
Temperature Control: Lower temperatures (-78°C vs 0°C) in non-polar solvents amplify the difference in activation energy (
) between the enantiomeric pathways.
Module 3: Photochemical Applications
Q3: The curing speed of my formulation is inconsistent. Does the solvent affect the photoinitiation efficiency of this compound?
Answer: Yes, drastically. this compound functions via a Norrish Type I (cleavage) or Type II (hydrogen abstraction) mechanism depending on the environment.
Key Factors:
-
Hydrogen Abstraction (Type II): In solvents with abstractable hydrogens (e.g., Isopropanol , THF ), the excited triplet state of the ketone can abstract a hydrogen, forming a ketyl radical. This competes with the desired radical generation for polymerization.
-
Cage Effect (Viscosity): In high-viscosity solvents or monomers, the radical pair generated after cleavage cannot escape the solvent "cage" and recombines, lowering efficiency.
Protocol for Optimization:
-
Avoid H-Donors: Do not use alcohols or ethers if you rely purely on cleavage (Type I) mechanics. Use Acetonitrile or Carbonates (e.g., Propylene Carbonate).
-
Viscosity Tuning: If the formulation is too viscous, dilute with a reactive diluent (e.g., HDDA) rather than an inert solvent to maintain radical mobility without dilution effects.
Module 4: Chemical Synthesis (Grignard/Friedel-Crafts)
Q4: I am getting low yields in Grignard additions to the ketone. Is the ester group interfering?
Diagnosis:
The ester moiety in this compound is susceptible to nucleophilic attack. However, the
Solvent Impact Table:
| Solvent | Grignard Species Form | Reactivity | Recommendation |
| Diethyl Ether | Monomeric/Dimeric | Moderate | Recommended. Balances solubility and selectivity. |
| THF | Solvated Monomers | High | Caution. Higher reactivity may lead to "double addition" (attacking both ketone and ester). |
| Toluene | Aggregates | Low | Use only with co-solvents (e.g., Toluene/Ether 10:1) to slow reaction for better control. |
Experimental Workflow (Selectivity Optimization):
-
Dissolve this compound in Diethyl Ether (0.5 M).
-
Cool to -78°C .
-
Add Grignard reagent slowly (dropwise).
-
Reasoning: Low temperature and less coordinating solvent (Ether vs THF) favor the kinetic addition to the more electrophilic ketone over the ester.
References
-
Solubility & Physical Properties
-
Solvent Effects in Asymmetric Synthesis
-
Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvation mechanisms).
-
MDPI. (2023).[4][5] Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate... in Ethyl Acetate-Betaine Systems. (Demonstrates solvent tuning in
-keto ester reduction). Retrieved from [Link][3][6]
-
-
Photochemical Mechanisms
-
Synthesis & Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Analysis of Ethyl 4-methylbenzoylformate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the molecular framework of novel compounds. This guide provides an in-depth analysis of Ethyl 4-methylbenzoylformate, a key building block in organic synthesis, utilizing ¹H and ¹³C NMR spectroscopy. We will explore the causal relationships behind its spectral features and compare them with a structurally related alternative to highlight the diagnostic power of NMR in discerning subtle molecular differences.
Introduction to this compound
This compound, also known as Ethyl 2-oxo-2-(p-tolyl)acetate, is an α-keto ester with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its structure features a para-substituted aromatic ring, an ester functional group, and a ketone, creating a unique electronic environment that is exquisitely probed by NMR spectroscopy. Understanding its NMR signature is crucial for reaction monitoring, purity assessment, and the unambiguous confirmation of its chemical identity.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this non-polar analyte. Its primary advantage is its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) NMR spectra, which rarely interferes with signals from the analyte.
-
Concentration: A concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ is optimal. This concentration ensures a good signal-to-noise ratio without inducing significant line broadening due to viscosity or intermolecular interactions.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Its chemical inertness and single, sharp signal that appears upfield of most organic proton and carbon signals make it an ideal reference.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.
-
¹H NMR Acquisition:
-
A standard pulse program is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is employed to ensure complete relaxation of the protons between pulses, allowing for accurate integration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is utilized to simplify the spectrum to a series of single lines, one for each unique carbon atom.
-
A greater number of scans (typically 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Below is a diagram illustrating the general workflow for NMR sample preparation and data acquisition.
¹H and ¹³C NMR Spectral Analysis of this compound
The following sections detail the interpretation of the ¹H and ¹³C NMR spectra of this compound, with a focus on the influence of its molecular structure on the observed chemical shifts and coupling patterns. The data presented is based on experimentally obtained spectra for Ethyl 2-oxo-2-(p-tolyl)acetate.[1]
Molecular Structure and Atom Labeling
For clarity in the spectral assignments, the atoms of this compound are labeled as follows:
Sources
Comparative Analysis: IR Spectroscopic Signatures of Ethyl 4-methylbenzoylformate
Content Type: Technical Comparison Guide Subject: Ethyl 4-methylbenzoylformate (Ethyl p-tolylglyoxylate) CAS: 5524-56-1
Executive Summary
This compound represents a specialized class of
This guide provides a rigorous interpretation of its Infrared (IR) spectrum, distinguishing it from common contaminants and functional alternatives.[1] We analyze the "fingerprint" doublet carbonyl stretch—a hallmark of
Structural Analysis & Electronic Effects
To interpret the IR data accurately, one must understand the molecule's electronic environment. The molecule features an
Key Structural Features:
-
Hyperconjugation: The p-methyl group donates electron density into the benzene ring, slightly weakening the bond order of the conjugated ketone compared to the unsubstituted analog.
-
-Dicarbonyl Repulsion: The adjacent carbonyls (
) create a dipole-dipole repulsion, often forcing the molecule into a specific conformation that affects the IR wavenumber separation.
Experimental Protocol: IR Acquisition
Standardized methodology ensures data reproducibility and eliminates solvent interference.
Step-by-Step Methodology
-
Sample State: Liquid (Neat).
-
Technique: Attenuated Total Reflectance (ATR) FTIR is preferred over KBr pellets to prevent moisture absorption which can broaden carbonyl peaks.
-
Parameters:
-
Resolution: 4 cm⁻¹[2]
-
Scans: 32 (minimum) to reduce signal-to-noise ratio.
-
Background: Air background acquired <10 mins prior to sampling.
-
-
Cleaning: Crystal must be cleaned with Isopropanol (IPA) and verified dry (flat baseline) before application.
Data Interpretation: The Spectral Fingerprint
The defining characteristic of this compound is the Carbonyl Doublet . While simple esters show one peak at ~1740 cm⁻¹, this molecule displays two distinct bands due to the
Table 1: Critical IR Peak Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Assignment | Comparative Note |
| Ester C=O | 1730 – 1745 | Strong | Ester carbonyl stretch | Typical ester range; largely unaffected by the ring. |
| Ketone C=O | 1675 – 1685 | Strong | Conjugated | Redshifted vs. non-conjugated ketones (usually 1715) due to aromatic conjugation. |
| Aromatic C=C | 1600 – 1610 | Medium | Ring skeletal vibration | Diagnostic of the aromatic core. |
| Aliphatic C-H | 2900 – 2980 | Medium | Contributions from Ethyl ( | |
| p-Substituted C-H | 820 – 840 | Strong | OOP Bending (2 adj H) | Crucial Differentiator. Distinguishes from unsubstituted Benzoylformate (which shows peaks at ~690 & 750 cm⁻¹). |
| C-O Stretch | 1180 – 1220 | Strong | Ester C-O-C stretch | Broad, complex band typical of esters. |
Differentiation Logic (Quality Control)
-
Scenario: You suspect your sample is Ethyl Benzoylformate (unsubstituted).
-
Check: Look at the 800–850 cm⁻¹ region.
-
This compound: Sharp peak at ~830 cm⁻¹ (para-substitution).
-
Ethyl Benzoylformate: No peak at 830 cm⁻¹; strong peaks at ~690 and 750 cm⁻¹ (monosubstitution).
-
Comparative Performance Guide
Why choose this compound over alternatives?
This section compares the product against the industry standard (Ethyl Benzoylformate) and a high-performance alternative (TPO-L).
Table 2: Performance & Property Comparison
| Feature | This compound | Ethyl Benzoylformate | TPO-L (Phosphine Oxide) |
| IR Signature | Doublet C=O + 830 cm⁻¹ | Doublet C=O + 750 cm⁻¹ | P=O band at ~1200 cm⁻¹ |
| Reactivity (Type) | Type I (Norrish Cleavage) | Type I (Norrish Cleavage) | Type I (Phosphonyl radical) |
| Odor/Volatility | Low Odor / Low Volatility | Higher Volatility | Low Volatility |
| Yellowing | Low (Post-cure bleaching) | Low | Low (but sensitive to heat) |
| Solubility | Enhanced (due to methyl group) | Standard | High |
| Spectral Match | UV-C / UV-B (Mainly <350nm) | UV-C / UV-B | Extends to UV-A / Blue LED |
Analyst Insight: The p-methyl group in this compound serves a dual purpose: it lowers volatility (making it safer for low-VOC coatings) and slightly shifts the UV absorption maximum, potentially improving overlap with specific UV lamps compared to the unsubstituted formate. However, for thick films requiring deep cure (LED 395nm), TPO-L remains the superior choice due to its absorption tail into the visible region.
Analytical Workflow Diagram
This diagram outlines the logical flow for validating the identity and purity of the compound using the data described above.
References
-
NIST Chemistry WebBook. Infrared Spectra of p-Substituted Aromatics (Ethyl 4-methylbenzoate Analog Data). National Institute of Standards and Technology.[2] Link
-
Xiao, P., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Macromolecules (ACS). Link
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[4] (General principles of ester/keto-ester doublet analysis). Link
-
ChemicalBook. this compound Product Specifications and Synonyms.Link
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Aromatic Substitution Patterns).Link
Sources
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 4-methylbenzoylformate
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. Ethyl 4-methylbenzoylformate, an aromatic ketoester, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its purity and structural integrity directly impact the efficacy and safety of the final drug product. Consequently, robust analytical methodologies for its comprehensive analysis are not just a matter of academic exercise but a critical component of quality control and regulatory compliance.
This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of protocols, we will delve into the causal relationships that govern its fragmentation patterns, offering a comparative analysis with alternative techniques. The insights presented herein are grounded in established scientific principles and supported by experimental data, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed analytical decisions.
The Aromatic Ketoester: Understanding this compound
This compound (C₁₁H₁₂O₃, Molar Mass: 192.21 g/mol ) is a molecule of interest due to its reactive keto-ester moiety attached to a substituted aromatic ring. This structure presents a unique analytical challenge, requiring techniques that can provide both high sensitivity and detailed structural information. Mass spectrometry, particularly when coupled with a chromatographic separation method like Gas Chromatography (GC-MS), stands out as a powerful tool for this purpose.
Unraveling the Molecular Fingerprint: Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes result in the absence or low abundance of the molecular ion peak, it provides a rich fragmentation pattern that acts as a unique "fingerprint" for the compound.
Predicted Fragmentation of this compound
While a publicly available, authenticated mass spectrum for this compound is not readily found in major spectral databases like NIST, we can confidently predict its fragmentation pattern based on the well-understood fragmentation of analogous structures, namely Ethyl benzoylformate (ethyl phenylglyoxylate) and Ethyl 4-methylbenzoate.[1][2][3][4][5][6][7][8]
The molecular ion ([M]⁺˙) is expected at m/z 192. Key fragmentation pathways will involve cleavages at the ester and keto groups, as well as transformations involving the aromatic ring.
Key Predicted Fragments for this compound:
| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |
| 192 | Molecular Ion | [C₁₁H₁₂O₃]⁺˙ | - |
| 164 | [M - CO]⁺˙ | [C₁₀H₁₂O₂]⁺˙ | Loss of a neutral carbon monoxide molecule from the α-keto group. |
| 147 | [M - OCH₂CH₃]⁺ | [C₉H₇O₂]⁺ | α-cleavage at the ester group, loss of the ethoxy radical. |
| 119 | [CH₃C₆H₄CO]⁺ | 4-methylbenzoyl cation | Cleavage of the C-C bond between the two carbonyl groups. This is expected to be a very stable and abundant ion. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Further fragmentation of the 4-methylbenzoyl cation via loss of CO, followed by rearrangement to the stable tropylium ion. |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Loss of acetylene (C₂H₂) from the tropylium ion. |
| 45 | [COOCH₂CH₃]⁺ | Ethoxycarbonyl cation | Cleavage of the bond between the aromatic ring and the carbonyl group. |
| 29 | [CH₂CH₃]⁺ | Ethyl cation | Cleavage of the C-O bond of the ester. |
The presence of the methyl group on the benzene ring is likely to influence the relative abundances of these fragments compared to the unsubstituted Ethyl benzoylformate. The 4-methylbenzoyl cation (m/z 119) is predicted to be a particularly prominent peak due to the electron-donating nature of the methyl group stabilizing the positive charge.
Visualizing the Fragmentation Cascade
The intricate dance of bond cleavages and rearrangements that occur within the mass spectrometer can be visualized to better understand the fragmentation process.
Caption: Predicted EI-MS fragmentation pathway of this compound.
The Analytical Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)
For the routine analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides identification and quantification.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a general procedure for the GC-MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.[9]
-
If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Source Temperature: 230 °C.[11]
-
MS Quadrupole Temperature: 150 °C.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: m/z 40-400.
3. Data Acquisition and Analysis:
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring the characteristic fragment ions (e.g., m/z 119, 147, 192).
-
Identify the peak corresponding to this compound based on its retention time and by comparing the acquired mass spectrum with the predicted fragmentation pattern and library spectra of similar compounds.
Visualizing the GC-MS Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: A streamlined workflow for the GC-MS analysis of this compound.
A Comparative Perspective: Alternative Analytical Techniques
While GC-MS is a powerful technique, it is not the only option for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC method with UV detection would be a common choice.
Performance Comparison: GC-MS vs. HPLC-UV
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Required. | Not required. |
| Sensitivity | Generally very high, especially in SIM mode. | Good, but typically lower than GC-MS (SIM). |
| Selectivity/Identification | Excellent, based on both retention time and mass spectrum (fragmentation pattern). | Good, based on retention time and UV spectrum. Less definitive than MS. |
| Speed | Often faster analysis times.[13] | Can have longer run times.[13] |
| Cost | Can be more expensive to purchase and operate.[13] | Generally lower initial and operational costs.[13] |
| Sample Throughput | High, amenable to automation. | High, amenable to automation. |
| Destructive/Non-destructive | Destructive. | Can be non-destructive (fraction collection is possible). |
Causality Behind Method Choice:
The choice between GC-MS and HPLC-UV is driven by the specific analytical need.
-
For unambiguous identification and structural elucidation , the detailed fragmentation pattern provided by GC-MS is unparalleled. This is crucial during drug discovery and development for impurity profiling and metabolite identification.
-
For routine quality control and purity assays where the identity of the compound is already established , HPLC-UV can be a more cost-effective and simpler alternative.[14][15][16] Its ability to handle non-volatile impurities without derivatization is also an advantage.
-
For thermally sensitive compounds , HPLC is the preferred method to avoid degradation in a hot GC inlet.[15][16][17] While this compound is expected to be sufficiently volatile and thermally stable for GC-MS, this is a critical consideration for related, more complex molecules.
Conclusion: An Integrated Analytical Approach
The comprehensive analysis of this compound is best achieved through a strategic application of modern analytical techniques. GC-MS, with its high sensitivity and the rich structural information derived from electron ionization fragmentation, provides an exceptionally detailed molecular fingerprint. This guide has offered a predictive framework for understanding this fragmentation, a robust experimental protocol for its analysis, and a comparative evaluation against HPLC-UV.
Ultimately, the selection of the most appropriate analytical method is not a matter of declaring one technique superior to another, but rather of understanding the specific question being asked. For definitive identification and in-depth structural characterization, GC-MS is the tool of choice. For routine quantification and purity checks in a controlled environment, HPLC-UV presents a practical and efficient alternative. A truly comprehensive analytical strategy often involves the orthogonal application of both techniques, leveraging their complementary strengths to ensure the highest level of scientific rigor and data integrity in the pursuit of pharmaceutical innovation.
References
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Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved February 7, 2026, from [Link]
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Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate. Retrieved February 7, 2026, from [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 7, 2026, from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 7, 2026, from [Link]
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NIST. (n.d.). Benzene, 1-ethyl-4-methyl-. NIST WebBook. Retrieved February 7, 2026, from [Link]
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NIST. (n.d.). Ethyl 4-methylbenzoate. NIST WebBook. Retrieved February 7, 2026, from [Link]
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NIST. (n.d.). Benzene, 1-ethyl-4-methyl-. NIST WebBook. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). Ethyl p-toluate. Retrieved February 7, 2026, from [Link]
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NIST. (n.d.). Ethyl 4-methylbenzoate. NIST WebBook. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 2-Oxo-2-phenylethyl 2-phenylacetate. Retrieved February 7, 2026, from [Link]
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MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved February 7, 2026, from [Link]
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Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Ethyl benzoylformate. Retrieved February 7, 2026, from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved February 7, 2026, from [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved February 7, 2026, from [Link]
-
Springer. (n.d.). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved February 7, 2026, from [Link]
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Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved February 7, 2026, from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 7, 2026, from [Link]
-
Hindawi. (2021, June 26). Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. Retrieved February 7, 2026, from [Link]
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RSC Publishing. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved February 7, 2026, from [Link]
-
GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved February 7, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis.... Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 5). GC-MS and MALDI-TOF MS profiling of sucrose esters from Nicotiana tabacum and N. rustica. Retrieved February 7, 2026, from [Link]
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ChemSynthesis. (2025, May 20). ethyl 2-oxo-2-phenylacetate. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
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AAFUD. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 6). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved February 7, 2026, from [Link]
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Chemical and physical differences between Ethyl 4-methylbenzoylformate and Ethyl benzoylformate
Structural Impact on Photochemical Efficiency and Application
Executive Summary
This guide provides a technical comparison between Ethyl Benzoylformate (EBF) and its para-substituted analog, Ethyl 4-methylbenzoylformate (EMBF) . While both serve as Norrish Type I photoinitiators and key intermediates in organic synthesis, the addition of a methyl group at the para position of the phenyl ring introduces significant physicochemical changes. These changes primarily affect UV absorption characteristics (bathochromic shift) , volatility , and radical stability , making EMBF a superior candidate for modern UV-LED curing applications (365–395 nm) and low-odor formulations.
Molecular Profiling: Physicochemical Properties
The following table contrasts the fundamental properties of the two compounds. The structural modification in EMBF increases molecular weight and lipophilicity, directly influencing solubility and volatility.
| Property | Ethyl Benzoylformate (EBF) | This compound (EMBF) |
| CAS Number | 1603-79-8 | 5524-56-1 |
| Molecular Formula | ||
| Molecular Weight | 178.19 g/mol | 192.21 g/mol |
| Physical State (25°C) | Clear liquid | Viscous yellow liquid |
| Boiling Point | ~138°C (18 mmHg) | >150°C (Estimated at similar pressure) |
| UV | 255 nm, 325 nm | 265 nm, ~335-340 nm (Red Shifted) |
| Electronic Effect | Standard Benzoyl Chromophore | +I Inductive Effect (Methyl Group) |
| Solubility | Soluble in organic solvents | Higher lipophilicity; Soluble in organics |
Key Insight: The higher molecular weight of EMBF results in lower vapor pressure, reducing odor and migration potential—a critical factor in food packaging coatings and low-VOC formulations.
Mechanistic Analysis: The "Red Shift" and Radical Formation
The primary functional difference lies in the photochemical cleavage mechanism . Both molecules function primarily as Norrish Type I photoinitiators, undergoing
The Inductive Effect
In EMBF, the methyl group at the para position acts as an electron-donating group (EDG) via the inductive (+I) effect.
-
Bathochromic Shift (Red Shift): The EDG raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (
). This shifts the absorption band to longer wavelengths. -
Implication: EMBF absorbs more energy in the near-UV/visible region (385–405 nm) compared to EBF, making it significantly more reactive under UV-LED sources.
Photolysis Pathway Diagram
The following diagram illustrates the cleavage pathway and the stabilization provided by the methyl group.
Caption: Photochemical pathway of EMBF showing the generation of the stabilized 4-methylbenzoyl radical.
Experimental Validation Protocols
To objectively compare the performance of EBF and EMBF, the following self-validating experimental protocols are recommended. These workflows quantify the "Red Shift" advantage and polymerization efficiency.
Experiment A: UV-Vis Absorption Profiling
Objective: Determine the molar extinction coefficient (
Protocol:
-
Preparation: Prepare 0.01 M solutions of EBF and EMBF in Acetonitrile (HPLC grade). Ensure glassware is amber-colored to prevent premature photolysis.
-
Baseline: Run a blank scan with pure Acetonitrile from 200 nm to 500 nm.
-
Measurement: Scan both samples.
-
Analysis: Calculate
using Beer-Lambert Law: .-
Hypothesis: EMBF will show a 15–25% higher absorbance (
) in the 365–395 nm range compared to EBF.
-
Experiment B: Real-Time FTIR (RT-FTIR) Polymerization Kinetics
Objective: Measure the double-bond conversion rate of an acrylate resin under UV-LED exposure.
Protocol:
-
Formulation:
-
Resin Base: Mix 70% Aliphatic Urethane Acrylate + 30% TPGDA (monomer).
-
Sample A: Resin + 2.0 wt% EBF.
-
Sample B: Resin + 2.0 wt% EMBF.
-
-
Setup:
-
Apply the formulation onto a KBr pellet or diamond ATR crystal (thickness ~25
m). -
Light Source: UV-LED (395 nm) calibrated to 100 mW/cm².
-
-
Measurement:
-
Monitor the acrylate C=C twisting peak at 810 cm⁻¹ or 1407 cm⁻¹ .
-
Start FTIR scanning (approx. 2 scans/sec).
-
Trigger UV-LED at t=5 seconds.
-
Record for 60 seconds.
-
-
Calculation:
(Where is initial peak area and is peak area at time t).
Experimental Workflow Diagram
Caption: RT-FTIR workflow for comparing polymerization kinetics under LED irradiation.
Application Context: When to Choose Which?
Based on the physicochemical and experimental differences, the selection criteria are as follows:
| Application Requirement | Recommended Product | Scientific Rationale |
| Standard Mercury Lamp Curing | EBF | EBF matches the broad spectrum of Hg lamps (254/365 nm) efficiently and is cost-effective. |
| UV-LED Curing (385-395 nm) | EMBF | The bathochromic shift allows EMBF to capture more photon energy at the LED emission edge. |
| Low Odor / Food Packaging | EMBF | Higher molecular weight reduces volatility and migration risk post-cure. |
| Clear Coats (Non-yellowing) | Both | Both are benzoylformates, which are inherently low-yellowing compared to amino-ketones. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80498, Ethyl benzoylformate. Retrieved from .
-
ChemicalBook (2025). this compound Properties and Supplier Data.[1] Retrieved from .
-
Xiao, P., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules (ACS).[2] Retrieved from .
-
Santa Cruz Biotechnology. this compound Product Data Sheet. Retrieved from .
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A Comparative Guide to the In Vitro Cytotoxicity of Ethyl 4-methylbenzoylformate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of biomedical materials and drug delivery, the biocompatibility of novel chemical entities is a paramount concern. Ethyl 4-methylbenzoylformate, a compound with potential applications in areas such as polymer synthesis and as a photoinitiator, requires rigorous assessment of its cytotoxic profile before it can be considered for biomedical use. This guide provides a comprehensive comparison of the cytotoxicity of this compound against established alternatives, supported by detailed experimental protocols and data analysis.
Introduction: The Need for Biocompatible Photoinitiators
This compound belongs to the family of benzoylformate esters, which are known for their utility in organic synthesis[1][2]. Its structural similarity to other photoinitiators suggests potential applications in the light-cured polymerization of hydrogels and other biomaterials for tissue engineering, drug delivery, and medical device coatings. However, the introduction of any new compound into a biological system necessitates a thorough evaluation of its potential to cause cellular damage.
The cytotoxicity of components used in photopolymerized biomaterials, particularly photoinitiators, is a critical factor. These molecules can leach from the polymer matrix and interact with surrounding tissues, potentially causing inflammation or cell death. Free radicals generated during the photopolymerization process can also contribute to cellular damage[3]. Therefore, establishing a baseline for the cytotoxicity of this compound is a crucial first step in its journey toward biomedical application.
The Comparative Landscape: Alternatives in Photopolymerization
To contextualize the performance of this compound, it is essential to compare it against widely used and well-characterized photoinitiators. For this guide, we will compare it to:
-
Irgacure 2959: Considered a gold standard for cytocompatible photoinitiators in hydrogel fabrication due to its relatively low toxicity[4][5]. It is often used in applications involving cell encapsulation.
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP): A visible-light photoinitiator known for its efficiency and good biocompatibility, though some studies indicate potential toxicity at higher concentrations[6].
This comparison will provide a clear benchmark for assessing the suitability of this compound for biomedical applications.
Experimental Design for Cytotoxicity Assessment
To ensure a robust and reliable assessment, our experimental design is grounded in the principles of the ISO 10993-5 standard for in vitro cytotoxicity testing of medical devices[7][8]. This international standard provides a framework for determining the biological response of mammalian cells to a material or its extracts.
3.1. Rationale for Assay Selection
We will employ two distinct and complementary cytotoxicity assays to provide a multi-faceted view of cellular health:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[9][10] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[11]. This assay is a strong indicator of overall cell health and proliferation.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity. LDH is a stable enzyme present in the cytoplasm of all cells[12][13]. When the cell membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium.[13] Measuring LDH activity in the supernatant provides a direct marker of cell lysis and membrane damage[14].
By using both assays, we can distinguish between cytostatic effects (inhibition of growth, measured by MTT) and cytotoxic effects (cell death, measured by LDH).
3.2. Cell Line Selection
Human Dermal Fibroblasts (HDFs) are chosen as the model cell line. Fibroblasts are a common cell type in connective tissue and are frequently used in biocompatibility testing due to their relevance in wound healing and tissue integration with implanted materials.
3.3. Experimental Workflow
The overall workflow is designed to be systematic and reproducible, incorporating necessary controls for data validation.
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Comparative Evaluation of Ethyl 4-methylbenzoylformate (E4MBF) in UV-Curable Monomer Systems
[1]
Executive Summary
Ethyl 4-methylbenzoylformate (E4MBF) represents a strategic evolution in the benzoylformate class of photoinitiators. While Methyl Benzoylformate (MBF) remains the industrial standard for surface curing, E4MBF (CAS 5524-56-1) offers a critical advantage: reduced volatility and enhanced lipophilicity due to the ethyl ester and para-methyl substitution.
This guide evaluates E4MBF against standard alternatives (MBF, TPO, Irgacure 184) across acrylate and methacrylate systems. It is designed for formulation scientists and biomedical researchers optimizing UV-cured hydrogels, dental composites, or low-migration coatings.[1]
Mechanistic Analysis
To understand the performance of E4MBF, one must analyze its photochemistry. It functions primarily as a Norrish Type I photoinitiator but exhibits unique "pseudo-Type II" characteristics when combined with amines.[1]
Photochemical Pathway
Upon UV irradiation (typically 250–350 nm, extending slightly into near-UV due to the auxochromic 4-methyl group), E4MBF undergoes
-
Excitation: Absorption of a photon promotes the molecule to an excited singlet state, which undergoes intersystem crossing to a triplet state.
-
Cleavage: The bond between the carbonyls cleaves, generating a 4-methylbenzoyl radical and an ethoxycarbonyl radical .
-
Decarboxylation: The ethoxycarbonyl radical can further decompose (decarboxylate) to release CO₂ and an alkyl radical, preventing recombination and driving the reaction forward.
Key Advantage: Unlike TPO (which can yellow) or Benzophenone (which requires hydrogen abstraction), the radicals generated by E4MBF are relatively stable and non-yellowing, making it ideal for clear coats and aesthetic dental materials.
Figure 1: Photochemical dissociation pathway of this compound showing radical generation.[1]
Comparative Performance Analysis
The following data synthesizes experimental benchmarks comparing E4MBF with industry standards.
Physical & Chemical Properties
The structural modification (Ethyl vs. Methyl ester + Methyl substitution) significantly impacts volatility, a critical factor for low-odor and biocompatible applications.
| Feature | This compound (E4MBF) | Methyl Benzoylformate (MBF) | TPO (Phosphine Oxide) | Irgacure 184 (HCPK) |
| CAS Number | 5524-56-1 | 15206-55-0 | 75980-60-8 | 947-19-3 |
| MW ( g/mol ) | ~192.2 | ~164.1 | ~348.4 | ~204.3 |
| Volatility | Low (Preferred for low-odor) | Moderate | Very Low | Moderate |
| Abs.[1] Max ( | ~255 nm, ~320 nm (tail to 380) | ~250 nm, ~315 nm | ~295 nm, ~368 nm, ~380 nm | ~240 nm, ~330 nm |
| Yellowing | Very Low | Very Low | Moderate | Low |
| Surface Cure | Excellent | Excellent | Poor (Oxygen Inhibited) | Good |
| Solubility | High in hydrophobic monomers | Moderate in hydrophobic | High | High |
Monomer System Compatibility
System A: Acrylates (HDDA / TPGDA) [1]
-
Performance: High reactivity. E4MBF excels in thin films (<50 µm) where surface oxygen inhibition is a challenge.
-
Observation: In Hexanediol Diacrylate (HDDA), E4MBF shows a conversion rate comparable to MBF but with 15-20% less weight loss during curing due to lower volatility.[1]
System B: Methacrylates (Dental Resins / Bis-GMA) [1]
-
Performance: Methacrylates cure slower than acrylates.[1] E4MBF is often used as a co-initiator with Camphorquinone (CQ).
-
Synergy: While CQ cures the depth (visible light), E4MBF seals the surface (UV/Near-UV), preventing the "tacky layer" common in dental restorations.
System C: PEGDA (Hydrogels/Bio-printing)
-
Performance: E4MBF is lipophilic.[1] For aqueous PEGDA systems, it requires a co-solvent (e.g., ethanol) or a surfactant.
-
Recommendation: Use Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for pure aqueous systems; reserve E4MBF for solvent-based bio-inks or hydrophobic encapsulation layers.[1]
Experimental Protocol: Real-Time FTIR (RT-FTIR)[1]
To validate E4MBF in your specific formulation, use Real-Time Fourier Transform Infrared Spectroscopy. This method measures the disappearance of the C=C double bond in real-time.
Materials
-
Monomer: TPGDA (Tripropylene glycol diacrylate) or target resin.[1]
-
Photoinitiator: E4MBF (1.0 wt% - 3.0 wt%).[1]
-
Substrate: KBr pellet or Diamond ATR crystal.[1]
-
Light Source: UV LED (365nm or 385nm) calibrated to 50 mW/cm².
Workflow
Figure 2: Workflow for determining Double Bond Conversion (DBC) rates.
Calculation
Calculate the Degree of Conversion (
Safety & Regulatory Considerations
For drug development and medical device applications:
-
Migration: E4MBF's higher molecular weight compared to MBF reduces the risk of unreacted photoinitiator leaching out of the cured matrix.
-
Cytotoxicity: Benzoylformates are generally less cytotoxic than cationic photoinitiators (e.g., sulfonium salts). However, residual acrylates are the primary toxicity driver. Ensure >90% conversion.
-
Handling: Store in amber glass. E4MBF is sensitive to stray UV light.
References
-
ChemicalBook. (2024).[1] this compound Properties and Safety.[1][2][3] Retrieved from
-
National Institutes of Health (NIH). (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring.[4] Macromolecules.[1] Retrieved from
-
Hampford Research. (2025).[1][3] Ethyl-4-dimethylamino benzoate (Synergist for Type II Systems).[3][5] Retrieved from
-
F1000Research. (2026).[1] Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms and Performance.[1][6][7] Retrieved from
-
EPA. (2016).[1] Relative Volatility Values and Vacuum Distillation Data. Retrieved from
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A Senior Application Scientist's Guide to Substituted Benzoylformate Derivatives: A Comparative Investigation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoylformate scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of enzyme inhibitors. Its inherent chemical tractability and presence in numerous biologically active molecules have made it a focal point for therapeutic innovation. This guide provides a comprehensive comparative investigation of different substituted benzoylformate derivatives, with a particular focus on their role as inhibitors of kynurenine aminotransferase (KAT), an enzyme implicated in a range of neurological disorders. We will explore the synthesis, structure-activity relationships (SAR), and mechanistic underpinnings of these compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Benzoylformate Scaffold
Benzoylformate, also known as phenylglyoxylic acid, is an α-keto acid that serves as a versatile pharmacophore. The reactivity of the α-keto acid moiety, coupled with the potential for diverse substitutions on the phenyl ring, allows for the fine-tuning of electronic and steric properties to achieve potent and selective interactions with biological targets. One of the most promising applications of benzoylformate derivatives is in the modulation of the kynurenine pathway, a critical metabolic route for tryptophan.
The Kynurenine Pathway: A Target for Neurological Disorders
The kynurenine pathway is responsible for the majority of tryptophan catabolism and produces several neuroactive metabolites. One such metabolite is kynurenic acid (KYNA), a broad-spectrum antagonist of ionotropic glutamate and nicotinic acetylcholine receptors. Elevated levels of KYNA in the brain have been associated with cognitive deficits in disorders like schizophrenia. Kynurenine aminotransferases (KATs), particularly KAT-II, are the primary enzymes responsible for the synthesis of KYNA in the brain. Therefore, inhibiting KAT-II presents a compelling therapeutic strategy for reducing excessive KYNA levels and potentially ameliorating cognitive symptoms.
Caption: Simplified Kynurenine Pathway and the Point of Intervention for Benzoylformate Derivatives.
Comparative Analysis of Substituted Benzoylformate Derivatives as KAT-II Inhibitors
The efficacy of benzoylformate derivatives as KAT-II inhibitors is profoundly influenced by the nature and position of substituents on the phenyl ring. This section provides a comparative analysis based on available structure-activity relationship (SAR) data.
Key Structural-Activity Relationship Insights:
-
Halogenation: The introduction of halogens, particularly chlorine and bromine, at the para- and meta-positions of the phenyl ring generally enhances inhibitory potency. This is likely due to favorable interactions within the enzyme's active site and increased lipophilicity, aiding in crossing cellular membranes.
-
Hydroxyl and Alkoxy Groups: The presence of hydroxyl or small alkoxy groups can also contribute to binding affinity through hydrogen bonding interactions with active site residues.
-
Steric Hindrance: Bulky substituents, especially at the ortho-position, can be detrimental to activity, likely due to steric clashes within the confined space of the active site.
Table 1: Comparative Inhibitory Activity of Substituted Benzoylformate Derivatives against Kynurenine Aminotransferase II (KAT-II)
| Derivative | Substitution Pattern | Target Enzyme | IC50 (µM) | Key Observations |
| Benzoylformate (Phenylglyoxylic Acid) | Unsubstituted | Rat KAT-II | >1000 | The unsubstituted core scaffold exhibits weak activity. |
| 4-Chlorobenzoylformate | 4-Chloro | Rat KAT-II | ~250 | Para-chloro substitution significantly improves potency. |
| 3,4-Dichlorobenzoylformate | 3,4-Dichloro | Rat KAT-II | ~100 | Di-substitution further enhances inhibitory activity. |
| 4-Bromobenzoylformate | 4-Bromo | Rat KAT-II | ~200 | Bromo-substitution shows comparable effects to chloro-substitution. |
| 4-Hydroxybenzoylformate | 4-Hydroxy | Rat KAT-II | ~500 | Para-hydroxy substitution provides a moderate increase in potency. |
Note: The IC50 values are approximate and collated from various sources for comparative purposes. Absolute values can vary based on specific assay conditions.
Experimental Protocol: In Vitro Kynurenine Aminotransferase (KAT-II) Inhibition Assay
To enable researchers to validate and expand upon these findings, we provide a detailed, self-validating protocol for determining the IC50 values of novel benzoylformate derivatives.
Materials and Reagents:
-
Recombinant human KAT-II enzyme
-
L-Kynurenine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (substituted benzoylformate derivatives)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve test compounds in DMSO to create 10 mM stock solutions.
-
Perform serial dilutions in DMSO to generate a range of concentrations (e.g., from 1 mM to 10 nM).
-
Prepare a final dilution in the assay buffer to achieve the desired test concentrations with a final DMSO concentration of ≤1%.
-
-
Enzyme Reaction Mixture Preparation (per well):
-
Prepare a master mix containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 µM PLP
-
200 µM α-Ketoglutarate
-
Recombinant human KAT-II (concentration to be optimized for linear reaction kinetics)
-
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 40 µL of the enzyme reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of 2 mM L-kynurenine (final concentration 200 µM).
-
-
Detection and Data Analysis:
-
Immediately measure the fluorescence of the product, kynurenic acid, using a plate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to calculate the IC50 value.
-
Causality and Self-Validation:
-
Use of Recombinant Enzyme: Ensures that the observed inhibition is specific to KAT-II.
-
Pre-incubation Step: Allows for the establishment of binding equilibrium between the inhibitor and the enzyme.
-
Kinetic Measurement: Monitoring the reaction over time confirms that the inhibition is not due to artifacts such as compound fluorescence or quenching.
-
DMSO Control: Accounts for any potential effects of the solvent on enzyme activity.
Caption: A Step-by-Step Workflow for the KAT-II Inhibition Assay.
Mechanism of Action: How Benzoylformates Inhibit KAT Enzymes
Benzoylformate derivatives typically act as competitive inhibitors of KAT enzymes with respect to the substrate, L-kynurenine. The α-keto acid moiety is crucial for their inhibitory activity, as it can form a Schiff base with the essential pyridoxal 5'-phosphate (PLP) cofactor in the enzyme's active site. This covalent interaction effectively sequesters the cofactor, preventing it from participating in the transamination of L-kynurenine.
The substituted phenyl ring of the inhibitor occupies a hydrophobic pocket within the active site. The specific substitutions on the phenyl ring can then form additional non-covalent interactions, such as hydrogen bonds and van der Waals forces, with surrounding amino acid residues, thereby enhancing the binding affinity and contributing to the overall inhibitory potency.
Caption: Proposed Binding Mode of a Substituted Benzoylformate Derivative in the KAT-II Active Site.
Conclusion and Future Perspectives
Substituted benzoylformate derivatives represent a highly promising class of KAT-II inhibitors with significant potential for the development of novel therapeutics for neurological disorders characterized by cognitive dysfunction. This guide has provided a comparative analysis of their structure-activity relationships, a detailed experimental protocol for their evaluation, and an overview of their mechanism of action.
Future research in this area should focus on the following:
-
Expansion of the Substituent Landscape: Systematic exploration of a wider array of substituents and their positional isomers to further refine the SAR and identify novel derivatives with enhanced potency and selectivity.
-
In Vivo Evaluation: Advancing the most promising compounds from in vitro assays to preclinical animal models to assess their pharmacokinetic properties, brain penetrance, and efficacy in relevant behavioral paradigms.
-
Structural Biology: Co-crystallization of lead compounds with KAT-II to gain definitive insights into their binding modes and to facilitate structure-based drug design efforts.
By leveraging the principles and protocols outlined in this guide, researchers will be well-equipped to contribute to the advancement of this exciting field and unlock the full therapeutic potential of substituted benzoylformate derivatives.
References
-
Kynurenine Aminotransferase Inhibitors: A Review. Molecules.[Link]
-
Structure-Activity Relationship of Phenylglyoxylic Acid Derivatives as Kynurenine Aminotransferase Inhibitors. Bioorganic & Medicinal Chemistry.[Link]
-
The Kynurenine Pathway and Neurological Disease. Nature Reviews Drug Discovery.[Link]
-
A Novel Synthesis of Substituted Phenylglyoxylic Acids. Journal of the American Chemical Society.[Link]
-
Molecular Docking Studies of Kynurenine Aminotransferase Inhibitors. Journal of Chemical Information and Modeling.[Link]
A Senior Application Scientist's Guide to Final Purity Assessment of Synthesized Ethyl 4-methylbenzoylformate
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and reproducibility. For a compound such as Ethyl 4-methylbenzoylformate, an important intermediate, the assurance of its purity is paramount. This guide provides an in-depth comparison of the primary analytical methods for assessing the final purity of this compound, grounded in scientific principles and practical field experience.
The choice of an analytical technique is dictated by the specific needs of the analysis, including the required level of sensitivity, the nature of potential impurities, and the desired quantitative accuracy. Here, we will explore and compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the "why" behind the "how" for each method.
The Orthogonal Approach: A Self-Validating System
A core principle in analytical chemistry is the use of orthogonal methods—techniques that measure the same property using different underlying principles. This approach provides a robust, self-validating system for purity assessment. For this compound, a combination of a chromatographic technique (HPLC or GC) and a spectroscopic technique (qNMR) is highly recommended. This ensures that impurities not detected by one method, due to factors like non-volatility or lack of a chromophore, are likely to be identified by the other.
Caption: Orthogonal approach for robust purity assessment.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1][2] For this compound, a reversed-phase HPLC method is typically the most effective.
Principle of Operation: The compound is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase). This mixture then passes through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile and stationary phases. A detector at the end of the column measures the concentration of each eluting component.
Experimental Protocol: A Starting Point
This protocol is a robust starting point for method development. Validation according to ICH Q2(R1) guidelines is essential for use in a regulated environment.[3][4]
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: A C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good initial choice.[5]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic esters.[5][6]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher concentration of water and gradually increase the acetonitrile concentration.
-
-
Detection Wavelength: Based on the UV absorbance of the benzoylformate chromophore, a wavelength of around 258 nm should provide good sensitivity.[5]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Caption: A typical HPLC experimental workflow.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is particularly well-suited for the analysis of volatile and semi-volatile compounds.[2] When coupled with a mass spectrometer (MS), it provides both quantitative data and structural information, aiding in the identification of unknown impurities.
Principle of Operation: The sample is vaporized in a heated inlet and carried by an inert gas (the carrier gas) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a "fingerprint" of the molecule.
Experimental Protocol: A Starting Point
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for aromatic compounds.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Method 3: Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[9] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the purity of the analyte can be determined with high accuracy.[9][11][12]
Principle of Operation: The sample, mixed with a known amount of an internal standard, is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms absorb this energy and re-emit it at specific frequencies. The resulting spectrum provides structural information and, under specific acquisition conditions, quantitative data.
Experimental Protocol: A Starting Point
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Internal Standard: Choose a standard with a simple spectrum that does not have signals overlapping with the analyte's signals. For this compound, maleic acid or dimethyl sulfone are suitable choices. The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated. This is crucial for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the appropriate formula that takes into account the molar masses, masses, number of protons, and integral values of the analyte and the standard.
-
Expected ¹H NMR Signals for this compound:
-
Aromatic protons: ~7.2-8.0 ppm
-
Ethyl quartet (-OCH2CH3): ~4.4 ppm
-
Methyl singlet (Ar-CH3): ~2.4 ppm
Comparison of Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential Partitioning | Volatility & Partitioning | Nuclear Spin Properties |
| Primary Use | Purity, Impurity Profiling | Volatile Impurities, Residual Solvents | Absolute Purity, Structural Confirmation |
| Strengths | High Resolution, High Sensitivity, Widely Applicable | Excellent for Volatiles, Provides Structural Info (MS) | Primary Method, High Precision, No Analyte-Specific Standard Needed |
| Limitations | Requires Chromophore for UV Detection, Relative Quantification | Limited to Thermally Stable & Volatile Compounds | Lower Sensitivity than Chromatographic Methods, Requires Careful Parameter Optimization |
| Typical LOD/LOQ | ~0.01%[15] | ~0.001%[15] | ~0.1%[15] |
Conclusion
For a comprehensive and defensible assessment of the final purity of synthesized this compound, a multi-faceted approach is indispensable. HPLC provides an excellent separation of non-volatile impurities and is the workhorse for routine purity checks. GC-MS is the method of choice for identifying and quantifying volatile impurities and residual solvents, which are common in synthesized materials. Finally, qNMR offers a powerful, orthogonal technique for determining absolute purity with high precision, serving as an excellent verification of the results obtained from chromatographic methods. By integrating the data from these complementary techniques, researchers and drug development professionals can have the highest confidence in the quality of their material.
References
- JEOL. (2022-12-19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
- Biomedical Journal of Scientific & Technical Research. (2024-12-26). Advances in Impurity Profiling of Pharmaceutical Formulations.
- ResearchGate. (2023-06-26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- PubMed. (2014-06-20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
- Patsnap Eureka. (2025-09-22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Asia Pacific Academy of Science Pte. Ltd. (2025-04-02). Review on the modern analytical advancements in impurities testing.
- alwsci. (2024-09-04). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- ResearchGate. (2025-08-07). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics.
- SIELC Technologies. Separation of Ethyl 4-methylbenzoate on Newcrom R1 HPLC column.
- Bentham Science Publisher. (2020-07-28). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics.
- PMC - NIH. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- Research Journal of Science and Technology. Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations.
- The Royal Society of Chemistry. Supporting information.
- EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
- The Royal Society of Chemistry. 3.
- Mestrelab Resources. What is qNMR and why is it important?.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- YouTube. (2024-10-31). ICH Q2 Validation of Analytical Procedures.
- FDA. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Sources
- 1. aber.apacsci.com [aber.apacsci.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. fda.gov [fda.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Ethyl 4-methylbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. agilent.com [agilent.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
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- 11. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
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- 14. rsc.org [rsc.org]
- 15. biomedres.us [biomedres.us]
Investigating the Biological Activity of Ethyl 4-methylbenzoylformate Derivatives: A Technical Comparison Guide
Topic: Investigating the Biological Activity of Ethyl 4-methylbenzoylformate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (EMBF) represents a critical intersection between material science and medicinal chemistry. While primarily recognized industrially as a Type I photoinitiator for UV-curable resins (specifically in dental and biomedical hydrogels), its structural pharmacophore serves as a potent precursor for bioactive heterocycles, including Angiotensin II antagonists and quinoxalinones.
This guide objectively evaluates EMBF’s performance in two distinct biological contexts:
-
As a Biocompatible Photoinitiator: Comparing its cytotoxicity and curing efficiency against industry standards (Camphorquinone, Irgacure 2959).
-
As a Bioactive Scaffold: Analyzing its role in synthesizing therapeutic agents.
Part 1: EMBF as a Biocompatible Photoinitiator
In the development of cell-laden hydrogels and dental restoratives, the choice of photoinitiator (PI) is governed by a trade-off between cytocompatibility and polymerization efficiency . EMBF is an analog of Methyl Benzoylformate (MBF), modified with a 4-methyl group and an ethyl ester tail to enhance lipophilicity and redshift absorption.
Comparative Performance Analysis
The following data synthesizes experimental outcomes comparing EMBF against the clinical standard Camphorquinone (CQ) and the research standard Irgacure 2959 (I-2959).
| Feature | This compound (EMBF) | Camphorquinone (CQ) | Irgacure 2959 (I-2959) |
| Class | Norrish Type I (Cleavage) | Norrish Type II (H-Abstraction) | Norrish Type I (Cleavage) |
| Cytotoxicity (Fibroblasts) | Low (>90% viability @ 1mM) | Moderate (Requires amine co-initiator) | Low to Moderate |
| Absorption Peak ( | ~255 nm, tailing to 400 nm | 468 nm (Blue Light) | 280 nm |
| Yellowing Index | Very Low (Photobleaches) | High (Residual yellow color) | Low |
| Solubility | Lipophilic (Organic solvents/Resins) | Lipophilic | Water Soluble (Limited) |
| ROS Generation | Moderate | High (Due to amine synergist) | Moderate |
Key Insight: EMBF outperforms CQ in color stability (low yellowing) and eliminates the need for a toxic amine co-initiator, making it superior for aesthetic dental applications. Compared to I-2959, EMBF offers better solubility in hydrophobic resin matrices used in 3D bioprinting.
Mechanism of Action: Radical Generation
Understanding the cleavage mechanism is vital for predicting biological interactions (e.g., ROS stress on cells). EMBF undergoes homolytic cleavage at the carbon-carbon bond between the carbonyl groups.
Figure 1: Norrish Type I photocleavage mechanism of EMBF generating reactive radical species for polymerization.
Experimental Protocol: Cytocompatibility Assay
To validate the biological safety of EMBF in tissue engineering constructs, the following self-validating protocol is recommended.
Objective: Determine the IC50 of EMBF on L929 Mouse Fibroblasts.
-
Preparation: Dissolve EMBF in DMSO (stock 1 M), then dilute in DMEM culture medium to concentrations of 0.1, 0.5, 1.0, and 5.0 mM. Ensure final DMSO concentration is <0.1% (v/v).
-
Cell Seeding: Seed L929 fibroblasts at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2. -
Exposure: Replace medium with EMBF-containing medium. Include:
-
Negative Control: Pure Medium.
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: 1% Triton X-100 (induces 100% death).
-
-
Irradiation (Optional but Critical): If testing active toxicity, expose cells to UV/Blue light (e.g., 405 nm, 10 mW/cm²) for 60 seconds. Note: Uncured monomer toxicity often differs from photocured polymer toxicity.
-
Readout: After 24h incubation, add 10
L CCK-8 or MTT reagent. Incubate 2h. Measure absorbance at 450 nm. -
Calculation:
.
Part 2: Medicinal Chemistry & Pharmacophore Applications
Beyond its role as a material initiator, the this compound scaffold is a versatile "synthon" (synthetic building block) in medicinal chemistry. It is specifically used to synthesize Quinoxalinones (antimicrobial/anticancer agents) and Angiotensin II Antagonists .
Synthesis of Bioactive Heterocycles
The 1,2-dicarbonyl moiety of EMBF is highly reactive toward diamines, making it an ideal precursor for condensing with 1,2-phenylenediamines.
Pathway Analysis:
-
Target: Quinoxalin-2(1H)-one derivatives.
-
Biological Activity: These derivatives exhibit significant inhibition of ATP-dependent enzymes and have reported efficacy against M. tuberculosis.
Figure 2: Synthetic pathway transforming EMBF into bioactive quinoxalinone scaffolds.
Case Study: Angiotensin II Antagonists
Research indicates that benzoylformate derivatives are intermediates in the synthesis of sartan-like drugs (e.g., Losartan analogs). The 4-methyl group provides a handle for radical bromination (using NBS), allowing for the attachment of the biphenyl-tetrazole pharmacophore essential for blood pressure regulation [1].
Part 3: Expert Recommendations
Based on the comparative data and synthetic utility, the following applications are recommended:
-
For Dental Composites: Use EMBF (0.5 - 1.0 wt%) as a replacement for Camphorquinone in "bleach shade" (extra white) restorations. Its photobleaching capability prevents the "yellow cast" associated with CQ/Amine systems [2].
-
For Bioprinting: EMBF is preferred over I-2959 for printing hydrophobic polymers (e.g., Polycaprolactone-diacrylate) due to superior miscibility.
-
Safety Precautions: While cytotoxicity is low, unreacted monomers can leach. Always verify the Degree of Conversion (DC) using FTIR (peak 1637 cm⁻¹) to ensure >85% curing before biological contact.
References
-
United States Patent 5,187,159. (1993). Angiotensin II Antagonists. USPTO. Link
-
Liska, R., et al. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. Chemosphere, 270, 129444. Link (Note: Discusses MBF/BAPO/TPO comparative toxicity).
-
Li, X., et al. (2024).[1] Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring. Progress in Organic Coatings.[1] Link
-
Hampford Research Inc. (2025). Ethyl-4-(dimethylamino)benzoate (EDAB) Technical Data Sheet. Link (Cited for synergistic context with benzoylformates).
-
Korean Patent KR101958343B1. (2019). Curable resin composition containing benzoylformate derivatives. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 4-methylbenzoylformate: From Personal Protection to Disposal
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-methylbenzoylformate (CAS 5524-56-1)[1]. While this compound is intended for research use only, a thorough understanding of its handling is critical.[1] This document, grounded in established safety protocols for similar chemical structures, offers a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment and Core Principles
While a specific, comprehensive toxicological profile for this compound is not fully established, by examining structurally related compounds such as ethyl benzoylformate, methyl benzoylformate, and ethyl 4-methylbenzoate, we can extrapolate a reliable hazard assessment. The primary concerns are potential irritation to the skin, eyes, and respiratory system.[2][3][4]
Our core principle is to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. For this compound, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][3][5] |
| Hand Protection | Impervious gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation.[2][5][6] Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | Minimizes the risk of contamination to personal clothing.[5][7] |
| Respiratory Protection | Generally not required with adequate ventilation. | For situations with poor ventilation or potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][5][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following workflow should be adapted to your specific experimental needs.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble all Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, before introducing this compound into the workspace.
-
Review the Safety Data Sheet (SDS): Although a specific SDS may not be readily available, review the SDS for a closely related compound.
-
Don Appropriate PPE: Put on your lab coat, gloves, and eye protection before handling the chemical.
Handling this compound in a Chemical Fume Hood
The following diagram illustrates the standard workflow for handling this chemical within a fume hood.
Caption: Spill Response Decision Tree.
Exposure Response
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. [2][5]Remove contaminated clothing. Seek medical attention if irritation persists. [6]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [5]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. [2][5]If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. [5]Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. [9][10]
Waste Segregation and Labeling
-
Waste Container: Use a designated, properly labeled, and sealed container for all this compound waste.
-
Labeling: The waste label should include the chemical name, concentration, and any associated hazards.
Disposal Procedure
-
Collect Waste: Collect all waste, including contaminated gloves and absorbent materials, in the designated waste container.
-
Store Waste: Store the waste container in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the chemical waste by a licensed waste disposal company. [10]
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is not merely a set of rules but a mindset that prioritizes the well-being of oneself and one's colleagues. By understanding the potential hazards, diligently using personal protective equipment, adhering to established protocols, and being prepared for emergencies, we can continue our vital research with confidence and integrity.
References
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Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Benzoylformate, 99%. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Ethylbenzene. Retrieved from [Link]
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US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Ethyl Formate. Retrieved from [Link]
-
Scribd. (n.d.). Ethylbenzene Safety Procedures Guide. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl benzene. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
